2'-C-methyluridine
描述
属性
IUPAC Name |
1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-10(17)7(15)5(4-13)18-8(10)12-3-2-6(14)11-9(12)16/h2-3,5,7-8,13,15,17H,4H2,1H3,(H,11,14,16)/t5-,7-,8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKORJKMMVZAOZ-VPCXQMTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333336 | |
| Record name | 2'-C-methyluridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31448-54-1 | |
| Record name | 2'-C-methyluridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-C-methyluridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Rise of a Viral Opponent: A Technical Guide to 2'-C-Methyluridine
Introduction
In the ongoing battle against viral diseases, nucleoside analogs have consistently emerged as a cornerstone of antiviral therapy. These molecules, structural mimics of natural nucleosides, effectively deceive viral polymerases, leading to the termination of viral genome replication. Among these, 2'-C-methyluridine and its derivatives have carved out a significant niche, particularly in the fight against the Hepatitis C virus (HCV). This technical guide provides an in-depth exploration of the discovery, background, mechanism of action, and experimental evaluation of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Background
The journey of this compound is a compelling narrative of rational drug design. The core concept behind its development was the introduction of a methyl group at the 2'-carbon position of the ribose sugar of a uridine nucleoside. This seemingly minor modification has profound biological consequences. The 2'-C-methyl group creates a steric hindrance that, after the nucleoside analog is incorporated into a growing RNA chain, prevents the viral RNA-dependent RNA polymerase (RdRp) from adding the next nucleotide, thereby acting as a chain terminator.[1]
Early research into 2'-C-methylated ribonucleosides demonstrated their potential as inhibitors of HCV genome replication.[2] These compounds are administered as prodrugs and, once inside the host cell, are converted by cellular kinases into their active 5'-triphosphate form.[2] This active metabolite is then incorporated by the viral RdRp into the nascent RNA strand, leading to the formation of incomplete and non-functional viral RNA.[2]
A significant breakthrough in this class of antivirals was the development of Sofosbuvir (PSI-7977), a phosphoramidate prodrug of a 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine monophosphate.[3] This strategic modification enhances the delivery and intracellular concentration of the active triphosphate, leading to potent pan-genotypic anti-HCV activity. The success of Sofosbuvir has solidified the importance of the 2'-C-methyl nucleoside scaffold in modern antiviral drug discovery.
Mechanism of Action: A Molecular Roadblock
The antiviral activity of this compound and its analogs is contingent on their intracellular conversion to the active 5'-triphosphate form. This metabolic activation is a critical step in their mechanism of action.
Metabolic Activation Pathway
The metabolic journey of this compound begins with its entry into the cell, followed by a series of phosphorylation events catalyzed by host cell kinases. This cascade ultimately yields the active this compound 5'-triphosphate.
Inhibition of RNA-Dependent RNA Polymerase (RdRp)
The active this compound 5'-triphosphate acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). It is incorporated into the growing viral RNA chain, but the presence of the 2'-methyl group prevents the formation of the subsequent phosphodiester bond, effectively terminating RNA synthesis.
Quantitative Antiviral Activity
The potency of this compound and its derivatives has been quantified in various in vitro and cell-based assays. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Anti-HCV NS5B Polymerase Activity
| Compound | Polymerase Genotype | Assay Type | IC50 (µM) | Reference |
| 2'-C-methyladenosine triphosphate | 1b | Enzyme Inhibition | 1.9 | |
| 2'-O-methylcytidine triphosphate | 1b | Enzyme Inhibition | 3.8 | |
| MIV-802-UTP | Not specified | Enzyme Inhibition (Ki) | 0.71 | |
| PSI-6130-TP | Wild-type | Enzyme Inhibition | - | |
| RO2433-TP | Wild-type | Enzyme Inhibition | - |
Table 2: Anti-HCV Replicon Activity
| Compound | Replicon Genotype | Cell Line | EC50 (µM) | Reference |
| 2'-C-methylcytidine (2CMC) | Subgenomic | Not specified | 11.2 ± 0.3 | |
| PSI-7977 (Sofosbuvir) | Subgenomic | Not specified | <1 | |
| 7-vinyl-7-deaza-adenine nucleoside (β-form) | Not specified | HCV replicon cells | EC90 of 7.6 |
Table 3: Cytotoxicity
| Compound | Cell Line | Assay Duration | CC50 (µM) | Reference |
| PSI-7977 (isomer 51) | Huh7, HepG2, BxPC3, CEM | 8 days | >100 | |
| 2'-C-methyl-4'-thionucleoside phosphoramidates | Not specified | Not specified | >200 |
Experimental Protocols
The evaluation of novel nucleoside analogs like this compound involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.
General Experimental Workflow for Antiviral Evaluation
The discovery and development of this compound-based antivirals follow a structured workflow, from initial synthesis to preclinical evaluation.
Synthesis of a 2'-Deoxy-2'-α-fluoro-2'-β-C-methyluridine Derivative
This protocol outlines a representative synthesis of a this compound analog, starting from a protected cytidine derivative.
-
Preparation of Protected Uridine (8) from Protected Cytidine (7):
-
Dissolve the benzoyl-protected 2'-deoxy-2'-α-F-2'-β-C-methylcytidine (7) in 80% acetic acid.
-
Heat the reaction mixture overnight.
-
Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the protected uridine derivative (8).
-
-
Deprotection to Yield 2'-Deoxy-2'-α-F-2'-β-C-methyluridine (5):
-
Treat the protected uridine (8) with methanolic ammonia at room temperature.
-
Stir the reaction mixture until the deprotection is complete, as monitored by TLC or HPLC.
-
Concentrate the reaction mixture and purify the crude product by silica gel chromatography to yield the final compound (5).
-
In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This protocol describes a typical assay to determine the inhibitory activity of a compound against the viral RdRp enzyme.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT).
-
Add the purified recombinant HCV NS5B polymerase to the buffer.
-
Add the RNA template/primer (e.g., poly(A)/oligo(dT)).
-
Add a mixture of three non-radiolabeled ribonucleoside triphosphates (NTPs) and one radiolabeled NTP (e.g., [α-³²P]UTP).
-
Add varying concentrations of the test compound (e.g., this compound triphosphate).
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Termination and Product Quantification:
-
Stop the reaction by adding a quench solution (e.g., EDTA).
-
Spot the reaction mixture onto a filter membrane (e.g., DE81).
-
Wash the filter to remove unincorporated radiolabeled NTPs.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a no-compound control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cell-Based HCV Replicon Assay
This assay measures the antiviral activity of a compound in a cellular context using a subgenomic HCV replicon system.
-
Cell Culture and Seeding:
-
Culture Huh-7 cells harboring a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) in complete medium, often containing G418 to maintain the replicon.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the compound. Include appropriate controls (vehicle control and no-drug control).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.
-
-
Quantification of HCV Replication:
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of replication inhibition for each compound concentration relative to the vehicle control.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Analysis of Intracellular Nucleoside Triphosphate Levels
This protocol describes the quantification of the active triphosphate form of the nucleoside analog within cells using HPLC or LC-MS/MS.
-
Cell Culture and Treatment:
-
Culture the desired cells (e.g., Huh-7) to a sufficient density.
-
Treat the cells with the nucleoside analog at a specific concentration for a defined period.
-
-
Extraction of Intracellular Metabolites:
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Extract the intracellular metabolites by adding a cold extraction solution (e.g., 60-70% methanol or a solution of trichloroacetic acid).
-
Centrifuge to pellet the cell debris and collect the supernatant containing the nucleotides.
-
-
Sample Preparation:
-
Neutralize the acidic extract if necessary.
-
The sample may be further purified or concentrated using solid-phase extraction.
-
-
HPLC or LC-MS/MS Analysis:
-
Inject the prepared sample onto an appropriate HPLC column (e.g., a C18 reversed-phase column with an ion-pairing agent).
-
Elute the nucleotides using a suitable gradient mobile phase.
-
Detect the triphosphate metabolite using UV absorbance or, for higher sensitivity and specificity, a mass spectrometer.
-
-
Quantification:
-
Quantify the intracellular concentration of the triphosphate by comparing the peak area to a standard curve generated with known concentrations of the triphosphate standard.
-
Conclusion
This compound and its derivatives represent a triumph of medicinal chemistry and a powerful tool in the antiviral arsenal. Their mechanism as chain terminators of viral RNA synthesis is well-established, and their clinical efficacy, particularly in the form of prodrugs like Sofosbuvir, is undeniable. The experimental protocols detailed in this guide provide a framework for the continued exploration and development of this important class of nucleoside analogs. As the landscape of viral threats continues to evolve, the principles learned from the study of this compound will undoubtedly inform the design of future antiviral therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]
An In-depth Technical Guide to 2'-C-Methyluridine: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-C-Methyluridine is a synthetic nucleoside analog of uridine, distinguished by a methyl group at the 2'-carbon of its ribose sugar. This modification significantly influences its chemical and biological properties, making it a crucial intermediate in the development of potent antiviral and anticancer therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound and its derivatives. Detailed experimental protocols for its synthesis and the evaluation of its biological activity are presented, alongside a discussion of its mechanism of action, particularly in the context of Hepatitis C virus (HCV) inhibition.
Chemical Structure and Properties
This compound is a modified pyrimidine nucleoside. The core structure consists of a uracil base linked to a ribose sugar which is methylated at the 2' position.
Chemical Structure:
-
IUPAC Name: 1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione[1]
-
SMILES: C[C@]1(--INVALID-LINK--NC2=O)CO">C@@HO)O[1]
-
InChI: InChI=1S/C10H14N2O6/c1-10(17)7(15)5(4-13)18-8(10)12-3-2-6(14)11-9(12)16/h2-3,5,7-8,13,15,17H,4H2,1H3,(H,11,14,16)/t5-,7-,8-,10-/m1/s1[1]
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that some variations in reported melting points exist in the literature, which may be attributed to different polymorphic forms or impurities.
| Property | Value | Reference |
| Molecular Formula | C10H14N2O6 | [1][2] |
| Molecular Weight | 258.23 g/mol | |
| CAS Number | 31448-54-1 | |
| Melting Point | 101.00 °C or 110-112 °C | |
| Solubility | Soluble in DMSO and Methanol (with heating) | |
| pKa | 9.39 ± 0.10 (Predicted) |
Biological Activity and Therapeutic Potential
This compound itself exhibits limited direct biological activity. Its primary significance lies in its role as a key intermediate in the synthesis of therapeutically active nucleoside analogs, particularly those targeting viral polymerases and cancer cell proliferation.
Antiviral Activity
The most notable application of this compound derivatives is in the treatment of Hepatitis C Virus (HCV) infection. The 2'-C-methyl modification, especially when combined with a 2'-deoxy-2'-fluoro substitution, leads to potent inhibitors of the HCV NS5B RNA-dependent RNA polymerase.
The mechanism of action involves the metabolic conversion of the nucleoside prodrug into its active 5'-triphosphate form within the host cell. This triphosphate analog then acts as a competitive inhibitor of the natural nucleotide, and upon incorporation into the growing viral RNA chain, it leads to chain termination, thus halting viral replication. A well-studied example is the metabolism of the cytidine analog PSI-6130 to the triphosphate of its uridine congener, (2'R)-2'-deoxy-2'-fluoro-2'-C-methyluridine.
Anticancer Activity
Derivatives of this compound have also demonstrated potential as anticancer agents, particularly in the context of leukemia. The rationale behind this application is that these modified nucleosides can interfere with DNA and RNA synthesis in rapidly dividing cancer cells, leading to cytotoxicity. For instance, analogs of 2'-C-methylcytidine, synthesized from this compound, have shown significant toxicity against leukemia cell lines.
Experimental Protocols
Synthesis and Purification of this compound Derivatives
The synthesis of this compound and its derivatives often involves a multi-step process starting from a protected ribose sugar. A general workflow for the synthesis of a key antiviral intermediate, (2'R)-2'-deoxy-2'-fluoro-2'-C-methyluridine, is outlined below.
Caption: General workflow for the synthesis of (2'R)-2'-deoxy-2'-fluoro-2'-C-methyluridine.
Detailed Protocol for Deprotection:
-
The dibenzoyl-protected uridine intermediate is dissolved in a freshly prepared 23% solution of ammonia in methanol.
-
The reaction mixture is cooled to 0°C and stirred for 3 hours.
-
The temperature is then allowed to slowly warm to 15°C and the reaction is continued for 24 hours.
-
Reaction completion is monitored by a suitable technique such as thin-layer chromatography or HPLC.
-
Diatomaceous earth is added to the reaction mixture, and it is then filtered.
-
The filtrate is evaporated to dryness.
-
The resulting residue is triturated with ethyl acetate at 20°C for 2 hours.
-
The solid product is collected by filtration and dried under vacuum at 60°C for 12 hours to yield the final product.
HCV NS5B Polymerase Inhibition Assay
The inhibitory activity of this compound derivatives against the HCV NS5B polymerase can be assessed using an in vitro RNA synthesis assay.
Protocol:
-
A reaction mixture is prepared containing 20 mM HEPES (pH 8.0), 1.5 mM MnCl2, 100 mM ammonium acetate, 1 mM DTT, 500 µM GTP, 250 µM each of CTP, ATP, and UTP, 40U of RNasin, 2 µg/ml of a suitable RNA template (e.g., HCV (-) 3' UTR), and 300 ng of purified recombinant NS5B protein.
-
The test compound is added to the reaction mixture at various concentrations.
-
The reaction is initiated and incubated at the optimal temperature for the enzyme.
-
The amount of newly synthesized RNA is quantified, typically using a radiolabeled nucleotide or a fluorescence-based method.
-
The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.
Cytotoxicity Assay in Leukemia Cell Lines
The anticancer potential of this compound analogs can be evaluated by assessing their cytotoxicity against leukemia cell lines. The MTT assay is a commonly used colorimetric method for this purpose.
Protocol:
-
Leukemia cells (e.g., L1210, P388) are seeded in 96-well plates at a suitable density.
-
The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.
-
During this incubation, viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
A solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Metabolic Activation Pathway
As mentioned, this compound derivatives must be converted to their triphosphate form to exert their antiviral activity. The metabolic pathway for a related cytidine analog, PSI-6130, provides a model for this activation process.
Caption: Metabolic activation of a cytidine analog to the active uridine triphosphate inhibitor.
Conclusion
This compound is a synthetically valuable nucleoside analog that has played a pivotal role in the development of important antiviral and anticancer drugs. Its unique structural modification provides a scaffold for the design of potent and selective inhibitors of key cellular and viral enzymes. The detailed understanding of its chemical properties, synthesis, and the biological mechanisms of its derivatives continues to be an active area of research, with the potential to yield novel therapeutics for a range of diseases. This guide provides a foundational resource for researchers and drug development professionals working with this important class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of 2'-C-Methyluridine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-C-methyluridine is a synthetic nucleoside analog that has garnered significant interest in the fields of antiviral and anticancer research. Its structural modification, the addition of a methyl group at the 2' position of the ribose sugar, confers unique biochemical properties that allow it to interfere with nucleic acid metabolism. This technical guide provides an in-depth exploration of the mechanism of action of this compound, with a primary focus on its well-established role as an anti-hepatitis C virus (HCV) agent and its potential applications in oncology.
Antiviral Mechanism of Action: Targeting HCV RNA-Dependent RNA Polymerase
The primary antiviral activity of this compound and its analogs is directed against the Hepatitis C virus (HCV), a positive-sense single-stranded RNA virus. The core of its mechanism lies in the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome.
Metabolic Activation
Like many nucleoside analogs, this compound requires intracellular phosphorylation to its active triphosphate form. While this compound itself can be phosphorylated, it is often studied as a metabolite of its more potent prodrug, β-d-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130). The metabolic pathway involves the following key steps[1]:
-
Initial Phosphorylation: The parent nucleoside (e.g., a cytidine analog) is first phosphorylated by cellular kinases to its monophosphate form.
-
Deamination: The cytidine monophosphate analog can be deaminated to form this compound monophosphate.
-
Subsequent Phosphorylations: Cellular kinases, such as UMP-CMP kinase and nucleoside diphosphate kinase, further phosphorylate the monophosphate to the active this compound 5'-triphosphate[1].
References
2'-C-Methyluridine as an RNA Polymerase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-C-methyluridine is a synthetic nucleoside analog that has garnered significant attention in the field of antiviral drug development due to its potent inhibitory activity against viral RNA-dependent RNA polymerases (RdRps).[1] This technical guide provides an in-depth overview of this compound as an RNA polymerase inhibitor, focusing on its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its evaluation.
The core of its antiviral activity lies in its metabolic conversion to the active 5'-triphosphate form, which then acts as a competitive inhibitor and a non-obligate chain terminator of viral RNA synthesis.[2][3][4] This modification at the 2'-carbon position of the ribose sugar is a key structural feature that confers its inhibitory properties.[1]
Chemical Structure and Properties
| Property | Value | Reference |
| Chemical Name | 1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione | |
| Molecular Formula | C₁₀H₁₄N₂O₆ | |
| Molecular Weight | 258.23 g/mol | |
| CAS Number | 31448-54-1 |
Mechanism of Action
The inhibitory effect of this compound is not direct. It must first be anabolized within the host cell to its active triphosphate form, this compound 5'-triphosphate (2'-C-Me-UTP). This process involves cellular kinases that phosphorylate the nucleoside analog.
Once formed, 2'-C-Me-UTP acts as a competitive inhibitor of the natural substrate, uridine triphosphate (UTP), for the active site of viral RNA-dependent RNA polymerase. Upon incorporation into the nascent RNA chain, the presence of the 2'-C-methyl group sterically hinders the correct positioning of the incoming nucleoside triphosphate, thereby preventing the formation of the next phosphodiester bond and leading to premature termination of RNA elongation. This mechanism is described as "non-obligate chain termination" because, unlike obligate chain terminators that lack a 3'-hydroxyl group, 2'-C-methylated nucleosides do possess a 3'-hydroxyl group. The termination is a result of the inability of the polymerase to accommodate the modified sugar in the active site for the subsequent nucleotide addition.
Mechanism of action of this compound.
Metabolic Activation Pathway
A related and clinically significant nucleoside analog is the cytidine counterpart, 2'-C-methylcytidine. In fact, some potent antiviral drugs are cytidine analogs that are metabolized intracellularly not only to their own active triphosphate form but also to this compound triphosphate. For instance, the metabolism of β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130) leads to the formation of its own triphosphate and also to the triphosphate of its uridine congener, β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine (PSI-6206 or RO2433). This dual metabolic pathway can enhance the antiviral efficacy and potentially raise the barrier to the development of viral resistance. The formation of the uridine triphosphate involves the deamination of the cytidine monophosphate.
Metabolic activation pathway.
Quantitative Inhibitory Data
The inhibitory potency of this compound triphosphate and its analogs has been quantified against various viral RNA polymerases, most notably the Hepatitis C Virus (HCV) NS5B polymerase.
Table 1: Inhibition of HCV NS5B RNA Polymerase by 2'-Modified Uridine Triphosphates
| Compound | Enzyme | Assay Type | Kᵢ (μM) | IC₅₀ (μM) | Reference |
| 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine-5'-triphosphate (Sofosbuvir triphosphate) | Wild-type HCV RdRp | Steady-state competitive inhibition | 0.42 | - | |
| 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine-5'-triphosphate (Sofosbuvir triphosphate) | S282T mutant HCV RdRp | Steady-state competitive inhibition | 22 | - | |
| 2'-C-Me-UTP | HCV NS5B | Radiometric assay | - | 0.25 ± 0.04 | |
| 2'F-2'C-Me-UTP | HCV NS5B | Radiometric assay | - | 0.21 ± 0.05 |
Table 2: Inhibition of Norovirus RNA Polymerase
| Compound | Enzyme | IC₅₀ (μM) | Note | Reference |
| 2'-C-methyl-cytidine triphosphate (2CM-CTP) | Human Norovirus Polymerase (HNVpol) | Low micromolar range | Acts as a classic chain terminator. | |
| 2'-C-methyl-cytidine triphosphate (2CM-CTP) | Mouse Norovirus Polymerase (MNVpol) | Low micromolar range | - |
Experimental Protocols
RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay (Steady-State)
This assay is fundamental for determining the inhibitory potential of compounds like this compound triphosphate against viral polymerases.
Objective: To measure the concentration at which the test compound inhibits 50% of the polymerase activity (IC₅₀) or to determine the inhibition constant (Kᵢ).
Materials:
-
Purified recombinant viral RdRp (e.g., HCV NS5B)
-
RNA template (e.g., homopolymeric or heteropolymeric RNA)
-
Radiolabeled nucleoside triphosphate (e.g., [³H]CTP or [α-³²P]GTP)
-
Unlabeled nucleoside triphosphates (ATP, CTP, GTP, UTP)
-
Test inhibitor (e.g., 2'-C-Me-UTP) at various concentrations
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 2 mM dithiothreitol)
-
Anti-RNase inhibitor
-
Scintillation fluid and counter or phosphorimager
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, RdRp enzyme, RNA template, and anti-RNase inhibitor.
-
Add the test inhibitor at a range of concentrations to different reaction tubes.
-
Initiate the reaction by adding the mixture of labeled and unlabeled NTPs. The concentration of the natural nucleotide corresponding to the inhibitor should be varied for competitive inhibition studies.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 27°C) for a defined period.
-
Stop the reaction (e.g., by adding EDTA).
-
Precipitate the newly synthesized radiolabeled RNA (e.g., using trichloroacetic acid) and collect it on a filter.
-
Quantify the amount of incorporated radiolabel using a scintillation counter or by resolving the products on a denaturing polyacrylamide gel followed by phosphorimaging.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value. For Kᵢ determination, data are fitted to appropriate enzyme inhibition models.
RdRp inhibition assay workflow.
Conclusion
This compound, through its active triphosphate metabolite, represents a significant class of RNA polymerase inhibitors with proven antiviral activity, particularly against positive-strand RNA viruses. Its mechanism as a non-obligate chain terminator provides a robust strategy for disrupting viral replication. The quantitative data and experimental protocols outlined in this guide offer a foundational understanding for researchers and drug development professionals working on novel antiviral therapies targeting viral RNA polymerases. Further research into structure-activity relationships and the development of prodrug strategies continues to be a promising avenue for enhancing the therapeutic potential of this class of nucleoside analogs.
References
- 1. This compound | 31448-54-1 | NM07919 | Biosynth [biosynth.com]
- 2. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
The Antiviral Landscape of 2'-C-Methyluridine and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2'-C-methyluridine stands as a pivotal scaffold in the development of potent nucleoside analog inhibitors of viral replication. While its direct antiviral activity is modest, its true significance lies in its role as a key synthetic intermediate for a class of compounds that have revolutionized the treatment of viral diseases, most notably Hepatitis C. This technical guide delves into the antiviral spectrum, mechanism of action, and experimental evaluation of this compound and its more biologically active derivatives. By providing a comprehensive overview of quantitative data, detailed experimental protocols, and visual representations of key pathways, this document serves as an in-depth resource for researchers in the field of antiviral drug discovery and development.
Introduction: The Significance of the 2'-C-Methyl Modification
The introduction of a methyl group at the 2'-carbon of the ribose sugar moiety of a nucleoside has profound implications for its biological activity. This modification sterically hinders the 2'-hydroxyl group, which can confer resistance to degradation by cellular enzymes and alter the conformational preferences of the sugar ring. In the context of antiviral therapy, the 2'-C-methyl modification has been a cornerstone in the design of inhibitors targeting viral RNA-dependent RNA polymerases (RdRps). These enzymes, essential for the replication of many RNA viruses, are a prime target for selective antiviral agents. While this compound itself is a critical building block, its derivatives, such as 2'-C-methylcytidine and 2'-C-methyladenosine, and particularly the fluorinated analog that forms the basis of Sofosbuvir, exhibit potent antiviral properties.
Antiviral Spectrum and Potency
The primary antiviral target for which 2'-C-methylated nucleosides have been extensively studied is the Hepatitis C Virus (HCV). However, activity against other viruses has also been reported. The following tables summarize the in vitro efficacy of key 2'-C-methylated nucleoside analogs.
Table 1: Anti-HCV Activity of 2'-C-Methylated Nucleoside Analogs
| Compound | Assay Type | Cell Line | Target | EC50 / IC50 (µM) | Cytotoxicity (CC50 µM) | Reference |
| 2'-C-Methylcytidine | HCV Replicon | Huh-7 | NS5B Polymerase | ~1 | >100 | [1] |
| 2'-C-Methylcytidine Triphosphate | Biochemical | - | NS5B Polymerase | ~0.2 | - | [1] |
| 2'-C-Methyladenosine | HCV Replicon | HBI10A | NS5B Polymerase | 0.3 ± 0.06 | >100 | [2] |
| 2'-C-Methyladenosine Triphosphate | Biochemical | - | NS5B Polymerase | 1.9 | - | [2] |
| 2'-O-Methylcytidine | HCV Replicon | HBI10A | NS5B Polymerase | 21 ± 5 | >100 | [2] |
| 2'-O-Methylcytidine Triphosphate | Biochemical | - | NS5B Polymerase | 3.8 | - | |
| Sofosbuvir (PSI-7977) | HCV Replicon | Huh-7 | NS5B Polymerase | <1 | >100 |
Table 2: Antiviral Activity Against Other Viruses
| Compound | Virus | Assay Type | EC50 (µM) | Reference |
| 2'-C-Methylcytidine | Hepatitis E Virus (HEV) | Subgenomic Replicon | - (Significant inhibition reported) | |
| Sofosbuvir | Zika Virus (ZIKV) | CPE Reduction | 1.63 | |
| Sofosbuvir | Dengue Virus (DENV2) | CPE Reduction | - (100% CPE reduction at 5 µM) |
Mechanism of Action: Chain Termination of Viral RNA Synthesis
The antiviral effect of 2'-C-methylated nucleosides is exerted through the inhibition of the viral RNA-dependent RNA polymerase. The mechanism involves a multi-step intracellular process:
-
Cellular Uptake: The nucleoside analog enters the host cell.
-
Anabolic Phosphorylation: Host cell kinases sequentially phosphorylate the nucleoside to its active 5'-triphosphate form.
-
Incorporation by Viral Polymerase: The viral RdRp recognizes the nucleoside triphosphate as a substrate and incorporates it into the nascent viral RNA strand.
-
Chain Termination: The presence of the 2'-C-methyl group on the incorporated nucleotide prevents the proper alignment and binding of the subsequent incoming nucleoside triphosphate. This steric hindrance blocks the closure of the polymerase's active site, thereby halting further elongation of the RNA chain and terminating viral replication. This mechanism is classified as non-obligate chain termination.
Signaling and Metabolic Activation Pathway
Caption: Metabolic activation and mechanism of action of 2'-C-methylated nucleosides.
Experimental Protocols
The evaluation of 2'-C-methylated nucleosides relies on robust in vitro assays. The following are detailed methodologies for two key experiments.
HCV Subgenomic Replicon Assay
This cell-based assay is crucial for determining the antiviral efficacy of compounds in a cellular context that mimics viral replication.
Objective: To measure the inhibition of HCV RNA replication by a test compound in a human hepatoma cell line (Huh-7) harboring a subgenomic HCV replicon.
Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., containing a selectable marker like neomycin phosphotransferase and/or a reporter gene like luciferase).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 (for selection).
-
Test compound (e.g., this compound derivative) dissolved in DMSO.
-
96-well cell culture plates.
-
Reagents for RNA extraction (e.g., TRIzol).
-
Reagents for quantitative real-time PCR (qRT-PCR) to quantify HCV RNA levels.
-
Reagents for a cytotoxicity assay (e.g., MTS or MTT).
Procedure:
-
Cell Seeding: Seed the HCV replicon-containing Huh-7 cells in 96-well plates at a predetermined density to ensure they are in the logarithmic growth phase during the experiment.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the existing medium from the cells and add the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (a known HCV inhibitor).
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a specified period (e.g., 72 hours).
-
RNA Extraction: After incubation, lyse the cells and extract total RNA using a suitable method.
-
qRT-PCR: Perform qRT-PCR to quantify the levels of HCV RNA. Use primers and probes specific for a conserved region of the HCV genome. Normalize the HCV RNA levels to an internal housekeeping gene (e.g., GAPDH).
-
Cytotoxicity Assay: In a parallel plate, assess the cytotoxicity of the compound using an MTS or MTT assay to determine the 50% cytotoxic concentration (CC50).
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of HCV RNA inhibition against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for determining the antiviral efficacy of a compound using an HCV replicon assay.
HCV NS5B Polymerase Inhibition Assay
This biochemical assay directly measures the ability of the active triphosphate form of a nucleoside analog to inhibit the enzymatic activity of the viral polymerase.
Objective: To determine the 50% inhibitory concentration (IC50) of the 5'-triphosphate of a 2'-C-methylated nucleoside against purified HCV NS5B RNA-dependent RNA polymerase.
Materials:
-
Purified recombinant HCV NS5B polymerase.
-
RNA template/primer.
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP).
-
Radiolabeled rNTP (e.g., [α-33P]UTP).
-
Test compound (2'-C-methylnucleoside triphosphate).
-
Reaction buffer (containing Tris-HCl, MgCl2, DTT, KCl).
-
DE81 filter paper.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing the reaction buffer, a defined concentration of the RNA template/primer, and the HCV NS5B polymerase.
-
Inhibitor Addition: Add varying concentrations of the 2'-C-methylnucleoside triphosphate to the reaction mixtures. Include a no-inhibitor control.
-
Initiation of Reaction: Start the polymerase reaction by adding the mixture of rNTPs, including the radiolabeled rNTP.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specific time.
-
Quenching: Stop the reaction by adding EDTA.
-
Filter Binding: Spot the reaction mixtures onto DE81 filter paper. The negatively charged RNA product will bind to the positively charged filter paper, while the unincorporated radiolabeled rNTPs will not.
-
Washing: Wash the filter papers multiple times with a wash buffer (e.g., sodium phosphate) to remove the unincorporated rNTPs.
-
Quantification: Measure the radioactivity retained on the filter papers using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for determining the IC50 of a nucleoside triphosphate against HCV NS5B polymerase.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives is a critical aspect of their development. A common route to the key intermediate, 2'-deoxy-2'-fluoro-2'-C-methyluridine, often starts from a protected cytidine analog.
A representative synthetic scheme involves the conversion of a protected 2′-deoxy-2′-α-F-2′-β-C-methylcytidine to the corresponding uridine derivative. This can be achieved by heating the protected cytidine with aqueous acetic acid, followed by deprotection with methanolic ammonia to yield the desired 2'-deoxy-2'-fluoro-2'-C-methyluridine. This intermediate is then used in the synthesis of more complex prodrugs like Sofosbuvir.
Conclusion and Future Directions
This compound is a testament to the power of medicinal chemistry in fine-tuning the biological activity of nucleoside scaffolds. While not a potent antiviral agent in its own right, its role as a precursor to a class of highly effective viral polymerase inhibitors is undeniable. The success of Sofosbuvir has solidified the importance of the 2'-C-methyl modification in antiviral drug design. Future research in this area will likely focus on expanding the antiviral spectrum of these compounds to other RNA viruses, overcoming potential resistance mechanisms, and developing novel prodrug strategies to enhance tissue targeting and oral bioavailability. The foundational knowledge of the structure-activity relationships and mechanisms of action of this compound derivatives will continue to guide the development of the next generation of antiviral therapies.
References
The Dawn of a New Antiviral Strategy: Early Investigations into 2'-C-Methyluridine's Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of 2'-C-methyluridine and its analogues marked a pivotal moment in the quest for effective antiviral therapies, particularly against positive-strand RNA viruses like the Hepatitis C virus (HCV). This technical guide delves into the foundational studies that first illuminated the antiviral prowess of this class of nucleoside inhibitors. We will explore the core mechanism of action, summarize the critical quantitative data from early experiments, and provide detailed experimental protocols that paved the way for the development of blockbuster drugs such as Sofosbuvir.
Core Concept: Chain Termination of Viral RNA Synthesis
Early research into 2'-C-methyl ribonucleosides revealed a compelling mechanism of action: the targeted inhibition of the viral RNA-dependent RNA polymerase (RdRp).[1] These nucleoside analogues act as mimics of their natural counterparts. Once inside the host cell, they undergo phosphorylation to their active triphosphate form.[1] This activated form is then recognized by the viral RdRp and incorporated into the nascent viral RNA strand.
The key to their efficacy lies in the 2'-C-methyl modification. This bulky methyl group sterically hinders the subsequent addition of the next nucleotide, effectively terminating the elongation of the RNA chain.[2][3] More recent studies have refined this model, suggesting that the incorporation of a 2'-C-methylated nucleotide prevents the necessary conformational changes in the RdRp active site required for catalysis, thus halting further synthesis.[1] This targeted disruption of viral replication, with selectivity for the viral polymerase over host polymerases, established 2'-C-methylated nucleosides as a highly promising class of antiviral agents.
Quantitative Analysis of Antiviral Activity and Cytotoxicity
The initial evaluation of this compound and its derivatives yielded crucial quantitative data that underscored their therapeutic potential. The primary metrics used were the 50% effective concentration (EC50), which measures the concentration of the compound required to inhibit viral replication by 50%, and the 50% cytotoxic concentration (CC50), which indicates the concentration that causes a 50% reduction in cell viability. A high selectivity index (SI), the ratio of CC50 to EC50, is desirable, as it indicates that the compound is effective against the virus at concentrations well below those that are toxic to host cells.
The following table summarizes key quantitative findings from early studies on this compound derivatives and their prodrugs. It is important to note that while this compound itself was often found to be inactive in cell-based assays, its triphosphate form showed potent inhibition of the HCV NS5B polymerase. The development of phosphoramidate prodrugs was a critical step to ensure efficient intracellular delivery and phosphorylation to the active triphosphate.
| Compound/Derivative | Virus/Target | Assay System | EC50 (µM) | EC90 (µM) | CC50 (µM) | Ki (µM) | Reference(s) |
| 2'-C-Methylcytidine (NM-107) | HCV | HCV Replicon (Huh-7 cells) | - | 7.6 | >100 | - | |
| β-d-2'-Deoxy-2'-α-fluoro-2'-β-C-methylcytidine (PSI-6130) | HCV | HCV Replicon Assay | Potent | - | >100 | - | |
| Triphosphate of PSI-6130 | HCV NS5B RdRp | Enzymatic Assay | - | - | - | Potent | |
| β-d-2'-Deoxy-2'-α-fluoro-2'-β-C-methyluridine (PSI-6206) | HCV | HCV Replicon Assay | Inactive | - | Not toxic | - | |
| Triphosphate of PSI-6206 (RO2433-TP) | Wild-type HCV RdRp | Enzymatic Assay | - | - | - | 0.42 | |
| Triphosphate of PSI-6206 (RO2433-TP) | S282T mutant HCV RdRp | Enzymatic Assay | - | - | - | 22 | |
| Phosphoramidate Prodrugs of 2'-deoxy-2'-α-F-2'-β-C-methyluridine | HCV | HCV Subgenomic Replicon | <1 | <1 | - | - |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the early studies of this compound's antiviral activity.
Hepatitis C Virus (HCV) Subgenomic Replicon Assay
This cell-based assay was instrumental in determining the antiviral activity of nucleoside analogues in a cellular context that mimics viral replication.
Objective: To quantify the inhibition of HCV RNA replication by a test compound.
Materials:
-
Huh-7 human hepatoma cells stably expressing an HCV subgenomic replicon (e.g., containing a neomycin phosphotransferase resistance gene and a reporter gene like luciferase).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, penicillin, and streptomycin.
-
G418 (Geneticin) for maintaining selection pressure on replicon-containing cells.
-
Test compounds dissolved in dimethyl sulfoxide (DMSO).
-
Reagents for RNA extraction and quantitative real-time reverse transcription PCR (qRT-PCR).
Procedure:
-
Cell Seeding: Huh-7 cells harboring the HCV replicon are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A no-drug control (vehicle, typically DMSO) is included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for viral replication and the effect of the compound to manifest.
-
RNA Extraction: Total cellular RNA is extracted from the cells using a suitable RNA isolation kit.
-
qRT-PCR Analysis: The level of HCV RNA is quantified using qRT-PCR with primers and probes specific for a region of the HCV genome within the replicon. A housekeeping gene (e.g., GAPDH) is also quantified for normalization.
-
Data Analysis: The antiviral activity is determined by the reduction in HCV RNA levels in compound-treated cells compared to the no-drug control. The EC50 value is calculated from the dose-response curve.
Cytotoxicity Assays
These assays are performed in parallel with antiviral activity assays to assess the toxicity of the compounds to the host cells.
Objective: To determine the concentration of a test compound that is toxic to host cells.
Materials:
-
A relevant cell line (e.g., Huh-7, HeLa, or other cell lines used for antiviral screening).
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
A reagent for measuring cell viability, such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), CellTiter-Glo®, or a neutral red uptake assay.
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compound.
-
Incubation: The plates are incubated for the same duration as the antiviral assay (typically 48-72 hours).
-
Viability Measurement:
-
MTT Assay: The MTT reagent is added to each well and incubated. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. The crystals are then solubilized, and the absorbance is read on a spectrophotometer.
-
CellTiter-Glo® Assay: This reagent measures the amount of ATP present, which is an indicator of metabolically active cells. The luminescence is measured on a luminometer.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the no-drug control. The CC50 value is determined from the dose-response curve.
In Vitro HCV NS5B Polymerase Inhibition Assay
This enzymatic assay directly measures the ability of the triphosphate form of a nucleoside analogue to inhibit the viral polymerase.
Objective: To determine the inhibitory constant (Ki) of the active triphosphate metabolite against the HCV RdRp.
Materials:
-
Recombinant HCV NS5B polymerase.
-
A synthetic RNA template.
-
A set of natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP), one of which is radiolabeled (e.g., [α-³²P]UTP).
-
The triphosphate form of the test nucleoside analogue.
-
Reaction buffer containing MgCl₂, DTT, and other necessary components.
-
Scintillation counter or phosphorimager for detecting incorporated radioactivity.
Procedure:
-
Reaction Setup: The reaction mixture is prepared containing the reaction buffer, RNA template, HCV NS5B polymerase, and varying concentrations of the inhibitor (the triphosphate of the test compound).
-
Initiation of Reaction: The polymerization reaction is initiated by the addition of the four natural rNTPs (including the radiolabeled one).
-
Incubation: The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 30°C).
-
Termination: The reaction is stopped by the addition of a quenching solution (e.g., EDTA).
-
Quantification of RNA Synthesis: The newly synthesized radiolabeled RNA is separated from the unincorporated nucleotides (e.g., by precipitation or filtration). The amount of incorporated radioactivity is then measured using a scintillation counter or phosphorimager.
-
Data Analysis: The rate of RNA synthesis at different inhibitor concentrations is determined. The Ki value is then calculated using appropriate enzyme kinetic models (e.g., Michaelis-Menten kinetics for competitive inhibition).
Visualizing the Pathways and Processes
To better understand the metabolic activation and the experimental workflow, the following diagrams are provided.
References
- 1. 2'-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
2'-C-Methyluridine: A Core Component in the Development of Anti-Hepatitis C Virus Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The hepatitis C virus (HCV), a significant global health threat affecting millions worldwide, has been the focus of intense drug discovery efforts. A crucial target in this endeavor is the virus's own RNA-dependent RNA polymerase, NS5B, an enzyme essential for viral replication.[1][2][3] The absence of a similar enzyme in mammalian cells makes NS5B an attractive and specific target for antiviral therapy.[4] Among the most successful strategies against this enzyme has been the development of nucleoside and nucleotide inhibitors, with 2'-C-methyluridine and its precursors playing a pivotal role. This guide provides a comprehensive overview of the mechanism, quantitative activity, and experimental evaluation of this compound and its analogs in the context of HCV research.
The HCV NS5B Polymerase: A Prime Antiviral Target
The HCV NS5B protein is a 66-kDa enzyme that catalyzes the replication of the viral RNA genome.[5] Structurally, it adopts a classic "right-hand" shape, common to many polymerases, with distinct finger, palm, and thumb domains. The catalytic active site, containing a highly conserved GDD motif, is located within the palm domain and is responsible for the nucleotidyl transfer reaction. By inhibiting this enzyme, the replication of the virus can be effectively halted.
Mechanism of Action: From Prodrug to Chain Terminator
While this compound itself has been a subject of study, its more prominent role in HCV research is as the active metabolite of its cytidine analog precursors, such as 2'-C-methylcytidine (2'-C-MeC) and β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130). The parent nucleoside, 2'-deoxy-2'-α-F-2'-β-C-methyluridine, is inactive in HCV replicon assays, but its triphosphate form is a potent inhibitor of the NS5B polymerase.
The primary mechanism of action involves a multi-step intracellular conversion:
-
Prodrug Administration: To enhance oral bioavailability, parent nucleosides like 2'-C-methylcytidine are often administered as prodrugs, such as valopicitabine (the 3'-O-valinyl ester of 2'-C-MeC) or Sofosbuvir (a phosphoramidate prodrug of a 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine monophosphate).
-
Intracellular Phosphorylation: Once inside the host cell (primarily hepatocytes), the nucleoside analog is phosphorylated by host cell kinases to its active 5'-triphosphate form.
-
Metabolic Conversion: In the case of cytidine analogs like PSI-6130, the monophosphate form can be deaminated to the uridine monophosphate derivative, which is then further phosphorylated to the active this compound triphosphate.
-
NS5B Inhibition: The resulting this compound triphosphate acts as a competitive inhibitor of the natural uridine triphosphate (UTP) substrate for the NS5B polymerase.
-
Chain Termination: Upon incorporation into the nascent viral RNA strand, the presence of the 2'-C-methyl group sterically hinders the formation of the subsequent phosphodiester bond, thereby terminating the elongation of the RNA chain.
Quantitative Data on Antiviral Activity and Inhibition
The potency of this compound precursors has been extensively quantified through various in vitro assays. The following tables summarize key data for some of the most studied analogs.
Table 1: In Vitro Anti-HCV Activity in Replicon Systems
| Compound | Replicon Genotype | EC50 (µM) | EC90 (µM) | Reference |
| 2'-C-Methylcytidine (2'-C-MeC) | 1b (Clone B) | - | 8.8 | |
| 2'-F-2'-C-Methylcytidine (PSI-6130) | 1b (Clone B) | - | 3.8 | |
| PSI-7977 (Sofosbuvir) | 1b | <1 | - | |
| 2'-α-C-CH3-2'-β-C-F uridine phosphoramidate (17q) | Not Specified | 0.88 ± 0.12 | - | |
| 2'-α-C-CH3-2'-β-C-F uridine phosphoramidate (17m) | Not Specified | 1.82 ± 0.19 | - |
EC50/EC90: The concentration of the compound that inhibits viral replication by 50% or 90%, respectively.
Table 2: Inhibition of HCV NS5B Polymerase
| Compound (Triphosphate form) | Inhibition Type | Ki (µM) | IC50 (µM) | Reference |
| 2'-deoxy-2'-α-F-2'-β-C-methyluridine-TP (Sofosbuvir-TP) | Competitive | 0.42 | - | |
| MIV-802-UTP | Competitive | 0.71 | 2.63 | |
| 4'-Fluoro-2'-C-methyluridine-TP | Not Specified | - | 0.027 |
IC50: The concentration of the compound that inhibits enzyme activity by 50%. Ki: Inhibition constant.
Table 3: Cytotoxicity of this compound Analogs
| Compound | Cell Line | CC50 (µM) | Reference |
| PSI-7977 (Sofosbuvir) | Huh7, HepG2, BxPC3, CEM | >100 | |
| 2'-α-C-CH3-2'-β-C-F uridine phosphoramidates (17j-s) | Not Specified | >100 |
CC50: The concentration of the compound that reduces cell viability by 50%. A high CC50 value indicates low cytotoxicity.
Key Experimental Protocols
The evaluation of anti-HCV compounds like this compound relies on a standardized set of in vitro assays.
HCV Replicon Assay
This cell-based assay is the gold standard for determining the antiviral activity of a compound against HCV replication.
-
Principle: Huh-7 human hepatoma cells are engineered to contain a subgenomic HCV RNA (a replicon) that replicates autonomously. These replicons often contain a reporter gene (like luciferase) or a selectable marker (like the neomycin resistance gene, neo).
-
Methodology:
-
Cell Seeding: Replicon-harboring cells (e.g., Huh-7) are seeded in 96-well or 384-well plates.
-
Compound Addition: The test compound (e.g., a this compound prodrug) is serially diluted and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period (typically 48-72 hours) to allow for HCV replication and the action of the inhibitor.
-
Quantification of Replication: HCV RNA levels are quantified. If a luciferase reporter is used, a substrate is added, and luminescence is measured. Alternatively, total cellular RNA is extracted, and HCV RNA is quantified using real-time PCR (qRT-PCR).
-
Data Analysis: The reduction in reporter signal or HCV RNA levels relative to the vehicle control is used to generate a dose-response curve, from which the EC50 value is calculated.
-
NS5B Polymerase Inhibition Assay
This is a biochemical assay to measure the direct inhibitory effect of the active triphosphate form of the nucleoside on the purified NS5B enzyme.
-
Principle: The assay measures the incorporation of a radiolabeled or fluorescently tagged nucleotide into a newly synthesized RNA strand by purified, recombinant HCV NS5B polymerase using a synthetic RNA template.
-
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing buffer (e.g., Tris-HCl), divalent cations (e.g., MgCl2 or MnCl2), a synthetic RNA template, ribonucleoside triphosphates (rNTPs) including a labeled one (e.g., 33P-CTP), and the purified NS5B enzyme.
-
Inhibitor Addition: The inhibitor (the active triphosphate form of the nucleoside analog) is added at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated (often by adding the enzyme or rNTPs) and incubated at a specific temperature (e.g., 30°C) for a set time.
-
Termination and Product Measurement: The reaction is stopped, and the amount of incorporated labeled nucleotide into the newly synthesized RNA is measured, often by scintillation counting or filter-binding assays.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and a dose-response curve is plotted to determine the IC50 value.
-
Cytotoxicity Assay
This assay is crucial to ensure that the observed antiviral effect is not due to the compound killing the host cells.
-
Principle: The viability of cells is measured after exposure to various concentrations of the test compound.
-
Methodology:
-
Cell Seeding: A relevant cell line (e.g., Huh-7, HepG2) is seeded in 96-well plates.
-
Compound Addition: The compound is added in a range of concentrations.
-
Incubation: Cells are incubated for a period that is typically equal to or longer than the antiviral assay (e.g., 3-8 days).
-
Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or WST-1, which measures metabolic activity.
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% is calculated as the CC50 value. The ratio of CC50 to EC50 gives the Selectivity Index (SI), a measure of the compound's therapeutic window.
-
Conclusion
This compound, primarily through the development of its cytidine and nucleotide prodrugs, represents a cornerstone in the creation of direct-acting antivirals against the hepatitis C virus. Its mechanism as a chain terminator for the essential NS5B polymerase provides a potent and specific means of halting viral replication. The robust and well-defined experimental protocols for evaluating its efficacy, inhibitory potential, and safety have enabled the successful translation of these fundamental research findings into clinically effective therapies like Sofosbuvir, revolutionizing the treatment landscape for patients with chronic hepatitis C. The continued study of this and similar nucleoside analogs remains a vital area of research for developing next-generation antiviral agents.
References
- 1. Hepatitis C virus nonstructural protein 5B - Wikipedia [en.wikipedia.org]
- 2. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
The Potent Antiviral Activity of 2'-C-Methyluridine and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-C-methyluridine and its analogs represent a pivotal class of nucleoside inhibitors with potent antiviral activity, particularly against the hepatitis C virus (HCV). This technical guide provides an in-depth overview of the biological activity, mechanism of action, and structure-activity relationships of these compounds. Detailed experimental protocols for their evaluation and quantitative data on their efficacy are presented to facilitate further research and development in this critical area of medicinal chemistry.
Introduction
The modification of nucleosides at the 2'-position of the ribose sugar has proven to be a fruitful strategy in the development of antiviral agents.[1] The introduction of a methyl group at this position, particularly in uridine analogs, has led to the discovery of compounds with significant inhibitory effects on viral replication.[2] These molecules, most notably this compound and its derivatives, have become cornerstones in the study of viral polymerases and the development of effective antiviral therapies.[1][3] This guide will explore the core biological activities of this compound and its analogs, with a focus on their application as inhibitors of the hepatitis C virus.
Mechanism of Action: Targeting the Viral RNA Polymerase
The primary mechanism by which this compound and its analogs exert their antiviral effect is through the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome.[4] In the case of HCV, this enzyme is known as non-structural protein 5B (NS5B).
These nucleoside analogs act as prodrugs that, upon entering the host cell, are metabolized to their active 5'-triphosphate form. This active metabolite then competes with the natural nucleoside triphosphates for incorporation into the nascent viral RNA chain by the RdRp. Once incorporated, the presence of the 2'-C-methyl group sterically hinders the addition of the next nucleotide, acting as a non-obligate chain terminator and thus halting viral RNA synthesis.
Intracellular Activation Pathway
The conversion of the parent nucleoside analog to its active triphosphate form is a critical step for its antiviral activity. This multi-step phosphorylation cascade is carried out by host cell kinases.
Key Analogs and Their Biological Activity
Numerous analogs of this compound have been synthesized and evaluated for their antiviral properties. Modifications to the ribose sugar and the uracil base have been explored to enhance potency, selectivity, and pharmacokinetic profiles.
2'-Deoxy-2'-fluoro-2'-C-methyluridine (Sofosbuvir)
Sofosbuvir (formerly PSI-7977) is a groundbreaking phosphoramidate prodrug of a 2'-deoxy-2'-fluoro-2'-C-methyluridine monophosphate. This modification enhances the delivery of the monophosphate into hepatocytes, bypassing the often rate-limiting initial phosphorylation step. Sofosbuvir has demonstrated potent pan-genotypic activity against HCV and is a cornerstone of modern combination therapies.
Other Notable Analogs
Other modifications, such as the introduction of different substituents at the 2'-position or alterations to the uracil base, have been investigated to understand the structure-activity relationship (SAR).
Quantitative Biological Data
The antiviral activity of this compound and its analogs is typically quantified using in vitro assays, such as the HCV replicon system and enzymatic assays with purified NS5B polymerase. Key parameters include the 50% effective concentration (EC50) in cell-based assays and the 50% inhibitory concentration (IC50) or the inhibitor constant (Ki) in enzymatic assays.
| Compound/Analog | Assay Type | Target | EC50 (µM) | IC50 (µM) | Ki (µM) | Reference(s) |
| 2'-C-Methyladenosine | HCV Replicon | HCV Replication | 0.3 | - | - | |
| 2'-O-Methylcytidine | HCV Replicon | HCV Replication | - | - | - | |
| 2'-C-Methyladenosine triphosphate | Enzyme Assay | HCV NS5B Polymerase | - | 1.9 | - | |
| 2'-O-Methylcytidine triphosphate | Enzyme Assay | HCV NS5B Polymerase | - | 3.8 | - | |
| PSI-7977 (Sofosbuvir) | HCV Replicon | HCV Replication | <1 | - | - | |
| 2'-deoxy-2'-fluoro-2'-C-methyl-β-d-4'-thiouridine phosphoramidate | HCV Replicon | HCV Replication | 2.99 | - | - |
Experimental Protocols
The evaluation of this compound analogs relies on robust and standardized experimental protocols. Below are outlines of key methodologies.
HCV Replicon Assay
This cell-based assay is a cornerstone for evaluating the antiviral activity of compounds against HCV replication.
Objective: To determine the concentration of a compound that inhibits HCV RNA replication by 50% (EC50).
Methodology Outline:
-
Cell Culture: Huh-7 cells or their derivatives, which are highly permissive to HCV replication, are cultured in appropriate media.
-
Replicon Transfection: Cells are transfected with a subgenomic HCV replicon RNA that contains a reporter gene (e.g., luciferase) and a selectable marker (e.g., neomycin resistance).
-
Compound Treatment: Transfected cells are seeded in multi-well plates and treated with serial dilutions of the test compound.
-
Incubation: Cells are incubated for a defined period (e.g., 48-72 hours) to allow for replicon replication and reporter gene expression.
-
Quantification of Replication: The level of HCV replication is determined by measuring the reporter gene activity (e.g., luciferase assay) or by quantifying HCV RNA levels using qRT-PCR.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
HCV NS5B Polymerase Inhibition Assay
This enzymatic assay directly measures the ability of a compound to inhibit the activity of the purified HCV RdRp.
Objective: To determine the concentration of a compound that inhibits NS5B polymerase activity by 50% (IC50) and to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).
Methodology Outline:
-
Enzyme and Substrates: Purified recombinant HCV NS5B polymerase is used. The reaction mixture includes a template/primer RNA, ribonucleoside triphosphates (rNTPs), one of which is radiolabeled (e.g., [α-33P]UTP) or fluorescently labeled.
-
Inhibitor Addition: The enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The polymerization reaction is initiated by the addition of the rNTPs.
-
Reaction Quenching: After a specific incubation time, the reaction is stopped.
-
Product Quantification: The amount of newly synthesized RNA is quantified by measuring the incorporation of the labeled nucleotide, often by scintillation counting after capturing the RNA on a filter.
-
Data Analysis: The IC50 value is determined from a dose-response curve. Kinetic studies, varying the concentrations of both the inhibitor and the natural substrate, are performed to determine the inhibitor constant (Ki) and the mode of inhibition.
Synthesis of this compound Analogs
The synthesis of this compound and its analogs often involves multi-step chemical processes. A common strategy for synthesizing phosphoramidate prodrugs like Sofosbuvir is outlined below.
General Synthesis of a 2'-Deoxy-2'-fluoro-2'-C-methyluridine Phosphoramidate Prodrug
The synthesis typically begins with a protected 2'-deoxy-2'-fluoro-2'-C-methylcytidine derivative.
-
Conversion to Uridine Analog: The protected cytidine is converted to the corresponding uridine analog, for example, by heating with aqueous acetic acid followed by deprotection with methanolic ammonia.
-
Phosphoramidate Coupling: The resulting 2'-deoxy-2'-fluoro-2'-C-methyluridine is then reacted with a pre-formed chlorophosphoramidate reagent in the presence of a base like N-methylimidazole (NMI). The chlorophosphoramidate reagent itself is prepared by reacting an amino acid ester with a phosphorodichloridate.
-
Purification: The final phosphoramidate prodrug is purified using chromatographic techniques.
Conclusion and Future Directions
This compound and its analogs have revolutionized the treatment of HCV infection and continue to be a fertile ground for antiviral drug discovery. The deep understanding of their mechanism of action, facilitated by robust in vitro assays, has enabled the rational design of highly potent and selective inhibitors. Future research in this area may focus on exploring new modifications to overcome drug resistance, improve pharmacokinetic properties, and expand the antiviral spectrum of this important class of nucleoside analogs to other RNA viruses. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing this critical field of medicine.
References
- 1. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]
- 2. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
structural basis for 2'-C-methyluridine inhibitory function
An In-depth Technical Guide on the Structural Basis for 2'-C-Methyluridine Inhibitory Function
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nucleoside analogs represent a cornerstone of antiviral therapy. Among these, this compound has emerged as a critical pharmacophore, most notably as the basis for the highly successful anti-Hepatitis C virus (HCV) drug, sofosbuvir. This document provides a detailed technical overview of the structural and molecular basis for the inhibitory function of this compound against viral RNA-dependent RNA polymerases (RdRp), with a primary focus on the HCV nonstructural protein 5B (NS5B). We will dissect its mechanism of action as a non-obligate chain terminator, present key quantitative inhibitory data, detail relevant experimental protocols, and provide visual diagrams of the inhibitory pathway and experimental workflows.
The Target: HCV NS5B RNA-Dependent RNA Polymerase
The Hepatitis C virus is a single-stranded RNA virus that relies on its own machinery for replication.[1] The catalytic core of this machinery is the NS5B protein, an RNA-dependent RNA polymerase.[2][3] Structurally, NS5B adopts the canonical "right-hand" architecture common to many polymerases, comprising fingers, palm, and thumb subdomains.[3][4] The highly conserved active site, which includes a signature Gly-Asp-Asp (GDD) motif, resides in the palm domain and is responsible for catalyzing the nucleotidyl transfer reaction. As mammalian cells do not possess a comparable RdRp, NS5B is a highly specific and attractive target for antiviral drug development.
Mechanism of Inhibition: Non-Obligate Chain Termination
This compound functions as a potent viral inhibitor after it is anabolized into its active 5'-triphosphate form (2'-C-Me-UTP) within the host cell. It is classified as a non-obligate chain terminator because, unlike obligate terminators that lack a 3'-hydroxyl group, 2'-C-Me-UTP retains the 3'-OH necessary for phosphodiester bond formation. Its inhibitory action is more subtle and is based on steric hindrance.
The mechanism proceeds as follows:
-
Incorporation: The viral polymerase, NS5B, recognizes and incorporates 2'-C-Me-UTP into the nascent viral RNA strand opposite an adenosine in the template.
-
Translocation: The polymerase successfully translocates one position forward along the RNA template.
-
Steric Clash: When the next correct nucleoside triphosphate (NTP) enters the active site, the 2'-C-methyl group of the incorporated uridine analog creates a severe steric clash. This clash physically prevents the key conformational change—an "open-to-closed" transition—of the polymerase active site. This closure is essential to correctly align the 3'-OH of the primer strand with the α-phosphate of the incoming NTP for catalysis.
-
Termination: Because the active site cannot close, the nucleotidyl transfer reaction is blocked, and RNA chain elongation is terminated. While the polymerase can still bind the next incoming NTP, it is unable to catalyze the formation of the subsequent phosphodiester bond, effectively halting viral replication.
This steric gate mechanism is a powerful inhibitory strategy. The 2'-C-methyl modification essentially exploits the tight spatial constraints of the polymerase's active site, which are normally used to ensure high fidelity and discriminate between ribonucleotides and deoxyribonucleotides.
Quantitative Inhibitory Data
The inhibitory potency of this compound triphosphate (2'-C-Me-UTP) and its analogs has been quantified against HCV NS5B polymerase using various biochemical assays. The data below summarizes key findings, including IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.
| Compound/Analog Name | Target Polymerase | Assay Type | IC50 (µM) | Ki (µM) | Reference |
| 2'-C-Me-UTP | HCV NS5B | Radiometric Steady-State | 0.25 ± 0.04 | - | |
| 2'-C-Methyladenosine-TP | HCV NS5B | In vitro RNA synthesis | 1.9 | - | |
| 2'-Deoxy-2'-F-2'-C-Me-UTP | HCV NS5B | Radiometric Steady-State | 0.21 ± 0.05 | - | |
| RO2433-TP¹ | Wild-Type HCV RdRp | Enzyme Kinetics | - | 0.42 | |
| RO2433-TP¹ | S282T Mutant HCV RdRp | Enzyme Kinetics | - | 22 |
¹RO2433-TP is β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine 5′-triphosphate, a closely related analog.
Experimental Protocols
Protocol: HCV NS5B Polymerase Inhibition Assay (Radiometric)
This protocol outlines a standard method for determining the inhibitory activity of compounds like 2'-C-Me-UTP against purified HCV NS5B polymerase.
Objective: To measure the IC50 value of an inhibitor by quantifying the incorporation of a radiolabeled nucleotide into a newly synthesized RNA strand.
Materials:
-
Purified, soluble HCV NS5B polymerase (e.g., C-terminally truncated NS5BΔ21).
-
Heterologous RNA template (e.g., poly(A) with a oligo(U) primer or a self-priming template).
-
Nucleoside triphosphates (ATP, GTP, CTP, UTP).
-
Radiolabeled nucleotide (e.g., [³³P]-CTP or [³H]-CTP).
-
Test inhibitor (e.g., 2'-C-Me-UTP) serially diluted in DMSO.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM KCl, 5 mM MgCl₂, 1 mM DTT, 1 mM EDTA.
-
Stop Solution: 50 mM EDTA in water.
-
Scintillation fluid and filter plates (for scintillation counting).
Methodology:
-
Compound Preparation: Perform a serial 3-fold dilution of the test inhibitor in 100% DMSO. Subsequently, dilute these stocks into the assay buffer to the desired final concentrations.
-
Reaction Assembly: In a 96-well plate, assemble the reaction mixture. A typical reaction (e.g., 50 µL final volume) contains:
-
Assay Buffer.
-
A fixed concentration of RNA template/primer.
-
A mixture of three non-radiolabeled NTPs at concentrations above their Km.
-
The radiolabeled NTP (e.g., [³³P]-CTP) at a concentration near its Km.
-
The test inhibitor at various concentrations.
-
-
Initiation: Start the reaction by adding the purified NS5B enzyme (e.g., 2-10 nM final concentration).
-
Incubation: Incubate the reaction plate at the optimal temperature for the enzyme (e.g., 27-30°C) for a fixed period (e.g., 60-120 minutes) to allow for RNA synthesis.
-
Termination: Stop the reaction by adding an equal volume of Stop Solution.
-
Detection:
-
Transfer the terminated reactions to a filter plate (e.g., DEAE filtermat) that binds the newly synthesized, radiolabeled RNA product while allowing unincorporated nucleotides to be washed away.
-
Wash the filter plate multiple times with a wash buffer (e.g., saline-sodium citrate buffer) to remove background signal.
-
Dry the filter plate completely.
-
Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the measured counts per minute (CPM) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Overview: Expression, Purification, and Crystallography of NS5B
Structural studies are essential to visualize the inhibitor's interaction with the polymerase.
-
Expression: To overcome the insolubility of full-length NS5B caused by its hydrophobic C-terminal tail, soluble forms are typically expressed by deleting the last ~21 amino acids (NS5BΔ21). This construct is cloned into an expression vector (e.g., for E. coli or baculovirus-infected insect cells) often with a His-tag for purification.
-
Purification: The expressed protein is purified using a series of chromatography steps, typically including affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by ion exchange and/or size-exclusion chromatography to obtain a highly pure, monomeric enzyme.
-
Crystallography: Purified NS5B is concentrated and used to set up crystallization trials. To study inhibitor interactions, crystals of the apoenzyme can be soaked in a solution containing the inhibitor, or the enzyme can be co-crystallized with the inhibitor and a short RNA primer-template duplex. The resulting crystals are then subjected to X-ray diffraction to solve the three-dimensional structure, revealing atomic-level details of the binding site and the basis for inhibition.
Conclusion
The inhibitory function of this compound is rooted in a well-defined structural mechanism. Its incorporation into viral RNA by the NS5B polymerase creates a steric barrier that prevents the addition of subsequent nucleotides, effectively terminating chain elongation. This elegant "steric clash" mechanism provides a high degree of selectivity for the viral polymerase and has been a foundational principle in the development of potent antiviral therapeutics. The combination of biochemical assays to quantify potency and structural biology to visualize the interactions provides a robust framework for the continued design and optimization of next-generation nucleoside analog inhibitors.
References
- 1. Structure of Hepatitis C Virus Polymerase in Complex with Primer-Template RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystallographic Identification of a Noncompetitive Inhibitor Binding Site on the Hepatitis C Virus NS5B RNA Polymerase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Crystal structure of the RNA-dependent RNA polymerase from hepatitis C virus reveals a fully encircled active site - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of 2'-C-Methyluridine Against Flaviviruses: A Technical Guide
Introduction
Flaviviruses, a genus of positive-sense, single-stranded RNA viruses, pose a significant and ongoing threat to global public health. This genus includes major human pathogens such as Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Yellow Fever virus (YFV). The absence of broadly effective vaccines and specific antiviral therapies for many of these viruses necessitates urgent research and development of novel therapeutic agents. Nucleoside analogs, which target the viral RNA-dependent RNA polymerase (RdRp), represent a clinically validated and promising class of antiviral compounds. The addition of a methyl group at the 2'-C position of the ribose sugar is a key structural modification known to impart antiviral activity. This technical guide provides a detailed overview of the in vitro efficacy of one such compound, 2'-C-methyluridine, against various flaviviruses, summarizing key quantitative data and outlining the experimental protocols used for its evaluation.
Mechanism of Action: Targeting Viral Replication
The primary mechanism of action for 2'-C-methyl nucleoside analogs is the inhibition of the viral NS5 RNA-dependent RNA polymerase, an enzyme essential for replicating the viral RNA genome. As depicted in the signaling pathway below, the parent nucleoside analog (a prodrug) must first be metabolized within the host cell to its active triphosphate form. This process is catalyzed by host cell kinases. The resulting triphosphate analog then competes with the natural corresponding nucleoside triphosphate (e.g., UTP for this compound) for incorporation into the newly synthesized viral RNA strand by the viral RdRp. The presence of the methyl group at the 2'-C position sterically hinders the formation of the next phosphodiester bond, thereby acting as a non-obligate chain terminator and halting viral genome replication.
Quantitative In Vitro Efficacy Data
The in vitro antiviral activity of this compound against flaviviruses has been evaluated in various cell-based assays. Published data indicates that while this compound possesses antiviral properties, its efficacy is often modest compared to other 2'-C-methylated nucleosides like cytidine and adenosine analogs.[1] Studies have reported weak inhibitory activity against West Nile Virus in Vero cells and a limited effect against Zika Virus, where a high concentration (100 µM) was required to achieve a 100-fold reduction in viral titer.[1][2] This lower potency might be attributed to factors such as inefficient phosphorylation by host kinases or rapid degradation by cellular enzymes.[1]
In contrast, other analogs such as 2'-C-methylcytidine and 7-deaza-2'-C-methyladenosine have demonstrated potent, low-micromolar to nanomolar activity against a range of flaviviruses, including Dengue, West Nile, Zika, and Yellow Fever virus.[3] To enhance the intracellular concentration of the active metabolite, prodrug strategies, such as the aryloxyl phosphoramidate ProTide approach, have been applied to this compound, resulting in improved anti-ZIKV effectiveness.
The following table summarizes the available quantitative data for this compound and related, more potent 2'-C-methylated analogs for comparison.
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| This compound | West Nile Virus (WNV) | PS | > 50 | > 50 | - | |
| This compound | Tick-Borne Encephalitis Virus (TBEV) | - | 11.1 ± 0.4 | - | - | |
| This compound | Zika Virus (ZIKV) | Vero | 45.45 ± 0.64 | > 100 | > 2.2 | |
| 2'-C-Methylcytidine (2CMC) | Dengue Virus (DENV) | DENV Replicon | 11.2 ± 0.3 | - | - | |
| 2'-C-Methylcytidine (2CMC) | Yellow Fever Virus (YFV-17D) | Vero | ~1.3 (EC₉₀ = 0.32 µg/mL) | ~183 (45 µg/mL) | 141 | |
| 7-deaza-2'-C-Methyladenosine (7DMA) | West Nile Virus (WNV) | PS | 0.33 ± 0.08 | > 50 | > 151 | |
| 7-deaza-2'-C-Methyladenosine (7DMA) | Zika Virus (ZIKV) | - | 5 - 15 | - | - | |
| 7-deaza-2'-C-Methyladenosine (7DMA) | Dengue Virus (DENV) | - | 5 - 15 | - | - |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀).
Experimental Protocols
The evaluation of antiviral compounds requires a standardized set of in vitro assays to determine efficacy and cytotoxicity. The workflow diagram below illustrates a typical experimental process, followed by detailed descriptions of the core methodologies.
Cell Lines and Virus Strains
-
Cell Lines: Commonly used cell lines for flavivirus propagation and antiviral testing include Vero (African green monkey kidney), Huh-7 (human hepatoma), A549 (human lung carcinoma), and PS (porcine kidney stable) cells. Cells are maintained in appropriate culture media (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.
-
Virus Strains: Laboratory-adapted or clinical isolate strains of the target flaviviruses (e.g., DENV-2, WNV NY99, ZIKV MR-766, YFV-17D) are propagated in a suitable cell line (like C6/36 for DENV or Vero for others) to generate high-titer stocks. Viral titers are determined by plaque assay or TCID₅₀ (50% tissue culture infective dose) assay.
Viral Yield Reduction (Plaque) Assay
This assay quantifies the amount of infectious virus produced in the presence of the test compound.
-
Cell Seeding: Plate host cells (e.g., Vero) in 6- or 12-well plates to form a confluent monolayer.
-
Infection and Treatment: Remove the growth medium and infect the cell monolayer with the flavivirus at a specific multiplicity of infection (MOI), typically 0.1 to 1.
-
Compound Addition: After a 1-2 hour adsorption period, the virus inoculum is removed, and cells are washed. Medium containing serial dilutions of the test compound (e.g., this compound) is then added. A vehicle control (e.g., DMSO) is run in parallel.
-
Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (typically 48-72 hours).
-
Supernatant Collection: At the end of the incubation, the culture supernatant is collected.
-
Titration: The collected supernatant is serially diluted and used to infect fresh cell monolayers in a standard plaque assay. After infection, cells are overlaid with a semi-solid medium (e.g., containing methylcellulose or agarose) to restrict virus spread and allow for the formation of localized zones of cell death (plaques).
-
Visualization and Counting: After several days, the cells are fixed and stained (e.g., with crystal violet). Plaques are counted, and the viral titer (plaque-forming units per mL, PFU/mL) is calculated. The EC₅₀ value is determined as the compound concentration that reduces the viral titer by 50% compared to the vehicle control.
Cytotoxicity Assay
This assay is crucial to ensure that the observed antiviral effect is not due to the compound killing the host cells.
-
Cell Seeding: Plate host cells in 96-well plates at a predetermined density.
-
Compound Treatment: Add serial dilutions of the test compound to the wells.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 72 hours).
-
Viability Measurement: Assess cell viability using a metabolic assay. Common methods include:
-
MTT Assay: Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which is a marker of viable cells.
-
-
Data Analysis: The absorbance or luminescence signal is read using a plate reader. The CC₅₀ value is calculated as the compound concentration that reduces cell viability by 50% compared to untreated controls.
Cytopathic Effect (CPE) Inhibition Assay
This method provides a higher-throughput assessment of antiviral activity by measuring the compound's ability to protect cells from virus-induced death.
-
Procedure: The assay is set up similarly to the cytotoxicity assay, but cells are infected with the virus at the time of compound addition.
-
Endpoint: After incubation (typically 3-5 days), cell viability is measured using the same methods as the cytotoxicity assay (e.g., MTT or CellTiter-Glo).
-
Analysis: In virus-infected wells without the compound, viability will be low due to CPE. An effective antiviral will protect the cells, resulting in a higher viability signal. The EC₅₀ is the concentration that provides 50% protection from virus-induced CPE.
Conclusion
The nucleoside analog this compound demonstrates measurable but relatively weak in vitro activity against several members of the Flaviviridae family, including West Nile Virus and Zika Virus. Its potency is considerably lower than that of other 2'-C-methylated nucleosides, particularly adenosine and cytidine analogs, which are effective in the low-micromolar to nanomolar range. The limited efficacy of the parent compound may be due to suboptimal metabolic activation or inherent instability. However, the development of prodrug forms, which enhance intracellular delivery and conversion to the active triphosphate metabolite, has been shown to significantly improve its antiviral potential. Therefore, while this compound itself may not be a lead candidate for clinical development, its core structure serves as a valuable scaffold for the design of more potent and pharmacologically optimized anti-flavivirus agents.
References
The Therapeutic Potential of 2'-C-Methyluridine: A Technical Guide for Drug Development Professionals
An in-depth exploration of the mechanism, synthesis, and therapeutic applications of 2'-C-methyluridine and its derivatives, offering a comprehensive resource for researchers and scientists in the field of antiviral and anticancer drug development.
Introduction
This compound is a synthetic nucleoside analog that has garnered significant attention in medicinal chemistry due to the potent and broad-spectrum antiviral activity exhibited by its derivatives. The strategic addition of a methyl group at the 2'-carbon of the ribose sugar moiety fundamentally alters the nucleoside's biological properties, leading to potent inhibition of viral replication. This modification has been a cornerstone in the development of highly successful antiviral drugs, most notably against the Hepatitis C virus (HCV). This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, metabolic activation, synthesis, and preclinical and clinical data.
Mechanism of Action and Metabolic Activation
The primary mechanism by which 2'-C-methylated nucleoside analogs exert their antiviral effect is through the inhibition of viral RNA-dependent RNA polymerase (RdRp). These compounds act as non-obligate chain terminators of viral RNA synthesis.[1]
Following administration, often as a prodrug to enhance bioavailability, the this compound analog is transported into the host cell. Inside the cell, it undergoes a series of phosphorylation steps, catalyzed by host cell kinases, to be converted into its active triphosphate form. This triphosphate analog then mimics the natural nucleotide substrate of the viral RdRp.
During viral RNA replication, the RdRp incorporates the this compound triphosphate analog into the nascent RNA strand. The presence of the 2'-C-methyl group, despite the availability of a 3'-hydroxyl group, creates a steric hindrance that prevents the polymerase from adding the next nucleotide, effectively terminating the elongation of the viral RNA chain.[1] This disruption of viral genome replication ultimately halts the production of new viral particles.
The metabolic activation of this compound and its analogs typically involves a three-step phosphorylation cascade:
-
Monophosphorylation: The initial and often rate-limiting step is the conversion of the nucleoside to its monophosphate form by a nucleoside kinase, such as deoxycytidine kinase (dCK) or uridine-cytidine kinase (UCK).
-
Diphosphorylation: The nucleoside monophosphate is then converted to the diphosphate form by a nucleoside monophosphate kinase (NMPK), such as UMP-CMP kinase.
-
Triphosphorylation: Finally, a nucleoside diphosphate kinase (NDPK) catalyzes the formation of the active triphosphate analog.
It is the triphosphate form that serves as the substrate for the viral RdRp.
Metabolic Activation Pathway of this compound Analogs
Caption: Metabolic activation and mechanism of action of this compound analogs.
Quantitative Data
The following tables summarize the in vitro activity and pharmacokinetic parameters of this compound and its key derivatives from various studies.
Table 1: In Vitro Antiviral Activity of 2'-C-Methylated Nucleosides
| Compound | Virus | Assay | Cell Line | EC50 (µM) | IC50 (µM) | CC50 (µM) | Reference |
| 2'-C-Methylcytidine | HCV (genotype 1b) | Replicon | Huh-7 | 0.3 - 0.8 | - | >100 | [2][3] |
| 2'-C-Methyladenosine | HCV (genotype 1b) | Replicon | Huh-7 | 0.1 - 0.3 | - | >100 | [2] |
| 2'-O-Methylcytidine | HCV (genotype 1b) | Replicon | Huh-7 | 11 | - | >100 | |
| 2'-C-Methylcytidine | Foot-and-Mouth Disease Virus | CPE | BHK-21 | 6.4 | - | >100 | |
| 2'-C-Methylcytidine | Hepatitis E Virus | Replicon | Huh7.5 | - | - | - | |
| Sofosbuvir (PSI-7977) | HCV (genotype 1b) | Replicon | Huh-7 | 0.09 | - | >100 | |
| PSI-6130 | HCV (genotype 1b) | Replicon | Huh-7 | 0.9 | - | >100 | |
| Mericitabine (R7128) | HCV (genotype 1) | Replicon | - | 0.7 | - | >100 |
EC50: 50% effective concentration; IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; CPE: Cytopathic Effect.
Table 2: In Vitro Anticancer Activity of 2'-Deoxy-2'-Methylidene Analogs
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2'-Deoxy-2'-methylidenecytidine | L1210 | Murine Leukemia | 0.3 | |
| 2'-Deoxy-2'-methylidenecytidine | P388 | Murine Leukemia | 0.4 | |
| 2'-Deoxy-2'-methylidenecytidine | CCRF-CEM | Human Lymphoblastic Leukemia | 0.03 | |
| 2'-Deoxy-2'-methylidene-5-fluorocytidine | L1210 | Murine Leukemia | 1.2 | |
| 2'-Deoxy-2'-methylidene-5-fluorocytidine | P388 | Murine Leukemia | 0.6 | |
| 2'-Deoxy-2'-methylidene-5-fluorocytidine | CCRF-CEM | Human Lymphoblastic Leukemia | 0.05 |
Table 3: Pharmacokinetic Parameters of 2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) in Rhesus Monkeys
| Route | Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC (µM·h) | t1/2 (h) | Bioavailability (%) | Reference |
| Intravenous | 10 | 18.3 ± 10.1 | 0.08 | 13.9 ± 9.9 | 4.54 ± 3.98 | - | |
| Oral | 10 | 1.4 ± 0.8 | 1.7 ± 1.2 | 4.1 ± 2.9 | 5.64 ± 1.13 | 24.0 ± 14.3 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life.
Experimental Protocols
HCV Subgenomic Replicon Assay
This cell-based assay is a cornerstone for evaluating the antiviral activity of compounds against HCV. It utilizes a human hepatoma cell line (e.g., Huh-7) that harbors a subgenomic HCV RNA molecule (replicon) encoding the viral non-structural proteins required for replication, along with a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance).
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 (for stable cell lines)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Luciferase assay reagent (for luciferase reporter replicons)
-
Reagents for RNA extraction and qRT-PCR
Protocol:
-
Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a density that allows for logarithmic growth during the assay period.
-
Compound Treatment: After cell attachment (typically overnight), add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known HCV inhibitor).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Quantification of HCV Replication:
-
For Luciferase Replicons: Lyse the cells and measure luciferase activity according to the manufacturer's protocol. The luminescence signal is proportional to the level of HCV RNA replication.
-
For Non-Reporter Replicons: Extract total RNA from the cells and perform quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to quantify the levels of HCV RNA.
-
-
Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTT assay) to determine the effect of the compounds on host cell viability.
-
Data Analysis: Calculate the EC50 value (the concentration of the compound that inhibits HCV replication by 50%) and the CC50 value (the concentration that reduces cell viability by 50%). The selectivity index (SI = CC50/EC50) is a measure of the compound's therapeutic window.
Experimental Workflow for HCV Replicon Assay
Caption: A generalized workflow for the HCV subgenomic replicon assay.
HCV NS5B Polymerase Inhibition Assay
This is a biochemical assay to directly measure the inhibitory effect of a compound on the enzymatic activity of the HCV RNA-dependent RNA polymerase (NS5B).
Materials:
-
Purified recombinant HCV NS5B polymerase
-
RNA template (e.g., poly(A) or a heteropolymeric template)
-
RNA primer (e.g., oligo(U))
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP), including a radiolabeled or biotinylated rNTP for detection
-
Test compounds in their active triphosphate form
-
Reaction buffer (containing Tris-HCl, MgCl2, DTT, and RNase inhibitor)
-
Scintillation counter or appropriate detection system for biotinylated products
Protocol:
-
Reaction Setup: In a microplate or microcentrifuge tubes, prepare a reaction mixture containing the reaction buffer, RNA template, and primer.
-
Compound Addition: Add the test compound (as triphosphate) at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the purified NS5B polymerase.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 30-37°C) for a defined period (e.g., 60-120 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection of RNA Synthesis:
-
Radiolabeled Assay: Precipitate the newly synthesized radiolabeled RNA, collect it on a filter, and quantify the radioactivity using a scintillation counter.
-
Non-Radioactive Assay: If a biotinylated rNTP was used, capture the biotin-labeled RNA on a streptavidin-coated plate and detect it using a colorimetric or chemiluminescent substrate.
-
-
Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits the NS5B polymerase activity by 50%.
Logical Relationship for NS5B Inhibition
Caption: Competitive inhibition of HCV NS5B polymerase by this compound triphosphate.
Synthesis of this compound
The synthesis of this compound and its derivatives is a multi-step process that often starts from a readily available nucleoside like uridine. A general synthetic strategy involves the protection of the hydroxyl and base moieties, followed by the introduction of the 2'-C-methyl group, and subsequent deprotection.
One common approach involves the following key steps:
-
Protection: The 3'- and 5'-hydroxyl groups of uridine are protected, for example, as a cyclic acetal. The uracil base may also be protected.
-
Oxidation: The 2'-hydroxyl group is oxidized to a ketone.
-
Methylation: A methyl group is introduced at the 2'-position via a Grignard reaction or using another methylating agent. This step often results in a mixture of diastereomers.
-
Deprotection and Separation: The protecting groups are removed, and the desired this compound diastereomer is isolated and purified, often by chromatography.
More advanced and stereoselective synthetic routes have been developed to improve the yield and purity of the desired product.
Broader Therapeutic Potential
While the most prominent success of 2'-C-methylated nucleosides has been in the treatment of HCV, their therapeutic potential extends to other viral infections and cancer.
Other Antiviral Applications
The broad-spectrum activity of 2'-C-methylated nucleosides against various RNA viruses is attributed to the conserved nature of the active site of viral RdRps. In vitro studies have demonstrated the inhibitory activity of 2'-C-methylcytidine against:
-
Flaviviruses: Including West Nile virus, yellow fever virus, and dengue virus.
-
Picornaviruses: Such as foot-and-mouth disease virus.
-
Caliciviruses: Including Norwalk virus.
-
Hepatitis E Virus.
This suggests that this compound derivatives could be developed as broad-spectrum antiviral agents for emerging and re-emerging viral diseases.
Anticancer Activity
Certain 2'-C-methylated nucleoside analogs have also shown promising anticancer activity. For instance, 2'-deoxy-2'-methylidenecytidine, a derivative of 2'-C-methylcytidine, has demonstrated potent cytotoxic effects against various leukemia cell lines. The mechanism of action in cancer cells is likely related to the inhibition of DNA synthesis or other critical cellular processes. Further research is warranted to explore the full potential of this compound derivatives as anticancer agents.
Conclusion
This compound and its derivatives represent a highly valuable class of nucleoside analogs with proven therapeutic efficacy, particularly as antiviral agents. The successful development of sofosbuvir for the treatment of HCV has validated the 2'-C-methyl modification as a key strategy for designing potent viral polymerase inhibitors. The broad-spectrum antiviral activity and emerging evidence of anticancer potential suggest that this scaffold will continue to be a fertile ground for the discovery and development of new therapeutics. This technical guide provides a foundational resource for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of the antiviral agent beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2'-C-methyluridine Antiviral Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for assessing the antiviral activity of 2'-C-methyluridine, a nucleoside analog known to inhibit the replication of several RNA viruses. The primary targets for this compound are members of the Flaviviridae family, including Hepatitis C virus (HCV) and Zika virus (ZIKV). The protocols outlined below cover cell-based assays for determining antiviral efficacy and cytotoxicity.
Mechanism of Action
This compound, like other nucleoside analogs, must be converted intracellularly to its active triphosphate form. This process is initiated by host cell kinases. The resulting this compound triphosphate acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of the elongating viral RNA chain and subsequent inhibition of viral replication.[1][2]
Caption: Intracellular activation and mechanism of action of this compound.
Quantitative Data Summary
The antiviral activity of this compound and its prodrugs is summarized in the table below. The 50% effective concentration (EC50) represents the concentration of the compound that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that results in 50% cell death. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.
| Compound | Virus (Genotype/Strain) | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Zika Virus (ZIKV) | Vero | 4.21 | >100 | >23.8 | [3] |
| 2'-deoxy-2'-α-F-2'-β-C-methyluridine | Hepatitis C Virus (HCV) | Huh-7 Replicon | Inactive | - | - | [4] |
| PSI-7977 (Sofosbuvir, a uridine prodrug) | Hepatitis C Virus (HCV) | Huh-7 Replicon | <1 | >50 | >50 | [5] |
| 4'-Fluoro-2'-C-methyluridine Prodrug (AL-335) | Hepatitis C Virus (HCV) | Huh-7 Replicon | 0.02 | >10 | >500 | |
| 2'-α-C-Methyl-2'-β-C-fluorouridine Prodrug | Hepatitis C Virus (HCV) | Huh-7 Replicon | 0.88 | >100 | >113 |
Experimental Workflow Overview
The general workflow for assessing the antiviral activity of this compound involves several key steps, from initial cell culture to final data analysis.
Caption: General experimental workflow for antiviral compound screening.
Experimental Protocols
Protocol 1: HCV Subgenomic Replicon Assay
This assay measures the ability of a compound to inhibit HCV RNA replication in a human hepatoma cell line (Huh-7) that harbors a subgenomic HCV replicon. Replication levels are typically quantified using a reporter gene, such as luciferase.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter gene.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 (for stable cell line maintenance).
-
This compound and control compounds.
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding: Trypsinize and resuspend Huh-7 replicon cells in DMEM without G418. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C with 5% CO2.
-
Compound Addition: Prepare serial dilutions of this compound in DMEM. Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a no-drug control (vehicle only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
Luciferase Assay: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-drug control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: ZIKV Plaque Reduction Assay
This assay determines the concentration of a compound required to reduce the number of viral plaques by 50%.
Materials:
-
Vero cells.
-
Zika virus stock of known titer.
-
Eagle's Minimum Essential Medium (EMEM) with 2% FBS.
-
This compound and control compounds.
-
12-well tissue culture plates.
-
Overlay medium (e.g., 1.5% carboxymethyl cellulose in EMEM).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
Procedure:
-
Cell Seeding: Seed Vero cells in 12-well plates at a density that will form a confluent monolayer within 24 hours (e.g., 2 x 10^5 cells/well). Incubate at 37°C with 5% CO2.
-
Virus-Compound Incubation: Prepare serial dilutions of this compound. Mix each compound dilution with a standardized amount of ZIKV (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.
-
Infection: Remove the growth medium from the Vero cell monolayers and wash with PBS. Inoculate the cells with 200 µL of the virus-compound mixture.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Gently remove the inoculum and overlay the cell monolayer with 2 mL of overlay medium.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 4-5 days until plaques are visible.
-
Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the EC50 value from the dose-response curve.
Protocol 3: Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of the compound in parallel with the antiviral assays to determine its selectivity. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
The same cell line used for the antiviral assay (e.g., Huh-7 or Vero).
-
Complete growth medium.
-
This compound.
-
96-well clear tissue culture plates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the same density used in the antiviral assay. Incubate for 24 hours.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a no-compound control (vehicle only) and a cell-free control (medium only).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-96 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-compound control. Determine the CC50 value from the dose-response curve.
References
- 1. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Notes and Protocols for 2'-C-Methyluridine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-C-methyluridine is a synthetic nucleoside analog of uridine, featuring a methyl group at the 2' position of the ribose sugar. This modification has significant implications for its biological activity, making it a valuable tool in antiviral research, particularly against positive-strand RNA viruses like the Hepatitis C Virus (HCV).[1][2] This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in cell culture experiments, focusing on its role as an inhibitor of viral replication.
The primary mechanism of action for 2'-C-methylated nucleosides involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[2][3] Once inside a host cell, these nucleoside analogs are phosphorylated to their active 5'-triphosphate form. This active metabolite is then incorporated into the elongating viral RNA chain by the RdRp. The presence of the 2'-C-methyl group sterically hinders the formation of the subsequent phosphodiester bond, effectively terminating RNA chain elongation and halting viral replication.[3] Notably, this class of compounds, including the highly successful anti-HCV drug sofosbuvir, demonstrates a high barrier to resistance.
Data Presentation: Antiviral Activity and Cytotoxicity
The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound analogs and related compounds against Hepatitis C Virus (HCV) in replicon systems. The 50% effective concentration (EC50) represents the concentration of the compound required to inhibit 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that results in 50% cell death. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.
| Compound | Virus/Replicon | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 2'-α-C-Methyl-2'-β-C-fluorouridine | HCV | Huh-7 | 14.65 ± 1.21 | >100 | >6.8 | |
| 2'-C-Methyladenosine | HCV | HBI10A | Not Specified | >100 | Not Applicable | |
| 2'-O-Methylcytidine | HCV | HBI10A | Not Specified | >100 | Not Applicable | |
| PSI-6130 (β-d-2'-deoxy-2'-fluoro-2'-C-methylcytidine) | HCV GT-1b (Con1) | Huh-7 | 0.51 | >100 | >196 | |
| PSI-6130 (β-d-2'-deoxy-2'-fluoro-2'-C-methylcytidine) | HCV GT-1a (H77) | Huh-7 | 0.30 | >100 | >333 | |
| Sofosbuvir (PSI-7977) | HCV Genotype 2a | Huh-7 | 0.032 | Not Specified | Not Applicable | |
| Sofosbuvir (PSI-7977) | HCV Genotype 4 | Huh-7 | 0.130 | Not Specified | Not Applicable |
Note: Data for this compound itself is often presented in the context of its role as a metabolite or an intermediate. The data for its close analogs provide a strong indication of the expected activity profile.
Signaling and Metabolic Pathways
The antiviral activity of this compound and its analogs is dependent on intracellular phosphorylation to the active triphosphate form. The following diagram illustrates the metabolic activation pathway of a related and well-studied compound, PSI-6130, which also leads to the formation of a this compound analog triphosphate.
Caption: Metabolic activation of PSI-6130 to its active uridine triphosphate form.
Experimental Protocols
Protocol 1: Determination of Cytotoxicity (CC50) using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that is toxic to 50% of the host cells.
Caption: Workflow for determining the CC50 of this compound.
Materials:
-
Huh-7 human hepatoma cells (or other relevant cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture Huh-7 cells to 70-80% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed 100 µL of the cell suspension (e.g., 5 x 10³ cells) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the CC50 value.
-
Protocol 2: Anti-HCV Activity in a Replicon System (EC50 Determination)
This protocol describes how to measure the inhibitory effect of this compound on HCV RNA replication in a subgenomic replicon cell line.
Caption: Workflow for determining the EC50 of this compound in an HCV replicon assay.
Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., genotype 1b)
-
Complete culture medium (as in Protocol 1), potentially with G418 for selection
-
24-well or 96-well cell culture plates
-
This compound
-
RNA extraction kit
-
One-step real-time RT-PCR kit
-
Primers and probe specific for the HCV 5' untranslated region (UTR)
-
Primers and probe for a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Cell Seeding:
-
Seed the HCV replicon-containing Huh-7 cells in a 24-well or 96-well plate at an appropriate density.
-
Incubate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with the compound dilutions for 72 hours. Include a vehicle control.
-
-
RNA Extraction:
-
After the incubation period, wash the cells with PBS.
-
Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
Real-Time RT-PCR:
-
Perform a one-step real-time RT-PCR to quantify HCV RNA levels. Use primers and a probe targeting a conserved region of the HCV genome, such as the 5' UTR.
-
In parallel, quantify the levels of a housekeeping gene (e.g., GAPDH) to normalize for differences in cell number and RNA extraction efficiency.
-
-
Data Analysis:
-
Determine the relative HCV RNA levels for each compound concentration by normalizing to the housekeeping gene and comparing to the vehicle control.
-
Plot the percentage of HCV RNA inhibition against the logarithm of the compound concentration.
-
Calculate the EC50 value using non-linear regression analysis.
-
Conclusion
This compound and its analogs are potent inhibitors of HCV replication, acting as chain terminators of the viral RdRp. The protocols provided herein offer a framework for evaluating the antiviral activity and cytotoxicity of these compounds in a cell culture setting. These assays are crucial for the preclinical development of novel antiviral therapeutics. Researchers should optimize cell densities, incubation times, and compound concentrations for their specific experimental conditions.
References
- 1. Selected Replicon Variants with Low-Level In Vitro Resistance to the Hepatitis C Virus NS5B Polymerase Inhibitor PSI-6130 Lack Cross-Resistance with R1479 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2′-α-C-Methyl-2′-β-C-fluorouridine Phosphoramidate Prodrugs as Inhibitors of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
Application Notes and Protocols for 2'-C-Methyluridine in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-C-Methyluridine is a synthetic nucleoside analog that has garnered significant interest in antiviral and anticancer research. Its structural modification, the addition of a methyl group at the 2' position of the ribose sugar, confers unique biochemical properties that can be exploited for therapeutic purposes. This document provides detailed application notes and protocols for the use of this compound and its derivatives in in vitro studies, with a focus on antiviral applications, particularly against Hepatitis C Virus (HCV).
Mechanism of Action
This compound exerts its primary antiviral effect by acting as a chain terminator of viral RNA synthesis. For this to occur, it must first be anabolized within the host cell to its active triphosphate form. This process is initiated by cellular kinases. Once converted to this compound triphosphate, it can be recognized by the viral RNA-dependent RNA polymerase (RdRp) as a substrate for incorporation into the nascent viral RNA strand. The presence of the 2'-C-methyl group, however, sterically hinders the formation of the subsequent phosphodiester bond, thereby halting further elongation of the RNA chain and inhibiting viral replication.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound derivatives. It is important to note that quantitative data for the parent compound, this compound, is limited in publicly available literature, with research primarily focusing on more potent derivatives, particularly those with additional modifications such as a 2'-fluoro group.
Table 1: Anti-HCV Activity of this compound Derivatives in HCV Replicon Assays
| Compound | Cell Line | Assay Type | EC50 (µM) | EC90 (µM) | Reference |
| 2'-deoxy-2'-α-F-2'-β-C-methyluridine phosphoramidate prodrugs | HCV subgenomic replicon | Replicon Assay | <1 | Not Reported | [1] |
| 2′-α-C-Methyl-2′-β-C-fluorouridine | HCV replicon cells | Replicon Assay | 14.65 ± 1.21 | Not Reported | [2] |
| 2′-α-C-Methyl-2′-β-C-fluorouridine phosphoramidate (17m) | HCV replicon cells | Replicon Assay | 1.82 ± 0.19 | Not Reported | [2] |
| 2′-α-C-Methyl-2′-β-C-fluorouridine phosphoramidate (17q) | HCV replicon cells | Replicon Assay | 0.88 ± 0.12 | Not Reported | [2] |
| 2′-α-C-Methyl-2′-β-C-fluorouridine phosphoramidate (17r) | HCV replicon cells | Replicon Assay | 2.24 ± 0.22 | Not Reported | [2] |
| 2'-C-methyl-cytidine (NM-107) | HCV replicon cells | Replicon Assay | Comparable to control | 7.6 | |
| 4'-Fluoro-2'-C-methyluridine 5'-phosphoramidate prodrug (AL-335) | HCV subgenomic replicon | Replicon Assay | 0.02 | Not Reported |
Table 2: Cytotoxicity of this compound Derivatives
| Compound | Cell Line | CC50 (µM) | Reference |
| 2'-C-methyl pyrimidine ribonucleoside (Compound 20) | Various (e.g., MT-4, CCRF-CEM) | 8-31 | |
| 2'-C-methyl pyrimidine ribonucleoside L phosphotriester derivatives (25 and 26) | Various | >100 (devoid of cytotoxicity) | |
| 2′-α-C-Methyl-2′-β-C-fluorouridine phosphoramidate prodrugs | Not specified | >100 |
Experimental Protocols
Protocol 1: Determination of Antiviral Activity using HCV Replicon Assay with Luciferase Reporter
This protocol describes the determination of the 50% effective concentration (EC50) of a test compound against HCV replication in a stable human hepatoma cell line (e.g., Huh-7) harboring an HCV subgenomic replicon that expresses a luciferase reporter gene.
Materials:
-
Huh-7 cells harboring an HCV replicon with a luciferase reporter gene
-
Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, penicillin, and streptomycin.
-
G418 (Neomycin) for selection of replicon-containing cells
-
Test compound (e.g., this compound derivative) dissolved in DMSO
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the Huh-7 replicon cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM without G418. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Addition: Prepare serial dilutions of the test compound in complete DMEM. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity. Remove the culture medium from the cells and add 100 µL of the medium containing the desired concentration of the test compound. Include a "no drug" control (vehicle only) and a "no cell" control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system. Measure the luciferase activity using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no cell control) from all readings.
-
Normalize the luciferase signal of the compound-treated wells to the vehicle control wells (representing 100% replication).
-
Plot the percentage of inhibition against the compound concentration.
-
Calculate the EC50 value, which is the concentration of the compound that inhibits HCV replication by 50%, using a non-linear regression analysis.
-
Protocol 2: Determination of Cytotoxicity using MTT Assay
This protocol outlines the procedure to determine the 50% cytotoxic concentration (CC50) of a test compound on a relevant cell line (e.g., Huh-7) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Huh-7 cells (or other relevant cell line)
-
Complete DMEM
-
Test compound dissolved in DMSO
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C.
-
Compound Addition: Add 100 µL of medium containing serial dilutions of the test compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the CC50 value, the concentration of the compound that reduces cell viability by 50%, using a non-linear regression analysis.
-
Protocol 3: In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This enzymatic assay directly measures the ability of the triphosphate form of this compound to inhibit the activity of viral RdRp.
Materials:
-
Recombinant viral RdRp (e.g., HCV NS5B)
-
RNA template/primer
-
Ribonucleotide triphosphates (ATP, GTP, CTP, UTP)
-
This compound triphosphate
-
Reaction buffer (containing MgCl2, DTT, and other necessary components)
-
Method for detecting RNA synthesis (e.g., incorporation of a radiolabeled nucleotide or a fluorescence-based method)
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the reaction buffer, RNA template/primer, and the viral RdRp enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound triphosphate to the reaction mixtures. Include a no-inhibitor control.
-
Initiation of Reaction: Start the reaction by adding the mixture of all four standard ribonucleotide triphosphates (one of which may be labeled for detection).
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction (e.g., by adding EDTA). Quantify the amount of newly synthesized RNA using the chosen detection method.
-
Data Analysis:
-
Calculate the percentage of RdRp inhibition for each concentration of this compound triphosphate relative to the no-inhibitor control.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces RdRp activity by 50%.
-
Visualizations
Signaling Pathway and Mechanism of Action
References
- 1. Discovery of a β-d-2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine nucleotide prodrug (PSI-7977) for the treatment of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 2′-α-C-Methyl-2′-β-C-fluorouridine Phosphoramidate Prodrugs as Inhibitors of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of 2'-C-Methyluridine Stock Solutions for Research Applications
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the preparation, storage, and application of stock solutions of 2'-C-methyluridine, a synthetic nucleoside analog with potential applications in antiviral and anti-leukemia research. The information presented here is intended to ensure accurate and reproducible experimental results.
Introduction
This compound is a synthetic pyrimidine nucleoside analog distinguished by a methyl group at the 2' position of the ribose sugar.[1][2] This structural modification has significant implications for its biological activity, making it a compound of interest in the development of therapeutics, particularly against Hepatitis C Virus (HCV) and certain types of leukemia.[3][4] Like other nucleoside analogs, this compound is believed to exert its antiviral effects after intracellular phosphorylation to its active triphosphate form, which can then act as an inhibitor of viral RNA-dependent RNA polymerase.[5]
Accurate preparation of stock solutions is a critical first step in any experimental workflow involving this compound. This document outlines the recommended solvents, storage conditions, and a detailed protocol for preparing stock solutions suitable for use in various in vitro assays.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₄N₂O₆ | |
| Molecular Weight | 258.23 g/mol | |
| Appearance | White to off-white powder | |
| CAS Number | 31448-54-1 |
Solubility and Stability
The solubility and stability of this compound in various solvents are crucial for the preparation of reliable stock solutions. While specific quantitative solubility data for this compound is not extensively published, data from closely related nucleoside analogs such as 2'-O-methyluridine and 5-methyluridine provide valuable guidance.
Table of Solubility (based on related compounds):
| Solvent | Estimated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~10 - 20 mg/mL | Common solvent for preparing high-concentration stock solutions. |
| Dimethylformamide (DMF) | ~16 - 20 mg/mL | An alternative to DMSO for high-concentration stocks. |
| Ethanol | Slightly soluble | Not recommended for preparing high-concentration stock solutions. |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Slightly soluble (~5-10 mg/mL) | Aqueous solutions are not recommended for long-term storage. |
Stability:
-
Aqueous Solutions: It is recommended to prepare fresh aqueous solutions for each experiment and avoid storing them for more than one day.
-
DMSO/DMF Stock Solutions: When stored properly, stock solutions in anhydrous DMSO or DMF are stable for extended periods. A study on the stability of various nucleoside solutions suggests that storage at -20°C is optimal for many modified nucleosides. For this compound, a storage stability of at least 4 years at -20°C in a solid form has been reported.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (powder)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass:
-
Molecular Weight (MW) of this compound = 258.23 g/mol
-
To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 258.23 g/mol = 0.0025823 g
-
Mass (mg) = 2.58 mg
-
-
-
Weighing the compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out approximately 2.58 mg of this compound powder into the tube. Record the exact weight.
-
-
Dissolving the compound:
-
Calculate the precise volume of DMSO needed based on the actual weight of the compound.
-
Volume (mL) = [Mass (mg) / 258.23 ( g/mol )] / 10 (mmol/L)
-
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
-
Storage:
-
Store the 10 mM stock solution in tightly sealed vials at -20°C for long-term storage.
-
For frequent use, small aliquots can be prepared to avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the 10 mM DMSO stock solution to prepare working solutions for a typical antiviral (e.g., HCV replicon) assay.
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or 96-well plates
Procedure:
-
Serial Dilution:
-
Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final concentrations for the assay.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture wells is non-toxic to the cells, typically ≤ 0.5%.
-
-
Example Dilution for a 100 µM Working Solution:
-
To prepare a 1 mL of 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.
-
This results in a 1:100 dilution and a final DMSO concentration of 1%. Further dilution in the assay plate will be necessary.
-
-
Final Assay Concentration:
-
When adding the working solutions to the cells in a 96-well plate format, ensure the final volume of the working solution added to each well results in the desired final drug concentration and a final DMSO concentration of ≤ 0.5%. For example, adding 10 µL of a 20x working solution to 190 µL of cell suspension.
-
Application Example: Anti-HCV Replicon Assay
This compound and its analogs are frequently evaluated for their ability to inhibit HCV replication in cell-based replicon assays. These assays typically utilize human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic HCV replicon encoding a reporter gene, such as luciferase.
Experimental Workflow:
Caption: Workflow for an anti-HCV replicon assay.
Quantitative Data from Literature (for 2'-C-methylated nucleosides):
| Compound | Virus/Cell Line | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Reference |
| 2'-C-methyladenosine | HCV Genotype 1b Replicon | Replicon Assay | 0.3 | >100 | |
| 2'-C-methylcytidine | West Nile Virus (PS cells) | Antiviral Assay | 0.96 ± 0.06 | ~50 | |
| This compound | West Nile Virus (PS cells) | Antiviral Assay | >50 | >50 |
Mechanism of Action: Intracellular Activation
The proposed mechanism of action for this compound as an antiviral agent involves its intracellular conversion to the active triphosphate form. This process is catalyzed by host cell kinases. The resulting this compound triphosphate can then act as a competitive inhibitor of the viral RNA-dependent RNA polymerase, leading to the termination of viral RNA synthesis.
Signaling Pathway Diagram:
Caption: Intracellular activation of this compound.
Safety Precautions
This compound should be handled with care in a laboratory setting. It is recommended to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for complete safety information.
References
- 1. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Mechanism of Hepatitis C Virus Replicon Variants with Reduced Susceptibility to a Benzofuran Inhibitor, HCV-796 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2'-C-Methyluridine and its Analogs in Replicon Assays for Antiviral Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hepatitis C Virus (HCV) infection is a major global health issue, and the viral RNA-dependent RNA polymerase (RdRp), known as NS5B, is a prime target for antiviral therapies.[1] Nucleoside inhibitors (NIs) that mimic natural substrates of the polymerase are a cornerstone of direct-acting antiviral (DAA) regimens. Among these, 2'-C-methylated nucleoside analogs have demonstrated significant potency.[2] This document provides detailed application notes and protocols for the use of 2'-C-methyluridine and its related analogs in cell-based subgenomic replicon assays, a critical tool for screening and characterizing potential antiviral compounds.[3]
Principle and Mechanism of Action
2'-C-methyl nucleosides, including derivatives of uridine, cytidine, and adenosine, function as inhibitors of the HCV NS5B polymerase.[4] Their mechanism relies on intracellular metabolic activation.
-
Intracellular Phosphorylation: The parent nucleoside analog is taken up by the host cell (e.g., Huh-7 human hepatoma cells).[5] Cellular kinases then phosphorylate the nucleoside sequentially to its monophosphate, diphosphate, and finally, its active 5'-triphosphate form. This activation is a critical step; some analogs may be poor substrates for cellular kinases, leading to low levels of the active triphosphate and consequently, weak antiviral activity in cell-based assays despite potent enzymatic inhibition by their triphosphate form.
-
Competitive Inhibition and Chain Termination: The resulting 2'-C-methylnucleoside triphosphate acts as a competitive inhibitor of the natural nucleoside triphosphate substrate for the viral NS5B polymerase. Upon incorporation into the nascent viral RNA strand, the presence of the 2'-C-methyl group sterically hinders the formation of the next phosphodiester bond, effectively terminating the elongation of the RNA chain. This disruption of viral RNA replication leads to a reduction in viral load within the cell.
Caption: Intracellular activation and mechanism of action of 2'-C-methyl nucleosides.
Application in HCV Replicon Assays
The development of stable, subgenomic HCV replicon cell lines has been instrumental in antiviral drug discovery. These systems consist of human hepatoma cells (typically Huh-7) that harbor an HCV RNA molecule engineered to self-replicate without producing infectious virus particles, making them safe for use in a BSL-2 environment. The replicon RNA often contains a reporter gene, such as luciferase, or a selectable marker, like the neomycin phosphotransferase gene. These assays allow for the quantitative measurement of HCV RNA replication and are the standard for determining the in vitro potency (EC50) of inhibitors.
Summary of Antiviral Activity
The following table summarizes the reported antiviral activity and cytotoxicity of 2'-C-methylated nucleoside analogs in various HCV replicon systems. It is important to note that while this compound itself is a key metabolite, many foundational studies and clinical candidates are cytidine or adenosine analogs, or prodrugs designed to efficiently deliver the active uridine triphosphate intracellularly (e.g., Sofosbuvir).
| Compound | Replicon Cell Line | Assay Duration | EC50 (µM) | CC50 (µM) | Selective Index (CC50/EC50) | Reference |
| 2'-C-Methylcytidine (2'-C-MeC) | Huh-7 (Clone B) | 5 days | 2.4 ± 0.8 | >33 | >13.8 | |
| 2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) | Huh-7 (Clone B) | 5 days | Not specified (EC90 = 3.8 µM) | >33 | Not specified | |
| 2'-C-Methyladenosine | HBI10A | 24 hours | 0.25 - 0.3 | >100 | >333 | |
| 2'-C-Methyladenosine | HBI10A | 72 hours | 0.1 | 30 - 100 | 300 - 1000 | |
| 2'-O-Methylcytidine | HBI10A | 24 hours | 21 | >100 | >4.7 | |
| β-d-2′-Deoxy-2′-α-fluoro-2′-β-C-methyluridine | Clone A | Not specified | Inactive | N/A | N/A | |
| PSI-7977 (Sofosbuvir prodrug) | Subgenomic replicon | Not specified | <1 | N/A | N/A |
EC50: 50% effective concentration required to inhibit HCV RNA replication. CC50: 50% cytotoxic concentration. N/A: Not applicable or not reported.
Experimental Protocols
Protocol 1: HCV Replicon Antiviral Assay
This protocol describes a standard method for evaluating the antiviral potency of a compound like this compound or its analogs in a 96-well format using a stable HCV replicon cell line and quantifying viral RNA via real-time reverse transcription PCR (qRT-PCR).
Materials:
-
Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b, Clone B).
-
Complete growth medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 for selection (concentration depends on the cell line, e.g., 0.5 mg/mL).
-
Assay medium: Complete growth medium without G418.
-
Test compound (e.g., this compound) dissolved in DMSO.
-
96-well tissue culture plates.
-
RNA extraction kit.
-
qRT-PCR reagents (primers/probes for HCV and a housekeeping gene like GAPDH, reverse transcriptase, polymerase, dNTPs).
-
Real-time PCR instrument.
Procedure:
-
Cell Seeding: Seed the HCV replicon cells in a 96-well plate at a density of 5,000 to 8,000 cells per well in 100 µL of assay medium. Incubate for 24 hours at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the test compound in assay medium. A typical starting concentration might be 100 µM, with 3-fold or 10-fold dilutions. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions. Include "cells only" (no compound, with DMSO vehicle) controls and "no cells" blanks.
-
Incubation: Incubate the plate for the desired period, typically 48 to 72 hours, at 37°C with 5% CO2.
-
RNA Extraction: After incubation, wash the cells with PBS and lyse them directly in the wells. Proceed with total RNA extraction according to the manufacturer's protocol of the chosen kit.
-
qRT-PCR Analysis: Perform one-step or two-step qRT-PCR to quantify the levels of HCV RNA and a housekeeping gene (for normalization).
-
Data Analysis:
-
Calculate the ΔCt for each sample: ΔCt = Ct(HCV) - Ct(Housekeeping Gene).
-
Normalize the data to the vehicle control to determine the percentage of inhibition for each compound concentration.
-
Use a suitable software program (e.g., GraphPad Prism) to plot the percentage of inhibition against the log of the compound concentration and fit a four-parameter dose-response curve to calculate the EC50 value.
-
Protocol 2: Cytotoxicity Assay (MTS/MTT)
It is crucial to assess compound cytotoxicity in parallel to ensure that the observed reduction in viral RNA is not due to cell death.
Procedure:
-
Plate and treat cells with the compound dilutions exactly as described in Protocol 1.
-
After the 48-72 hour incubation period, add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate cell viability as a percentage of the vehicle control and determine the CC50 value using a dose-response curve analysis.
Caption: Workflow for determining antiviral activity and cytotoxicity in replicon assays.
Conclusion
Replicon assays are an indispensable tool for the evaluation of HCV NS5B polymerase inhibitors like this compound and its analogs. They provide a robust, safe, and quantitative method for determining a compound's in vitro antiviral potency and selectivity. The data generated from these assays are critical for lead optimization and for understanding the structure-activity relationships that guide the development of effective antiviral therapies. The protocols and principles outlined here provide a framework for researchers to effectively utilize this technology in the ongoing search for novel treatments against viral diseases.
References
- 1. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viral replicons as valuable tools for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory Effect of 2′-Substituted Nucleosides on Hepatitis C Virus Replication Correlates with Metabolic Properties in Replicon Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
2'-C-Methyluridine: A Potent Tool for Interrogating Viral Replication
Application Note
Introduction
2'-C-methyluridine is a synthetic nucleoside analog that serves as a powerful investigative tool for studying the replication mechanisms of various RNA viruses, particularly Flaviviruses like Hepatitis C Virus (HCV) and Dengue Virus (DENV). Its utility stems from its ability to act as a selective inhibitor of viral RNA-dependent RNA polymerase (RdRp), the key enzyme responsible for replicating the viral genome. This document provides a comprehensive overview of the applications of this compound in virological research and drug development, complete with detailed protocols for key experiments.
Principle and Mechanism of Action
This compound exerts its antiviral effect through a multi-step intracellular process. As a nucleoside analog, it must first be anabolized to its active triphosphate form by host cell kinases. This triphosphate metabolite then acts as a competitive inhibitor of the natural nucleotide substrate (uridine triphosphate or UTP) for the viral RdRp. Upon incorporation into the nascent viral RNA strand, the 2'-C-methyl group creates a steric hindrance that prevents the formation of the next phosphodiester bond, leading to premature chain termination of RNA synthesis. This targeted disruption of viral genome replication effectively halts the viral life cycle. The selectivity of this compound for viral RdRp over host polymerases is a key attribute, minimizing cytotoxicity.
Applications in Viral Research
-
Elucidation of Viral Polymerase Function: By observing the specific inhibition of viral RNA synthesis, researchers can dissect the kinetic parameters and substrate specificity of viral RdRps.
-
Antiviral Drug Screening and Development: this compound and its derivatives serve as lead compounds and positive controls in high-throughput screening campaigns to identify novel antiviral agents.
-
Study of Viral Resistance Mechanisms: The selection and characterization of viral mutants resistant to this compound provide valuable insights into the genetic basis of drug resistance and the structural and functional domains of the viral polymerase.
-
Validation of Antiviral Targets: The potent and specific activity of this compound helps to validate the viral RdRp as a druggable target for therapeutic intervention.
Quantitative Antiviral Activity Data
The antiviral potency of this compound and its related analogs has been quantified in various enzymatic and cell-based assays. The following tables summarize key inhibitory concentrations.
| Compound | Target Virus/Enzyme | Assay Type | IC50 (µM) | Ki (µM) | Reference |
| This compound triphosphate | E. coli RNA polymerase | Enzymatic (Chain Termination) | - | - | [1] |
| 2'-C-methyladenosine triphosphate | HCV NS5B | Enzymatic (Inhibition) | 1.9 | 0.9 | [2] |
| 2'-O-methylcytidine triphosphate | HCV NS5B | Enzymatic (Inhibition) | 3.8 | 0.3 | [2] |
| 2'-C-methyl-cytidine triphosphate (2CM-CTP) | Human Norovirus Polymerase | Enzymatic (Inhibition) | Low µM range | - | [3][4] |
| β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate (PSI-6206-TP/RO2433-TP) | HCV NS5B (Wild-type) | Enzymatic (Inhibition) | - | 0.42 | |
| β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate (PSI-6206-TP/RO2433-TP) | HCV NS5B (S282T mutant) | Enzymatic (Inhibition) | - | 22 |
| Compound | Target Virus/Replicon | Cell Line | Assay Type | EC50 (µM) | Reference |
| 2'-C-methyladenosine | HCV subgenomic replicon | Huh-7 | Replicon | 0.3 | |
| 2'-C-methylcytidine (2CMC) | Dengue Virus (DENV) subgenomic replicon | - | Replicon | 11.2 ± 0.3 | |
| β-D-2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine phosphoramidate prodrug (PSI-7977/Sofosbuvir) | HCV subgenomic replicon | - | Replicon | <1 | |
| 2'-deoxy-2'-fluoro-2'-C-methyl-β-d-4'-thiouridine phosphoramidate | HCV replicon | - | Replicon | 2.99 | |
| 7-vinyl-7-deaza-adenine nucleoside (β-form) | HCV replicon | - | Replicon | <10 |
Experimental Protocols
Herein, we provide detailed protocols for key experiments utilizing this compound to study viral replication.
Protocol 1: In Vitro Inhibition of Viral RNA-Dependent RNA Polymerase
This protocol outlines a biochemical assay to determine the inhibitory activity of this compound triphosphate on a purified viral RdRp, such as HCV NS5B.
Materials:
-
Purified recombinant viral RdRp (e.g., HCV NS5B)
-
This compound triphosphate (and other modified nucleoside triphosphates for comparison)
-
Natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
-
Radiolabeled rNTP (e.g., [α-³²P]GTP or [³H]UTP)
-
RNA template/primer
-
Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.5 U/µL RNase inhibitor)
-
DE81 filter paper discs
-
Wash Buffer (e.g., 0.1 M Sodium Phosphate, pH 6.8)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, a defined concentration of the RNA template/primer, and the purified RdRp enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound triphosphate to the reaction mixtures. Include a no-inhibitor control.
-
Initiation of Reaction: Start the reaction by adding a mix of the four natural rNTPs, including the radiolabeled rNTP.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C for HCV NS5B) for a specific time (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding EDTA to chelate the magnesium ions.
-
Filter Binding: Spot the reaction mixtures onto DE81 filter paper discs. The negatively charged RNA product will bind to the positively charged filter paper.
-
Washing: Wash the filter discs extensively with the wash buffer to remove unincorporated radiolabeled nucleotides.
-
Quantification: Dry the filter discs and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Cell-Based Viral Replicon Assay
This protocol describes the use of a cell-based replicon system to evaluate the antiviral activity of this compound in a cellular context. This example uses an HCV replicon system in Huh-7 cells, which expresses a reporter gene (e.g., luciferase) upon viral RNA replication.
Materials:
-
Huh-7 cells harboring a viral replicon (e.g., HCV genotype 1b with a luciferase reporter)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin/streptomycin)
-
G418 (for maintaining replicon-containing cells)
-
This compound
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the replicon-containing Huh-7 cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) in a medium without G418.
-
Compound Treatment: The following day, treat the cells with serial dilutions of this compound. Include a no-drug control (vehicle only, e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for multiple rounds of replication (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.
-
Cytotoxicity Assay (Parallel Plate): In a separate plate seeded and treated identically, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the effect of the compound on cell viability.
-
Data Analysis:
-
Normalize the luciferase signal to the cell viability data to account for any cytotoxic effects.
-
Calculate the percentage of inhibition of viral replication for each compound concentration relative to the vehicle control.
-
Determine the EC50 (50% effective concentration) from the dose-response curve.
-
Determine the CC50 (50% cytotoxic concentration) from the cytotoxicity data.
-
Calculate the Selectivity Index (SI = CC50/EC50) to assess the therapeutic window of the compound.
-
Protocol 3: Selection and Analysis of Resistant Mutants
This protocol provides a general framework for selecting and characterizing viral mutants with reduced susceptibility to this compound.
Materials:
-
Wild-type virus stock or replicon-containing cells
-
Host cells for viral propagation (if using infectious virus)
-
This compound
-
Cell culture medium and supplies
-
Reagents for RNA extraction, RT-PCR, and DNA sequencing
Procedure:
-
Initial Selection:
-
For infectious virus: Infect a culture of susceptible host cells with the wild-type virus. After infection, add this compound at a concentration close to its EC50 value.
-
For replicon cells: Culture the replicon-containing cells in the presence of this compound at its EC50 concentration.
-
-
Passaging and Dose Escalation:
-
Monitor the culture for signs of viral replication (e.g., cytopathic effect for infectious virus, or reporter gene expression for replicons).
-
When viral replication is observed, harvest the virus-containing supernatant or passage the replicon cells.
-
Use this new viral stock or cell population to initiate a new round of infection/culture in the presence of a slightly higher concentration of this compound (e.g., 2x EC50).
-
Repeat this process of passaging and dose escalation over several weeks to months.
-
-
Isolation of Resistant Clones:
-
Once a viral population or replicon cell line that can replicate efficiently at high concentrations of the inhibitor is established, isolate individual viral clones by plaque assay or single-cell cloning of the replicon cells.
-
-
Phenotypic Characterization:
-
Determine the EC50 of this compound for the isolated resistant clones using the protocols described above (Protocol 1 or 2). A significant increase in the EC50 value compared to the wild-type virus/replicon indicates resistance.
-
-
Genotypic Characterization:
-
Extract viral RNA from the resistant clones.
-
Perform RT-PCR to amplify the gene encoding the viral RdRp.
-
Sequence the amplified DNA and compare it to the wild-type sequence to identify mutations that may confer resistance. The S282T mutation in HCV NS5B is a known resistance mutation to 2'-C-methyl nucleosides.
-
Visualizations
Caption: Intracellular activation of this compound.
Caption: Mechanism of action of this compound.
References
- 1. sartorius.com [sartorius.com]
- 2. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 3. youtube.com [youtube.com]
- 4. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
Application Notes and Protocols for Designing Experiments with 2'-C-Methyluridine Prodrugs
Audience: Researchers, scientists, and drug development professionals.
Introduction
2'-C-methyluridine is a synthetic nucleoside analog that has garnered significant interest in the fields of antiviral and anticancer research.[1] Like other nucleoside analogs, its therapeutic potential lies in its ability to interfere with nucleic acid metabolism, ultimately inhibiting the replication of viruses or the proliferation of cancer cells.[1] The key modification, a methyl group at the 2' position of the ribose sugar, sterically hinders the addition of the next nucleotide, acting as a chain terminator for viral RNA-dependent RNA polymerases (RdRp).[2][3]
However, this compound itself is a poor substrate for the initial and often rate-limiting phosphorylation step required for its activation to the triphosphate form. To overcome this limitation, prodrug strategies are employed. These strategies involve masking the phosphate group with moieties that are cleaved intracellularly, facilitating cell entry and bypassing the need for the initial phosphorylation by cellular kinases. A prominent example of a successful prodrug approach for a related compound is Sofosbuvir, a phosphoramidate prodrug of a 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine monophosphate analog, which is a cornerstone of Hepatitis C Virus (HCV) therapy.[4]
These application notes provide a comprehensive guide for researchers designing experiments to evaluate the efficacy, toxicity, and mechanism of action of novel this compound prodrugs.
Mechanism of Action
Antiviral Activity
The primary antiviral target of this compound is the viral RNA-dependent RNA polymerase (RdRp). The prodrug enters the host cell and is metabolically converted to its active 5'-triphosphate form. This active metabolite then competes with the natural uridine triphosphate (UTP) for incorporation into the newly synthesized viral RNA strand. Once incorporated, the 2'-C-methyl group sterically clashes with the incoming nucleoside triphosphate, preventing the formation of the next phosphodiester bond and terminating the elongation of the viral RNA chain. This mechanism has been well-characterized for HCV, where the NS5B polymerase is the target.
Anticancer Activity
The anticancer activity of 2'-C-methylated nucleosides has been primarily investigated in the context of leukemia. The proposed mechanism involves the intracellular conversion of the nucleoside analog to its triphosphate form, which can then be incorporated into the DNA of cancer cells by cellular DNA polymerases. This incorporation can lead to chain termination and the induction of DNA damage. The cellular response to this DNA damage can trigger cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells. For related cytidine analogs, the activation to the monophosphate is dependent on deoxycytidine kinase (dCK).
Data Presentation: Comparative Efficacy and Toxicity
The following tables summarize key quantitative data for representative this compound prodrugs and related compounds from published studies. This data is essential for comparing the potency and safety profiles of different compounds.
Table 1: In Vitro Antiviral Activity of this compound Prodrugs against HCV
| Compound/Prodrug Moiety | Cell Line | Assay | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| 2'-α-C-CH3-2'-β-C-F uridine phosphoramidate (17m) | Huh-7 | HCV Replicon | 1.82 ± 0.19 | >100 | >55 |
| 2'-α-C-CH3-2'-β-C-F uridine phosphoramidate (17q) | Huh-7 | HCV Replicon | 0.88 ± 0.12 | >100 | >113 |
| 2'-α-C-CH3-2'-β-C-F uridine phosphoramidate (17r) | Huh-7 | HCV Replicon | 2.24 ± 0.22 | >100 | >45 |
| 2'-β-methyluridine phosphoramidate | Huh-7 (genotype 1b) | HCV Replicon | 0.03 | Not Reported | Not Reported |
| 2'-C-Methylcytidine (NM-107) | Huh-7 | HCV Replicon | 7.6 (EC90) | >100 | >13 |
| Sofosbuvir | Huh-7 | HCV Replicon | 0.12 ± 0.02 | >100 | >833 |
Table 2: In Vitro Anticancer Activity of Related 2'-Methylated Nucleoside Analogs
| Compound | Cell Line | Assay | EC50 (µM) |
| 2'-deoxy-2'-methylidenecytidine | L1210 (murine leukemia) | Proliferation | 0.3 |
| 2'-deoxy-2'-methylidenecytidine | P388 (murine leukemia) | Proliferation | 0.4 |
| 2'-deoxy-2'-methylidenecytidine | CCRF-CEM (human lymphoblastic leukemia) | Proliferation | 0.03 |
| Imidazole derivative (2h) | MOLT-4 (Leukemia) | GI50 | <0.01 |
| Imidazole derivative (2h) | SR (Leukemia) | GI50 | <0.01 |
Table 3: Inhibition of HCV RNA-Dependent RNA Polymerase (RdRp) by Triphosphate Metabolites
| Compound (Triphosphate form) | Enzyme | Ki (µM) |
| 2'-deoxy-2'-fluoro-2'-C-methyluridine-TP (RO2433-TP) | Wild-type HCV RdRp | 0.42 |
| 2'-deoxy-2'-fluoro-2'-C-methyluridine-TP (RO2433-TP) | S282T mutant HCV RdRp | 22 |
| 2'-C-methyl-cytidine-TP | Human and Mouse Norovirus RdRp | Low µM range (IC50) |
Experimental Protocols
Protocol 1: In Vitro Antiviral Efficacy Assessment using an HCV Replicon Assay
This protocol describes a cell-based assay to determine the half-maximal effective concentration (EC50) of a this compound prodrug against Hepatitis C virus replication using a luciferase-based replicon system.
Materials:
-
Huh-7 cells harboring an HCV replicon with a luciferase reporter gene (e.g., Renilla or Firefly luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin.
-
Test compound (this compound prodrug) dissolved in DMSO.
-
Positive control (e.g., Sofosbuvir).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Renilla Luciferase Assay System).
-
Luminometer.
Procedure:
-
Seed Huh-7 replicon cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of the test compound and positive control in DMEM. The final DMSO concentration should be less than 0.5%.
-
Remove the culture medium from the cells and add 100 µL of the medium containing the diluted compounds. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the medium and wash the cells once with Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding 20-75 µL of passive lysis buffer per well and incubate on a shaker for 15 minutes at room temperature.
-
Transfer 20 µL of the cell lysate to a white 96-well luminometer plate.
-
Add 100 µL of the luciferase assay reagent to each well and immediately measure the luminescence using a luminometer.
-
Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol determines the half-maximal cytotoxic concentration (CC50) of a compound, which is crucial for calculating the selectivity index.
Materials:
-
Huh-7 cells (or a relevant cancer cell line, e.g., L1210 for leukemia).
-
DMEM with 10% FBS and penicillin/streptomycin.
-
Test compound dissolved in DMSO.
-
96-well clear tissue culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
Microplate reader (570 nm wavelength).
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Add 100 µL of medium containing serial dilutions of the test compound to the wells. Include vehicle controls (DMSO).
-
Incubate the plate for the same duration as the efficacy assay (e.g., 48-72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value from the dose-response curve.
Protocol 3: In Vitro RdRp Inhibition Assay
This protocol outlines a primer-extension assay to determine the inhibitory activity (Ki) of the triphosphate form of this compound against the viral RdRp.
Materials:
-
Purified recombinant viral RdRp (e.g., HCV NS5B).
-
RNA template-primer duplex.
-
[α-32P]UTP or a fluorescently labeled UTP.
-
Unlabeled ATP, CTP, GTP.
-
Triphosphate form of the this compound analog.
-
Reaction buffer (containing Tris-HCl, MgCl2, DTT, NaCl).
-
Stop buffer (containing EDTA).
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus.
-
Phosphorimager or fluorescence scanner.
Procedure:
-
Set up the reaction mixture in the reaction buffer containing the RdRp enzyme and the RNA template-primer duplex.
-
Add varying concentrations of the inhibitor (triphosphate analog) and the competing natural nucleotide (UTP, one of which is labeled). Keep the concentrations of the other three nucleotides constant and saturating.
-
Initiate the reaction by adding the nucleotide mixture.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.
-
Stop the reaction by adding the stop buffer.
-
Denature the RNA products by heating.
-
Separate the products on a denaturing polyacrylamide gel.
-
Visualize the extended primer products using a phosphorimager or fluorescence scanner.
-
Quantify the band intensities to determine the rate of the polymerase reaction at each inhibitor concentration.
-
Determine the Ki value using steady-state kinetic analysis, for example, by plotting the reaction rates in a competitive inhibition model.
Protocol 4: Analysis of Intracellular Triphosphate Metabolite Levels by HPLC
This protocol describes a method to quantify the intracellular concentration of the active triphosphate metabolite of a this compound prodrug.
Materials:
-
Cells of interest (e.g., Huh-7 or leukemia cells).
-
This compound prodrug.
-
Methanol (ice-cold).
-
Perchloric acid or trichloroacetic acid.
-
Potassium carbonate or tri-n-octylamine in Freon for neutralization.
-
High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometry (MS) detector.
-
Anion-exchange or reverse-phase ion-pairing HPLC column.
-
Mobile phase buffers (e.g., phosphate buffer with an ion-pairing agent like tetrabutylammonium hydroxide).
-
Standards of the nucleoside, monophosphate, diphosphate, and triphosphate forms of the analog.
Procedure:
-
Plate cells in a 6-well plate or culture flask and grow to 80-90% confluency.
-
Treat the cells with the this compound prodrug at a desired concentration for various time points.
-
After treatment, wash the cells with ice-cold PBS.
-
Extract the intracellular metabolites by adding ice-cold 60% methanol. Scrape the cells and collect the extract.
-
Alternatively, use perchloric acid or trichloroacetic acid for extraction.
-
Centrifuge the extract to pellet the cellular debris.
-
Neutralize the supernatant if an acid extraction method was used.
-
Analyze the supernatant by HPLC.
-
Separate the different phosphorylated species using an appropriate gradient on the HPLC column.
-
Identify and quantify the peaks corresponding to the monophosphate, diphosphate, and triphosphate forms of the this compound analog by comparing the retention times and spectra with the prepared standards.
-
Normalize the metabolite concentrations to the cell number or total protein content.
Mandatory Visualizations
Caption: Intracellular activation of a this compound prodrug.
References
Application Note: Quantification of 2'-C-Methyluridine for Pharmacokinetic and Research Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
2'-C-methyluridine is a key nucleoside analogue investigated for its potent antiviral properties, particularly against RNA viruses like the Hepatitis C Virus (HCV). Its mechanism often involves acting as a chain terminator for viral RNA-dependent RNA polymerase.[1] To support preclinical and clinical development, robust and reliable bioanalytical methods are essential for quantifying this compound and its metabolites in various biological matrices. This data is critical for understanding the compound's pharmacokinetics (PK), metabolism, and overall efficacy. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection.
Overview of Analytical Techniques
The quantification of this compound in biological samples such as plasma, urine, or tissue homogenates is predominantly achieved using liquid chromatography. The choice of detector depends on the required sensitivity and the complexity of the sample matrix.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis due to its high sensitivity, specificity, and wide dynamic range.[2] It allows for the detection of low concentrations (ng/mL or lower) of the analyte in complex matrices. The use of a stable isotope-labeled internal standard is recommended for the highest accuracy and precision.[3]
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method is less sensitive than LC-MS/MS but can be a cost-effective and reliable alternative for applications where higher concentrations are expected (e.g., in vitro assays or certain preclinical studies).[4][5] The method relies on the chromophoric properties of the uridine ring for detection.
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by LC-MS/MS
This protocol details a highly sensitive method for determining the concentration of this compound in plasma, suitable for pharmacokinetic studies.
Materials and Reagents:
-
This compound reference standard
-
Stable isotope-labeled this compound (e.g., ¹³C,¹⁵N₂-2'-C-methyluridine) as an internal standard (IS)
-
Human or animal plasma (K₂EDTA)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Protein precipitation plates or solid-phase extraction (SPE) cartridges
Sample Preparation Workflow: A common approach involves protein precipitation to remove the bulk of plasma proteins, followed by further cleanup if necessary.
References
- 1. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of 2'-C-Methyluridine into Viral RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-C-methyluridine is a synthetic nucleoside analog that plays a critical role in the development of antiviral therapeutics. As a derivative of the natural nucleoside uridine, it is recognized by viral RNA-dependent RNA polymerases (RdRps). However, the presence of a methyl group at the 2' position of the ribose sugar fundamentally alters its interaction with the viral replication machinery. This modification leads to the termination of viral RNA synthesis, making this compound and its derivatives potent inhibitors of a range of RNA viruses, most notably the Hepatitis C virus (HCV).
These application notes provide a comprehensive overview of the mechanism of action of this compound, detailed protocols for key experimental assays to study its incorporation and inhibitory effects, and a summary of relevant quantitative data to aid in research and drug development.
Mechanism of Action
This compound acts as a non-obligate chain terminator of viral RNA synthesis. Following its metabolic conversion to the active 5'-triphosphate form (2'-C-Me-UTP), it is incorporated into the nascent viral RNA strand by the RdRp. The key to its inhibitory action lies in the steric hindrance imposed by the 2'-methyl group. After incorporation, this methyl group prevents the RdRp from undergoing the conformational change necessary for the addition of the next nucleotide, effectively stalling the polymerase and halting viral replication.[1][2][3][4] This mechanism is distinct from obligate chain terminators, which lack a 3'-hydroxyl group required for phosphodiester bond formation.
The most prominent example of a drug utilizing this mechanism is Sofosbuvir, a prodrug of a 2'-deoxy-2'-α-fluoro-β-C-methyluridine monophosphate.[5] Sofosbuvir is metabolized in hepatocytes to its active triphosphate form, which then acts as a potent inhibitor of the HCV NS5B polymerase.
Quantitative Data
The following tables summarize key quantitative data regarding the inhibitory activity and incorporation efficiency of this compound derivatives against viral polymerases, primarily HCV NS5B.
Table 1: Inhibition Constants (Ki) of 2'-Deoxy-2'-fluoro-2'-C-methyluridine-5'-triphosphate (RO2433-TP) against HCV RdRp
| Enzyme | Ki (μM) | Reference |
| Wild-type HCV RdRp | 0.42 | |
| S282T Mutant HCV RdRp | 22 |
Table 2: Pre-steady-state Kinetic Parameters for 2'F-2'C-Me-UMP Incorporation by HCV RdRp
| Parameter | Value | Reference |
| kpol (s-1) | 0.67 ± 0.05 | |
| Kd (μM) | 113 ± 28 | |
| Catalytic Efficiency (kpol/Kd) (μM-1s-1) | 0.0059 ± 0.0015 |
Table 3: IC50 Values of UTP Analogs against HCV NS5B Polymerase
| Compound | IC50 (μM) | Reference |
| 3'-dUTP | 0.35 ± 0.03 | |
| 2'F-2'C-Me-UTP | 0.21 ± 0.05 | |
| 2'C-Me-UTP | 0.25 ± 0.04 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Expression and Purification of Recombinant Viral RdRp
This protocol describes the general steps for obtaining purified viral RdRp, a critical component for in vitro assays. The example provided is for SARS-CoV-2 RdRp expressed in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid containing the viral RdRp gene
-
Luria-Bertani (LB) medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)
-
Affinity chromatography resin (e.g., Ni-NTA agarose)
-
Wash buffer (lysis buffer with 20 mM imidazole)
-
Elution buffer (lysis buffer with 250 mM imidazole)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Transformation: Transform the RdRp expression plasmid into a suitable E. coli strain.
-
Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB medium with the appropriate antibiotic and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Protein Expression Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.
-
Cell Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Lysate Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Purification: Apply the clarified supernatant to a pre-equilibrated affinity chromatography column.
-
Washing: Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound RdRp with elution buffer.
-
Analysis: Analyze the purity of the eluted fractions by SDS-PAGE and confirm the identity of the protein by Western blot using an antibody specific to the affinity tag or the RdRp.
-
Buffer Exchange and Storage: Pool the pure fractions and perform buffer exchange into a suitable storage buffer. Store the purified enzyme at -80°C.
Protocol 2: In Vitro RdRp Inhibition Assay (Filter-Binding Assay)
This assay measures the ability of a compound to inhibit the incorporation of radiolabeled nucleotides into a nascent RNA strand by the viral RdRp.
Materials:
-
Purified viral RdRp
-
RNA template/primer duplex
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
[α-³²P]NTP (corresponding to the first nucleotide to be incorporated)
-
Unlabeled NTPs
-
This compound triphosphate (or other inhibitor)
-
Quench buffer (e.g., 50 mM EDTA)
-
Nitrocellulose and nylon membranes
-
Filter-binding apparatus
-
Scintillation counter or phosphorimager
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, RNA template/primer, and varying concentrations of the inhibitor (2'-C-Me-UTP).
-
Enzyme Addition: Add the purified RdRp to the reaction mixture.
-
Initiation: Start the reaction by adding the mixture of radiolabeled and unlabeled NTPs.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
Quenching: Stop the reaction by adding quench buffer.
-
Filtering: Spot the reaction mixture onto a nitrocellulose membrane pre-soaked in wash buffer, assembled in a filter-binding apparatus. Wash the wells with wash buffer.
-
Detection: Disassemble the apparatus, dry the membrane, and quantify the amount of incorporated radiolabel using a scintillation counter or phosphorimager.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Protocol 3: HCV Replicon Assay (Luciferase-Based)
This cell-based assay is used to determine the antiviral activity of a compound in a cellular context. It utilizes a subgenomic HCV replicon that expresses a reporter gene, such as luciferase, allowing for a quantitative measure of viral replication.
Materials:
-
Huh-7 cells or a highly permissive subclone (e.g., Huh-7.5)
-
HCV subgenomic replicon plasmid containing a luciferase reporter gene
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Reagents for in vitro transcription (if starting from plasmid DNA)
-
Electroporation cuvettes and electroporator
-
96-well cell culture plates
-
Test compound (this compound or its prodrug)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
RNA Preparation: If starting with a plasmid, linearize the plasmid and use an in vitro transcription kit to generate replicon RNA.
-
Cell Transfection: Harvest Huh-7 cells and transfect them with the replicon RNA by electroporation.
-
Cell Seeding: Seed the transfected cells into 96-well plates.
-
Compound Treatment: After the cells have attached, add fresh medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Calculate the percentage of inhibition of luciferase activity for each compound concentration relative to the untreated control. Determine the EC50 (50% effective concentration) value from the dose-response curve. A parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) should be performed to determine the CC50 (50% cytotoxic concentration) and calculate the selectivity index (SI = CC50/EC50).
Protocol 4: Chain Termination Assay
This assay directly visualizes the termination of RNA synthesis after the incorporation of a nucleotide analog.
Materials:
-
Purified viral RdRp
-
A short, defined RNA template and a 5'-radiolabeled primer
-
Reaction buffer
-
NTPs and the nucleotide analog triphosphate (e.g., 2'-C-Me-UTP)
-
Denaturing polyacrylamide gel (e.g., 20% acrylamide, 7 M urea)
-
Gel loading buffer (e.g., formamide with tracking dyes)
-
Phosphorimager
Procedure:
-
Primer Labeling: Label the 5' end of the RNA primer with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Template-Primer Annealing: Anneal the radiolabeled primer to the RNA template.
-
Reaction Setup: Set up reactions containing the annealed template-primer, purified RdRp, and reaction buffer.
-
Initiation and Elongation: Initiate the reaction by adding a mixture of NTPs. For the test reaction, include the nucleotide analog triphosphate. Include a control reaction with only the natural NTPs.
-
Incubation: Incubate the reactions for a time sufficient for elongation.
-
Quenching: Stop the reactions by adding gel loading buffer.
-
Gel Electrophoresis: Denature the samples by heating and resolve the RNA products on a denaturing polyacrylamide gel.
-
Visualization: Dry the gel and visualize the RNA products using a phosphorimager. The presence of a shorter product in the lane with the nucleotide analog, corresponding to the position of incorporation, indicates chain termination.
Conclusion
The incorporation of this compound into viral RNA represents a powerful strategy for inhibiting viral replication. The detailed protocols and quantitative data provided in these application notes offer a valuable resource for researchers and drug development professionals working on novel antiviral therapies. A thorough understanding of the mechanism of action and the availability of robust experimental assays are essential for the continued development of effective drugs targeting viral RNA-dependent polymerases.
References
- 1. Fast and efficient purification of SARS-CoV-2 RNA dependent RNA polymerase complex expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Biochemical Assays to Study Respiratory Syncytial Virus Polymerase Activities | Springer Nature Experiments [experiments.springernature.com]
- 5. Expression and purification of tag-free SARS-CoV-2 RNA-dependent RNA polymerase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 2'-C-Methyluridine in Polymerase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2'-C-methyluridine and its derivatives as inhibitors in viral polymerase activity assays, particularly targeting RNA-dependent RNA polymerases (RdRps). The information is intended for researchers in virology, molecular biology, and drug discovery.
Introduction
This compound is a synthetic nucleoside analog that, in its triphosphate form, serves as a potent inhibitor of viral RNA polymerases.[1][2] The addition of a methyl group at the 2' position of the ribose sugar is a key structural modification that interferes with the elongation of the nascent RNA chain.[3][4] This mechanism of action, known as non-obligate chain termination, arises from the steric clash between the 2'-methyl group and the incoming nucleoside triphosphate (NTP), thereby halting viral replication.[5] Consequently, 2'-C-methylated nucleosides, including derivatives of uridine, have been pivotal in the development of antiviral therapeutics, most notably against the Hepatitis C Virus (HCV).
The active form of these inhibitors is the 5'-triphosphate derivative. In many experimental and therapeutic settings, a prodrug or a more stable nucleoside analog, such as β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130), is administered to cells. This compound is then metabolically converted to the active β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate (PSI-6206-TP or RO2433-TP) through a series of enzymatic steps.
Mechanism of Action and Metabolic Activation
The primary mechanism of polymerase inhibition by this compound triphosphate and its analogs is through non-obligate chain termination. After incorporation into the growing RNA strand, the 2'-methyl group sterically hinders the proper positioning of the next incoming NTP, thus preventing phosphodiester bond formation and terminating chain elongation.
In many cellular applications, the active triphosphate form is generated intracellularly from a precursor nucleoside. For instance, the cytidine analog PSI-6130 undergoes a metabolic conversion to the active uridine triphosphate. This pathway involves:
-
Phosphorylation: The initial nucleoside is phosphorylated by cellular kinases to its monophosphate form.
-
Deamination: The cytidine monophosphate is deaminated to the uridine monophosphate.
-
Further Phosphorylation: The uridine monophosphate is subsequently phosphorylated to the di- and triphosphate forms by cellular kinases like UMP-CMP kinase and nucleoside diphosphate kinase, respectively.
Metabolic activation pathway of a cytidine prodrug to the active uridine triphosphate inhibitor.
Quantitative Data Summary
The inhibitory activity of this compound analogs is typically quantified by determining the inhibition constant (Ki) in enzymatic assays or the half-maximal effective concentration (EC50/EC90) in cell-based replicon assays. The following table summarizes key quantitative data for a representative inhibitor, β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate (RO2433-TP), against the HCV RNA-dependent RNA polymerase.
| Compound | Polymerase Target | Assay Type | Ki (μM) | EC90 (μM) | Reference |
| RO2433-TP | Wild-Type HCV RdRp | Enzymatic | 0.42 | - | |
| RO2433-TP | S282T Mutant HCV RdRp | Enzymatic | 22 | - | |
| PSI-6130 (precursor) | S282T Mutant Replicon | Cell-based | - | 23.8 ± 3.4 | |
| PSI-6130 + Zebularine | S282T Mutant Replicon | Cell-based | - | 8.9 ± 1.9 |
Note: The S282T mutation in the HCV RdRp is known to confer resistance to 2'-C-methylated nucleoside inhibitors. Zebularine is a cytidine deaminase inhibitor that can modulate the metabolic activation pathway.
Experimental Protocols
Protocol 1: In Vitro RNA-Dependent RNA Polymerase (RdRp) Activity Assay (Primer Extension)
This protocol describes a standard primer extension assay to measure the inhibitory activity of this compound triphosphate analogs on a viral RdRp, such as HCV NS5B.
Materials:
-
Purified recombinant viral RdRp (e.g., HCV NS5B)
-
RNA template-primer duplex (e.g., poly(rA)/oligo(rU)12)
-
Reaction Buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 1 mM EDTA)
-
Radiolabeled UTP (e.g., [α-33P]UTP or [3H]UTP)
-
Unlabeled UTP
-
This compound triphosphate analog (inhibitor) at various concentrations
-
RNase inhibitor (e.g., RNasin)
-
Quench buffer (e.g., 94% formamide, 30 mM EDTA)
-
Scintillation vials and scintillation fluid (for filter-binding assays) or equipment for gel electrophoresis and autoradiography.
Procedure:
-
Prepare a master mix containing the reaction buffer, RNA template-primer, RNase inhibitor, and the appropriate concentration of UTP (both labeled and unlabeled).
-
Aliquot the master mix into reaction tubes.
-
Add the this compound triphosphate analog inhibitor at a range of final concentrations to the respective tubes. Include a no-inhibitor control.
-
Initiate the reaction by adding the purified RdRp enzyme to each tube.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 22-30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding quench buffer.
-
Detection Method 1: Filter-Binding Assay a. Spot the reaction mixture onto DE81 filter paper. b. Wash the filters extensively with a suitable buffer (e.g., 0.5 M Na2HPO4) to remove unincorporated nucleotides. c. Air-dry the filters and place them in scintillation vials with scintillation fluid. d. Quantify the incorporated radioactivity using a scintillation counter.
-
Detection Method 2: Denaturing Gel Electrophoresis a. Heat the samples in quench buffer at 95°C for 5 minutes. b. Load the samples onto a denaturing polyacrylamide urea gel. c. Perform electrophoresis to separate the extended primer from the unincorporated nucleotides. d. Visualize the radiolabeled products by autoradiography or phosphorimaging.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control and determine the IC50 value.
Workflow for an in vitro polymerase activity assay.
Protocol 2: Continuous Non-Radioactive RdRp Assay (Coupled-Enzyme Chemiluminescent)
This protocol offers a continuous, non-radioactive alternative for monitoring polymerase activity by detecting the pyrophosphate (PPi) released during nucleotide incorporation.
Materials:
-
Purified recombinant viral RdRp
-
RNA template-primer duplex
-
Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
All four natural NTPs (ATP, GTP, CTP, UTP)
-
This compound triphosphate analog (inhibitor)
-
ATP sulfurylase
-
Firefly luciferase
-
Adenosine 5' phosphosulfate (APS)
-
D-Luciferin
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture in a white 96-well plate containing the reaction buffer, RNA template-primer, all four NTPs, ATP sulfurylase, firefly luciferase, APS, and D-luciferin.
-
Add the this compound triphosphate analog inhibitor at a range of final concentrations.
-
Initiate the polymerase reaction by adding the purified RdRp enzyme.
-
Immediately place the plate in a luminometer and measure the chemiluminescent signal at regular intervals.
-
The polymerase incorporates NTPs, releasing PPi. ATP sulfurylase converts PPi and APS into ATP. This newly formed ATP is then used by luciferase to oxidize luciferin, producing light.
-
The rate of light production is proportional to the rate of PPi release and thus to the polymerase activity.
-
Plot the initial velocity of the reaction (rate of light production) against the inhibitor concentration to determine the IC50.
Conclusion
This compound and its derivatives are invaluable tools for studying the function and inhibition of viral RNA-dependent RNA polymerases. The protocols outlined above provide robust methods for quantifying the inhibitory potential of these compounds. Understanding their mechanism of action and metabolic activation is crucial for the design and development of novel antiviral therapies. The provided data and methodologies serve as a foundational resource for researchers engaged in this critical area of drug discovery.
References
- 1. This compound | 31448-54-1 | NM07919 | Biosynth [biosynth.com]
- 2. CAS 31448-54-1: this compound | CymitQuimica [cymitquimica.com]
- 3. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 2'-C-methyluridine Antiviral Assay Results
Welcome to the technical support center for 2'-C-methyluridine antiviral assays. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary antiviral mechanism?
This compound is a nucleoside analog that exhibits antiviral activity against a range of RNA viruses.[1] Its primary mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[1] To become active, this compound must be converted within the host cell to its 5'-triphosphate form. This active metabolite then acts as a competitive inhibitor of the natural nucleotide, leading to the termination of the growing viral RNA chain.
Caption: Mechanism of action of this compound.
Troubleshooting Plaque Reduction Assay Results
The plaque reduction assay is a common method for evaluating the efficacy of antiviral compounds by quantifying the reduction in viral plaques.
Q2: I am not seeing any plaques, even in my virus-only control wells. What could be the problem?
-
Inactive Virus Stock: The virus stock may have lost infectivity due to improper storage or multiple freeze-thaw cycles.
-
Incorrect Cell Line: Ensure the cell line used is susceptible to infection by the specific virus.
-
Low Virus Titer: The initial virus concentration may be too low to produce visible plaques.
-
Cell Monolayer Issues: The cell monolayer may not have been confluent at the time of infection, or the cells may be unhealthy.
Q3: My plaques are too numerous to count, or the entire cell monolayer has been destroyed.
This issue typically arises from using a virus concentration that is too high. It is crucial to perform a viral titration experiment to determine the optimal dilution that yields a countable number of plaques.
Q4: The plaques are small, fuzzy, or indistinct. How can I improve their appearance?
-
Agar Overlay Concentration: The concentration of the semi-solid overlay (e.g., agarose or methylcellulose) is critical. If it is too concentrated, it can impede viral spread and result in smaller plaques.
-
Incubation Time: The incubation period may be too short for the plaques to fully develop.
-
Cell Health: Unhealthy or overly dense cell monolayers can lead to unclear plaques.
Troubleshooting Viral Yield Reduction Assay Results
This assay measures the amount of new infectious virus particles produced after treatment with an antiviral compound.
Q5: I am not observing a dose-dependent reduction in viral yield with this compound.
-
Suboptimal Multiplicity of Infection (MOI): A very high MOI can overwhelm the antiviral effect. Conversely, a very low MOI might not produce a sufficient viral yield to measure inhibition accurately.
-
Incorrect Harvest Time: The time of harvesting the supernatant is crucial. If harvested too early, there may not be enough progeny virus to detect a significant reduction. If harvested too late, the antiviral compound may have degraded.
-
Compound Stability: Ensure that this compound is stable in the culture medium for the duration of the experiment.
Troubleshooting Cytotoxicity Assay Results
Cytotoxicity assays, such as the MTT assay, are performed in parallel with antiviral assays to ensure that the observed antiviral effect is not due to cell death caused by the compound.
Q6: I am seeing high cytotoxicity for this compound at concentrations where I expect to see antiviral activity.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound. It is important to determine the 50% cytotoxic concentration (CC50) in the specific cell line being used for the antiviral assay.
-
Compound Purity: Impurities in the this compound sample could contribute to cytotoxicity.
-
Assay Interference: Some compounds can interfere with the chemistry of the cytotoxicity assay itself (e.g., by directly reducing MTT). Include appropriate controls, such as the compound in cell-free media, to check for interference.
Q7: The results of my MTT assay are not reproducible.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results. Ensure a uniform single-cell suspension before seeding.
-
Incubation Times: Adhere to consistent incubation times for both the compound treatment and the MTT reagent.
-
Incomplete Solubilization: Ensure that the formazan crystals are completely dissolved before reading the absorbance.
Quantitative Data Summary
The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound and its derivatives against various RNA viruses. The Selectivity Index (SI) is calculated as CC50/EC50.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | SI |
| 2'-C-methylcytidine | Dengue virus (DENV) | Not Specified | 11.2 | >100 | >8.9 |
| 2'-C-methylcytidine | Hepatitis C Virus (HCV) | Huh-7 | 9.2 | >100 | >10.9 |
| Sofosbuvir (a prodrug of a 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine derivative) | Hepatitis C Virus (HCV) | Replicon Assay | <1 | >10 | >10 |
| 2'-C-methylcytidine | Murine Norovirus (MNV) | RAW 264.7 | ~2 | >100 | >50 |
Note: Data for this compound itself is limited in publicly available literature, with more data available for its derivatives like 2'-C-methylcytidine and sofosbuvir.
Experimental Protocols
Plaque Reduction Assay
This protocol provides a general framework for assessing the antiviral activity of this compound.
Caption: Workflow for a Plaque Reduction Assay.
Methodology:
-
Cell Seeding: Seed a suitable host cell line into 6- or 12-well plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Infection: Remove the growth medium from the cells and infect the monolayer with a pre-titered amount of virus in the presence of the various concentrations of this compound. Include virus-only and cell-only controls.
-
Adsorption: Incubate the plates for 1-2 hours to allow for virus adsorption.
-
Overlay: Remove the virus inoculum and add a semi-solid overlay medium (e.g., containing 1% methylcellulose or 0.5% agarose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye such as crystal violet to visualize the plaques.
-
Analysis: Count the number of plaques in each well and calculate the concentration of this compound that reduces the number of plaques by 50% (EC50) compared to the virus-only control.
Viral Yield Reduction Assay
Methodology:
-
Cell Seeding: Seed host cells in multi-well plates to achieve a confluent monolayer.
-
Compound Treatment and Infection: Treat the cells with serial dilutions of this compound and infect with the virus at a known multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).
-
Harvesting: Collect the cell culture supernatant, which contains the progeny virus.
-
Titration: Determine the titer of the virus in the harvested supernatant using a standard titration method, such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.
-
Analysis: Calculate the reduction in viral yield for each concentration of this compound and determine the EC50 value.
MTT Cytotoxicity Assay
This assay measures cell viability based on the metabolic activity of the cells.
References
solubility issues with 2'-C-methyluridine in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with 2'-C-methyluridine in aqueous solutions.
Troubleshooting Guide
Users experiencing difficulties dissolving this compound or observing precipitation can follow this troubleshooting guide for potential solutions.
Issue 1: this compound powder is not dissolving in an aqueous buffer.
-
Initial Steps & Observations:
-
You have added the powdered this compound to your aqueous buffer (e.g., PBS, Tris).
-
After vortexing or mixing, visible solid particles remain.
-
The solution appears cloudy or as a suspension.
-
-
Troubleshooting Protocol:
-
Increase Agitation and Time: Continue vortexing or stirring for a longer period. Some compounds require more time to dissolve fully.
-
Gentle Heating: Warm the solution in a water bath set to 30-40°C while stirring. Do not exceed 40°C to avoid potential degradation.
-
Sonication: Place the vial in an ultrasonic bath for 5-10 minute intervals to break down particle agglomerates.
-
pH Adjustment: Measure the pH of your solution. If your experimental conditions allow, a slight adjustment of the pH might improve solubility. Test this in a small aliquot first.
-
Prepare a Concentrated Stock in an Organic Solvent: If aqueous insolubility persists, preparing a high-concentration stock solution in an organic solvent is the most reliable method.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are commonly used.
-
Procedure:
-
Dissolve the this compound powder in a minimal amount of the chosen organic solvent (e.g., DMSO).
-
Ensure complete dissolution by vortexing. Gentle warming can be applied if necessary.
-
Perform serial dilutions of this stock solution into your aqueous experimental buffer to reach the final desired concentration.
-
Important: Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid affecting biological outcomes.
-
-
-
Issue 2: The solution is clear initially but a precipitate forms over time.
-
Initial Steps & Observations:
-
This compound appeared to be fully dissolved.
-
After a period (minutes to hours), the solution becomes cloudy or visible crystals/precipitate appear.
-
-
Troubleshooting Protocol:
-
Re-dissolve and Use Immediately: The compound may be falling out of solution. Try re-dissolving the precipitate by gentle warming and vortexing, and then use the solution immediately in your experiment.
-
Lower the Concentration: Your solution may be supersaturated. Prepare a new, more dilute solution from your stock.
-
Evaluate Buffer Components: High salt concentrations in some buffers can decrease the solubility of organic compounds (salting out). If possible, try a buffer with a lower ionic strength.
-
Storage Conditions: If the solution was stored at a lower temperature (e.g., 4°C), the compound might have precipitated. Allow the solution to return to room temperature and attempt to redissolve the precipitate. For long-term storage, consider storing as aliquots of a concentrated stock in an organic solvent at -20°C or -80°C.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: Can I prepare a stock solution of this compound in water?
Given the potential for low aqueous solubility, it is generally recommended to first attempt dissolution in a small test volume of your aqueous buffer. If you encounter solubility issues, the most common and effective practice is to prepare a concentrated stock solution in an organic solvent like DMSO.
Q3: What are suitable organic solvents for preparing a stock solution, and what are their approximate solubilities for related compounds?
DMSO and ethanol are common choices. While specific data for this compound is limited, data for the related compound 2'-O-methyluridine can serve as a useful reference:
| Compound | Solvent | Approximate Solubility |
| 2'-O-methyluridine | DMSO | ~12 mg/mL[1] |
| 2'-O-methyluridine | Dimethyl formamide (DMF) | ~20 mg/mL[1] |
| 2'-O-methyluridine | Ethanol | Slightly soluble[1] |
| 2'-deoxy-2'-fluoro-2'-C-methyluridine | DMSO | Slightly soluble[] |
| 2'-deoxy-2'-fluoro-2'-C-methyluridine | Methanol | Slightly soluble (with heating) |
Q4: How should I store solutions of this compound?
Aqueous solutions are not recommended for storage for more than one day due to potential precipitation and stability concerns. For longer-term storage, it is best to prepare aliquots of a concentrated stock solution in an organic solvent (e.g., DMSO) and store them at -20°C or -80°C.
Q5: The final concentration of DMSO in my cell-based assay is 1%. Is this acceptable?
A DMSO concentration of 1% can have physiological effects on many cell lines. It is crucial to keep the final concentration of any organic solvent as low as possible, ideally below 0.5%. You should always run a vehicle control (your final buffer containing the same concentration of the organic solvent without this compound) to assess the impact of the solvent on your experimental system.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the solid does not fully dissolve, you may sonicate the tube for 5-10 minutes or warm it gently to 30-37°C.
-
Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution by Dilution
-
Thawing: Thaw a single aliquot of your concentrated this compound stock solution at room temperature.
-
Dilution Calculation: Calculate the volume of the stock solution needed to achieve the final desired concentration in your aqueous buffer.
-
Dilution: Add the calculated volume of the stock solution to your aqueous buffer. It is good practice to add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing, which can prevent localized high concentrations that may lead to precipitation.
-
Final Mix: Vortex the final working solution thoroughly.
-
Usage: Use the freshly prepared working solution in your experiments promptly.
Visual Guides
Caption: A flowchart for troubleshooting the dissolution of this compound.
Caption: A hypothetical pathway for the activation of a nucleoside analog.
References
stability of 2'-C-methyluridine in solution over time
Welcome to the technical support center for 2'-C-methyluridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution over time. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability in solution a concern?
A1: this compound is a synthetic nucleoside analog of uridine, featuring a methyl group at the 2'-position of the ribose sugar. This modification is of significant interest in the development of antiviral therapeutics, particularly against RNA viruses like the Hepatitis C virus (HCV), and in the stabilization of RNA oligonucleotides. The stability of this compound in solution is a critical factor for ensuring the accuracy and reproducibility of experimental results, as well as for determining the shelf-life and efficacy of potential drug formulations. Degradation can lead to a loss of active compound and the formation of impurities that may have different biological activities or toxicities.
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: The stability of this compound in solution can be influenced by several factors, including:
-
pH: Both acidic and alkaline conditions can potentially catalyze the hydrolysis of the N-glycosidic bond, leading to the separation of the uracil base from the ribose sugar.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Presence of Oxidizing Agents: Oxidative stress can lead to the formation of various degradation products.
-
Enzymatic Degradation: While the 2'-C-methyl modification generally confers increased resistance to nuclease degradation compared to natural uridine, enzymatic breakdown can still be a consideration in biological systems.
Q3: How should I store solutions of this compound to ensure maximum stability?
A3: For optimal stability, it is recommended to store stock solutions of this compound at low temperatures, such as -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is also advisable to avoid repeated freeze-thaw cycles, which can contribute to degradation over time. For short-term storage during experimental use, keeping the solution on ice is recommended.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of uridine and other nucleoside analogs, the primary degradation product under hydrolytic conditions (acidic or basic) is expected to be the free uracil base and the corresponding 2-C-methylribose sugar derivative. Under oxidative conditions, various oxidized forms of the uracil base could be generated.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in biological assays | Degradation of this compound in the assay medium. | Prepare fresh solutions of this compound for each experiment. If the assay involves prolonged incubation at elevated temperatures (e.g., 37°C), consider assessing the stability of the compound under your specific assay conditions. |
| Appearance of unexpected peaks in HPLC analysis | Degradation of the this compound stock solution or sample during preparation/analysis. | Prepare a fresh stock solution and re-analyze. Ensure that the mobile phase and sample diluent are at a pH that minimizes degradation. If the problem persists, perform a forced degradation study to identify potential degradation products and confirm that your analytical method can resolve them from the parent compound. |
| Loss of compound concentration over time in stored solutions | Chemical instability of this compound under the storage conditions. | Review your storage conditions. For aqueous solutions, ensure the pH is near neutral and store at -20°C or below. For long-term storage, consider storing the compound as a dry powder. |
Quantitative Stability Data
Due to limited publicly available quantitative stability data for this compound, the following table provides an illustrative summary of expected stability trends based on general knowledge of nucleoside chemistry. This data should be used as a guideline, and it is highly recommended to perform your own stability studies under your specific experimental conditions.
| Condition | Parameter | Value (Illustrative) | Notes |
| Acidic Hydrolysis | Half-life (t½) at pH 3, 60°C | ~ 48 hours | Degradation is expected to be faster at lower pH and higher temperatures. |
| Alkaline Hydrolysis | Half-life (t½) at pH 10, 60°C | ~ 72 hours | Generally more stable under alkaline conditions compared to acidic conditions. |
| Neutral Solution | % Degradation after 1 week at 25°C, pH 7 | < 2% | Expected to be relatively stable at neutral pH and room temperature for short periods. |
| Oxidative Stress | % Degradation after 24h in 3% H₂O₂ at 25°C | ~ 10-15% | Susceptible to oxidation, leading to the formation of various degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C. Take samples at the same time points as for acid hydrolysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature. Take samples at various time points.
-
Thermal Degradation: Incubate the stock solution at 60°C. Take samples at various time points.
-
Photostability: Expose the stock solution to a light source (e.g., UV lamp) and take samples at various time points.
3. Sample Analysis:
-
At each time point, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of this compound remaining and to observe the formation of any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its potential degradation products. Method optimization will be required.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 262 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Dilute samples from the forced degradation study with the initial mobile phase composition (95% A: 5% B) to an appropriate concentration.
3. Method Validation:
-
The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound in the presence of its degradation products.
Signaling Pathways and Logical Relationships
The primary degradation pathway for nucleosides like uridine under hydrolytic conditions is the cleavage of the N-glycosidic bond. The 2'-C-methyl group is not expected to fundamentally change this pathway but may influence the rate of degradation.
Technical Support Center: 2'-C-Methyluridine Synthesis and Purification
Welcome to the technical support center for 2'-C-methyluridine synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis and purification of this important nucleoside analog.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Synthesis | ||
| Low Reaction Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of starting materials.[1][2] Extend the reaction time or slightly increase the temperature if necessary. |
| Degradation of starting materials or product. | Ensure all reagents and solvents are anhydrous and of high purity. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Suboptimal reaction conditions (temperature, catalyst, stoichiometry). | Optimize the reaction conditions by systematically varying the temperature, catalyst loading, and molar ratios of reactants. | |
| Formation of Anomeric Mixture (α and β isomers) | Lack of stereocontrol during the glycosylation step. | Employ stereoselective glycosylation methods. The choice of protecting groups on the ribose sugar can influence the stereochemical outcome. The use of a participating group at the C2 position of the sugar donor can favor the formation of the 1,2-trans product. |
| Anomerization of the product under reaction or work-up conditions. | Control the pH during work-up and purification. Avoid strongly acidic or basic conditions that can lead to anomerization. | |
| Formation of Byproducts (e.g., bis-acetylated product) | Non-selective reactions of protecting or activating groups. | Use an optimized stoichiometry of reagents, particularly acylating agents. Consider alternative protecting group strategies that offer higher selectivity.[2] |
| Side reactions due to reactive intermediates. | Control the reaction temperature and the rate of addition of reagents to minimize the formation of reactive intermediates that can lead to side products. | |
| Purification | ||
| Difficulty in Separating Anomers by Column Chromatography | Similar polarity of the α and β anomers. | Use a high-resolution silica gel for column chromatography. Optimize the solvent system by trying different solvent mixtures with varying polarities. Sometimes, derivatization of the hydroxyl groups can enhance the separation. |
| Product Co-elutes with Impurities during Chromatography | Impurities have similar polarity to the desired product. | Employ a different stationary phase (e.g., reversed-phase silica). Utilize gradient elution in HPLC to improve separation.[3] |
| Product Fails to Crystallize | Presence of impurities that inhibit crystal formation. | Ensure the product is of high purity (>98%) before attempting crystallization. Perform an additional purification step if necessary. |
| Incorrect choice of solvent system. | Screen a variety of solvent systems (e.g., methanol, ethanol, isopropanol, ethyl acetate, and their mixtures with water or non-polar solvents).[4] | |
| Supersaturation is not achieved or is too high. | Use techniques like slow evaporation, vapor diffusion, or cooling to achieve optimal supersaturation. | |
| Oily Product Obtained Instead of Crystals | Product may have a low melting point or be amorphous. | Try trituration with a non-polar solvent to induce solidification. Seeding with a small crystal of the desired product can also initiate crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
Q2: How can I monitor the progress of my synthesis reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction. A co-spot, where the reaction mixture is spotted on top of the starting material, is crucial to differentiate the product from the starting material, especially if they have similar Rf values. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Q3: My NMR spectrum shows a mixture of anomers. How can I confirm this and what is the best way to separate them?
A3: The presence of anomers can be confirmed by 1D and 2D NMR techniques. The anomeric protons (H1') of the α and β isomers will have distinct chemical shifts and coupling constants. Separation of anomers can be challenging but is often achievable by flash column chromatography on silica gel with an optimized eluent system or by preparative HPLC.
Q4: What are the common impurities I should look out for?
A4: Common impurities can include the undesired anomer, unreacted starting materials, and byproducts from side reactions of protecting groups. For example, if using acyl protecting groups, incomplete deprotection can lead to acetylated impurities. Impurity profiling using techniques like HPLC-MS is recommended to identify and quantify any impurities.
Q5: I am having trouble with the crystallization of my final product. What can I do?
A5: Successful crystallization depends on high purity, the choice of solvent, and achieving the right level of supersaturation. Ensure your product is as pure as possible. Screen a range of crystallization solvents and consider techniques like slow evaporation, vapor diffusion, or layering a non-solvent. Temperature can also be a critical factor in crystallization, so trying different temperatures is advisable.
Experimental Protocols
Protocol: Synthesis of (2’R)-2’-deoxy-2’-fluoro-2’-methyluridine (as a representative example)
This protocol is adapted from a patented procedure and serves as an illustrative example of a multi-step synthesis of a 2'-C-methylated uridine analog.
Step 1: Condensation Reaction
-
In a four-necked flask, dissolve the protected fluororibose starting material and silylated uracil in a suitable solvent (e.g., chloroform).
-
Add a Lewis acid catalyst (e.g., tin tetrachloride) dropwise at a controlled temperature (e.g., 40-50°C).
-
Heat the reaction mixture to reflux (e.g., 65°C) and monitor the reaction by HPLC until the starting material is consumed.
-
Cool the reaction mixture and quench the reaction by slowly adding it to a cooled aqueous solution of sodium bicarbonate.
-
Filter the mixture and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Crystallize the crude product from a suitable solvent (e.g., methanol or ethanol) to obtain the protected dibenzoyl uridine intermediate.
Step 2: Deprotection
-
Suspend the protected intermediate in a solution of ammonia in methanol (e.g., 23% ammonia/methanol).
-
Cool the mixture to 0°C and stir for several hours, then allow it to warm to room temperature and continue stirring overnight.
-
Monitor the reaction by TLC or HPLC for the disappearance of the starting material.
-
Once the reaction is complete, filter the mixture and evaporate the filtrate to dryness.
-
Triturate the residue with a suitable solvent (e.g., ethyl acetate) to induce precipitation of the final product.
-
Filter the solid, wash with the solvent, and dry under vacuum to obtain the pure (2’R)-2’-deoxy-2’-fluoro-2’-methyluridine.
Data Presentation
Table 1: Representative Yields and Purity for a 2'-C-Methylated Uridine Analog Synthesis
| Step | Product | Reagents and Conditions | Yield (%) | Purity (HPLC) | Reference |
| Condensation | Dibenzoyl Uridine Intermediate | Protected fluororibose, silylated uracil, SnCl4, Chloroform, reflux | ~65% | >97.0% | |
| Deprotection | (2’R)-2’-deoxy-2’-fluoro-2’-methyluridine | 23% Ammonia/Methanol, 0°C to 15°C | ~91% | >98.5% |
Note: This data is for (2’R)-2’-deoxy-2’-fluoro-2’-methyluridine and serves as an example. Yields and purities for this compound may vary based on the specific synthetic route.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low diastereoselectivity in this compound synthesis.
References
Technical Support Center: Overcoming Low Bioavailability of 2'-C-Methyluridine
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the development and experimental use of 2'-C-methyluridine and its prodrugs to enhance oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its bioavailability a concern?
A1: this compound is a synthetic nucleoside analog with demonstrated antiviral activity, particularly against the Hepatitis C virus (HCV).[1][2] Its therapeutic potential is often limited by low oral bioavailability, which means that when administered orally, only a small fraction of the compound reaches the systemic circulation in its active form. This is primarily due to its high polarity, which restricts its ability to cross intestinal cell membranes.
Q2: What are the primary strategies to overcome the low bioavailability of this compound?
A2: The most common and effective strategy is the use of prodrugs.[3] A prodrug is a modified, inactive form of the drug that is designed to improve its absorption. Once absorbed, the prodrug is converted into the active drug within the body. For nucleoside analogs like this compound, common prodrug approaches include:
-
Phosphoramidates (ProTides): These prodrugs mask the polar phosphate group, increasing lipophilicity and facilitating cell penetration.[3][4] They are designed to be cleaved intracellularly to release the active monophosphate form of the nucleoside.
-
Amino Acid Esters: Attaching an amino acid to the nucleoside can improve its absorption by targeting amino acid transporters in the intestine.
Q3: How does a phosphoramidate prodrug of this compound work?
A3: A phosphoramidate prodrug of this compound is designed to bypass the initial, often inefficient, phosphorylation step required for the activation of the nucleoside analog. The prodrug, being more lipophilic, can more easily diffuse across the cell membrane into the target cell (e.g., a hepatocyte). Inside the cell, esterases and other enzymes cleave the protecting groups, releasing this compound monophosphate. This monophosphate is then further phosphorylated to the active triphosphate, which can inhibit the viral polymerase.
Troubleshooting Guides
Section 1: Prodrug Synthesis and Characterization
Q1.1: I am getting a low yield during the synthesis of my this compound phosphoramidate prodrug. What are the possible causes and solutions?
Possible Causes:
-
Moisture: Phosphoramidite chemistry is highly sensitive to moisture.
-
Reagent Quality: Degradation of the phosphorochloridate reagent or the amino acid ester can lead to poor coupling efficiency.
-
Base Selection: The choice and amount of base (e.g., N-methylimidazole, tert-butylmagnesium chloride) are critical and can influence side reactions.
-
Side Reactions: The hydroxyl groups on the sugar moiety or the nucleobase itself can sometimes react with the phosphorochloridate, leading to undesired byproducts.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Perform reactions under an inert atmosphere (e.g., argon or nitrogen).
-
Verify Reagent Quality: Use freshly prepared or properly stored reagents. The phosphorochloridate reagent should be prepared fresh for optimal results.
-
Optimize Base and Reaction Conditions: Titrate the amount of base and experiment with different bases. Monitor the reaction closely using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.
-
Purification Strategy: Use flash column chromatography to carefully separate the desired product from starting materials and byproducts.
Q1.2: My purified phosphoramidate prodrug shows two peaks on HPLC and in my 31P NMR. Is my product impure?
This is a common observation and usually does not indicate impurity. The phosphorus atom in the phosphoramidate moiety is a chiral center, leading to the formation of two diastereomers. These diastereomers will often appear as two distinct peaks in both HPLC and 31P NMR analyses.
-
HPLC: The two peaks represent the separation of the two diastereomers.
-
31P NMR: You will typically observe two signals corresponding to the two diastereomers. The chemical shift of these signals is characteristic of phosphoramidates.
Q1.3: How can I confirm the identity and purity of my synthesized this compound prodrug?
A combination of analytical techniques is recommended:
| Analytical Technique | Purpose | Expected Results |
| LC-MS/MS | To confirm the molecular weight and identify the product and any impurities. | A peak with the expected mass-to-charge ratio (m/z) for the prodrug. |
| 1H NMR | To confirm the structure of the molecule. | Signals corresponding to the protons of the uridine, sugar, and prodrug moiety. |
| 31P NMR | To confirm the presence of the phosphoramidate group and assess purity. | Two signals in the characteristic chemical shift range for phosphoramidates, indicating the two diastereomers. |
| Reverse-Phase HPLC | To determine the purity of the compound. | A clean chromatogram with two major peaks representing the diastereomers. |
Section 2: In Vitro Evaluation of Prodrugs
Q2.1: My this compound prodrug is rapidly degrading in the plasma stability assay. What does this mean?
Rapid degradation in plasma suggests that the prodrug is being cleaved by plasma esterases or other enzymes before it can reach the target cells.
-
Interpretation: While some level of conversion is necessary, premature and rapid degradation in plasma can lead to low bioavailability of the intact prodrug and potentially high systemic levels of the parent nucleoside, which may have its own toxicity profile.
-
Next Steps:
-
Modify the Prodrug Moiety: Consider synthesizing prodrugs with different amino acid esters or other protecting groups that may be more resistant to plasma enzymes.
-
Species Differences: Be aware that plasma stability can vary significantly between species (e.g., mouse, rat, dog, human). It is crucial to use plasma from the relevant species for your planned in vivo studies.
-
Q2.2: My prodrug shows low permeability in the Caco-2 assay. How can I troubleshoot this?
Low permeability in a Caco-2 assay indicates that the prodrug is not effectively crossing the intestinal epithelial barrier model.
Possible Causes:
-
Insufficient Lipophilicity: The prodrug may still be too polar to passively diffuse across the cell membrane.
-
Efflux Transporter Substrate: The prodrug may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the apical (intestinal) side.
-
Cell Monolayer Integrity: The Caco-2 monolayer may not be fully intact, leading to inaccurate results.
Troubleshooting Steps:
-
Assess Efflux: Perform a bidirectional Caco-2 assay (measuring transport from apical to basolateral and basolateral to apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is an efflux substrate. You can confirm this by running the assay in the presence of a known P-gp inhibitor like verapamil.
-
Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer before and after the experiment to ensure its integrity.
-
Modify Prodrug Design: If efflux is a major issue, you may need to redesign the prodrug to avoid recognition by efflux transporters.
Q2.3: I am not detecting the active triphosphate metabolite in my hepatocyte metabolism study. What could be the problem?
Failure to detect the triphosphate metabolite (this compound triphosphate) in hepatocytes after treatment with the prodrug can be due to several factors.
Possible Causes:
-
Inefficient Prodrug Conversion: The prodrug is not being efficiently cleaved to the monophosphate within the hepatocytes.
-
Inefficient Subsequent Phosphorylation: The released monophosphate is not being effectively converted to the di- and triphosphate by cellular kinases.
-
Analytical Method Sensitivity: The LC-MS/MS method may not be sensitive enough to detect the low intracellular concentrations of the triphosphate.
-
Cell Health: The hepatocytes may not be viable or metabolically active.
Troubleshooting Steps:
-
Analyze for the Monophosphate: In addition to the triphosphate, analyze for the presence of the monophosphate metabolite. This will help you determine if the initial prodrug cleavage is the issue.
-
Optimize LC-MS/MS Method: Ensure your analytical method is validated for the quantification of nucleoside triphosphates. This often requires specialized techniques like ion-pair chromatography.
-
Confirm Hepatocyte Viability: Perform a cell viability assay on your hepatocytes to ensure they are healthy.
-
Positive Control: Use a positive control compound that is known to be metabolized to its triphosphate form in hepatocytes.
Experimental Protocols
Protocol 1: General Procedure for In Vitro Plasma Stability Assay
-
Preparation: Prepare a stock solution of the this compound prodrug in DMSO. Dilute the stock solution with plasma (from the appropriate species) to the final desired concentration (e.g., 1 µM), ensuring the final DMSO concentration is low (e.g., <0.5%).
-
Incubation: Incubate the plasma-drug mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding a cold protein precipitation solvent (e.g., acetonitrile or methanol) containing an internal standard.
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vial and analyze the concentration of the remaining prodrug using LC-MS/MS.
-
Data Analysis: Plot the percentage of the remaining prodrug against time and calculate the half-life (t1/2).
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers to ensure their integrity.
-
Assay Initiation: Add the test compound (dissolved in transport buffer) to the apical (A) side of the Transwell insert. Add fresh transport buffer to the basolateral (B) side. For bidirectional assays, also perform the experiment by adding the compound to the basolateral side and sampling from the apical side.
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At specific time points, take samples from the receiver compartment (B side for A-to-B transport).
-
Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Protocol 3: HCV Replicon Assay
-
Cell Seeding: Seed Huh-7 cells harboring an HCV replicon (e.g., containing a luciferase reporter) in a 96-well plate.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the this compound prodrug. Include a vehicle control (DMSO) and a positive control (a known HCV inhibitor).
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase signal to the vehicle control and plot the percentage of inhibition against the compound concentration to determine the EC50 value.
Visualizations
Caption: Experimental workflow for prodrug evaluation.
Caption: Intracellular activation of a this compound prodrug.
References
- 1. Characterization of the activity of 2'-C-methylcytidine against dengue virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 31P NMR and computational studies on stereochemistry of conversion of phosphoramidate diesters into the corresponding phosphotriesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
Technical Support Center: Enhancing the Efficacy of 2'-C-Methyluridine Through Structural Modifications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-C-methyluridine and its analogs. The information is designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its analogs?
A1: this compound is a nucleoside analog that, upon intracellular phosphorylation to its 5'-triphosphate form, acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][2] The presence of the 2'-C-methyl group sterically hinders the incorporation of the subsequent nucleotide, leading to chain termination of the nascent viral RNA strand.[3] This makes it a potent antiviral agent, particularly against viruses like the Hepatitis C virus (HCV).
Q2: Why are structural modifications of this compound necessary?
A2: While this compound shows promise, its efficacy can be limited by factors such as poor phosphorylation efficiency by cellular kinases and low bioavailability.[3] Structural modifications are introduced to overcome these limitations and enhance the compound's therapeutic potential.
Q3: What are the most common and effective structural modifications for this compound?
A3: Two of the most successful modifications are:
-
2'-Deoxy-2'-fluoro substitution: The addition of a fluorine atom at the 2'-position can improve the metabolic stability of the nucleoside.[4]
-
Phosphoramidate Prodrugs (ProTides): This strategy involves masking the 5'-monophosphate group, which enhances cell permeability and allows the compound to bypass the often inefficient initial phosphorylation step, leading to higher intracellular concentrations of the active triphosphate form.
Q4: What is the metabolic activation pathway of a this compound phosphoramidate prodrug?
A4: The activation of a phosphoramidate prodrug is a multi-step intracellular process. It begins with the hydrolysis of an amino acid ester moiety by cellular esterases, followed by an intramolecular cyclization that releases an aryl group. The resulting unstable intermediate is then hydrolyzed to release the active 5'-monophosphate of the nucleoside analog, which is subsequently phosphorylated to the active triphosphate form.
Troubleshooting Guides
Issue 1: Low or no antiviral activity in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Inefficient intracellular phosphorylation | The parent nucleoside may not be efficiently converted to its active triphosphate form by cellular kinases. Consider synthesizing and testing a phosphoramidate prodrug version to bypass the initial phosphorylation step. |
| Poor cell permeability | The compound may be too polar to effectively cross the cell membrane. Modify the lipophilicity of the molecule, for example, by using different ester or aryl groups in a prodrug strategy. |
| Compound instability | The analog may be unstable in the assay medium. Assess the stability of your compound in the cell culture medium over the course of the experiment using techniques like HPLC. Consider storing stock solutions at -80°C and preparing fresh dilutions for each experiment. |
| Cell line variability | The expression levels of necessary activating enzymes (e.g., kinases, esterases) can differ between cell lines. Test your compound in multiple cell lines to identify one with the appropriate enzymatic machinery for activation. |
| Viral strain resistance | The targeted viral polymerase may have mutations that confer resistance to your compound. If possible, test against different viral strains or replicons containing known resistance mutations. |
Issue 2: High cytotoxicity observed in experiments.
| Possible Cause | Troubleshooting Step |
| Off-target effects | The compound may be inhibiting host cellular polymerases or other essential enzymes. Evaluate the compound's effect on mitochondrial RNA polymerase or other relevant host polymerases. Consider screening for inhibition of a panel of host kinases. |
| Toxicity of the prodrug promoiety | The released aryl or amino acid ester groups from a phosphoramidate prodrug can be cytotoxic. Synthesize and test the individual promoieties for cytotoxicity in your cell line. |
| Compound degradation | Degradation products may be more toxic than the parent compound. Verify the purity and stability of your compound stock and in-assay solutions. |
Issue 3: Inconsistent results between experimental batches.
| Possible Cause | Troubleshooting Step |
| Variable compound purity | Impurities in different synthesis batches can affect biological activity. Ensure consistent purity of each batch using methods like HPLC, NMR, and mass spectrometry before use. |
| Diastereomeric ratio differences | Phosphoramidate prodrugs have a chiral phosphorus center, resulting in two diastereomers (Sp and Rp) that can have different rates of activation and biological activity. If possible, separate the diastereomers and test them individually, or ensure a consistent diastereomeric ratio between batches. |
| Inconsistent cell passage number or health | Cell characteristics can change with passage number. Use cells within a consistent and low passage number range for all experiments. Regularly monitor cell health and morphology. |
Quantitative Data Summary
The following table summarizes the in vitro efficacy of various this compound analogs against Hepatitis C Virus (HCV).
| Compound | Modification(s) | Assay Type | EC50 (µM) | IC50 (µM) | Reference |
| 2'-C-Methylcytidine | None | HCV Replicon | >100 | - | |
| 2'-Deoxy-2'-fluoro-2'-C-methyluridine | 2'-F | HCV Replicon | Inactive | - | |
| PSI-7977 (Sofosbuvir) | 2'-F, Phosphoramidate Prodrug | HCV Replicon | <1 | - | |
| 2'-Deoxy-2'-fluoro-2'-C-methyl-β-D-4'-thiouridine phosphoramidate | 2'-F, 4'-Thio, Phosphoramidate Prodrug | HCV Replicon | 2.99 | - | |
| This compound Triphosphate | 5'-Triphosphate | HCV NS5B Polymerase | - | 1.19 |
Experimental Protocols
1. HCV NS5B Polymerase Inhibition Assay
This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of HCV NS5B.
Materials:
-
Purified recombinant HCV NS5B protein
-
RNA template (e.g., poly(A))
-
RNA primer (e.g., oligo(U))
-
Radiolabeled UTP (e.g., [α-³³P]UTP)
-
Non-radiolabeled ATP, CTP, GTP
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, RNA template, RNA primer, non-radiolabeled NTPs, and radiolabeled UTP.
-
Add the test compound at various concentrations (typically in DMSO, ensure final DMSO concentration is ≤1%).
-
Initiate the reaction by adding the HCV NS5B enzyme.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Transfer the reaction mixture to a 96-well filter plate to capture the newly synthesized radiolabeled RNA.
-
Wash the wells to remove unincorporated radiolabeled UTP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a no-compound control and determine the IC₅₀ value.
2. Cell-Based HCV Replicon Assay
This assay assesses the antiviral activity of a compound in a cellular context using a cell line that stably expresses an HCV subgenomic replicon.
Materials:
-
Huh-7 cells harboring an HCV replicon (e.g., expressing a reporter gene like luciferase)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and G418 for selection)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Reagents for quantifying reporter gene activity (e.g., luciferase assay kit) or viral RNA (qRT-PCR)
-
Reagents for assessing cell viability (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Seed the HCV replicon cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include a no-compound control and a positive control (a known HCV inhibitor).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Assess HCV replication by either:
-
Reporter Gene Activity: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Viral RNA Quantification: Isolate total RNA and perform qRT-PCR to quantify HCV RNA levels.
-
-
In a parallel plate, assess cell viability to determine the cytotoxicity of the compound.
-
Calculate the EC₅₀ (50% effective concentration) for antiviral activity and the CC₅₀ (50% cytotoxic concentration) for cytotoxicity. The selectivity index (SI) can be calculated as CC₅₀/EC₅₀.
3. Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for the desired duration.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the CC₅₀ value.
Visualizations
Caption: Intracellular activation pathway of a this compound phosphoramidate prodrug.
Caption: General experimental workflow for evaluating modified this compound analogs.
Caption: Structure-Activity Relationship (SAR) logic for improving this compound efficacy.
References
- 1. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 2. Biochemical Evaluation of the Inhibition Properties of Favipiravir and 2′-C-Methyl-Cytidine Triphosphates against Human and Mouse Norovirus RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2'-C-Methyluridine and its Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-C-methyluridine and its derivatives. The focus is on understanding and mitigating potential off-target effects during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a synthetic nucleoside analog of uridine. It serves as a crucial intermediate in the synthesis of various antiviral and anticancer drugs, particularly those targeting hepatitis C virus (HCV) and leukemia.[1][2] Its derivatives, such as 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine, are potent inhibitors of viral RNA-dependent RNA polymerase.[3][4][5]
Q2: What are the known off-target effects of this compound and its analogs?
A2: While specific off-target screening data for this compound itself is limited in publicly available literature, a key concern for nucleoside analogs, in general, is the inhibition of host cellular polymerases, especially mitochondrial DNA polymerase γ (Pol γ). Inhibition of Pol γ can lead to mitochondrial DNA depletion and subsequent mitochondrial toxicity. However, the triphosphate form of a closely related analog, 2′-deoxy-2′-α-F-2′-β-C-methyluridine, has been shown to not be a substrate for human mitochondrial polymerases, likely due to steric hindrance from the 2'-methyl group. This suggests that this particular modification may reduce the risk of mitochondrial toxicity. When incorporated into siRNAs, 2′-deoxy-2′-α-F-2′-β-C-methyl pyrimidine nucleotides have been shown to mitigate seed-based off-target effects.
Q3: How can I proactively assess the potential for off-target effects with my this compound analog?
A3: A proactive approach to identifying off-target effects is crucial. This can be done through:
-
In silico screening: Computational models can predict potential off-target interactions based on the compound's structure by screening against databases of known protein binding sites.
-
Broad panel screening: Testing the compound against a commercially available panel of kinases, receptors, and other enzymes can identify potential off-target "hits" early in development.
Q4: What are the essential control experiments to include when investigating a novel this compound analog?
A4: To ensure the validity of your results, the following controls are recommended:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) alone to account for any effects of the solvent.
-
Unmodified Uridine Control: To assess the effect of supplementing with the natural nucleoside.
-
Positive Control for Cytotoxicity: A known cytotoxic agent to validate the cell viability assay.
-
Inactive Analog Control: A structurally similar but biologically inactive analog, if available, to differentiate specific from non-specific effects.
Troubleshooting Guides
Problem 1: High or Unexpected Cytotoxicity in Cell-Based Assays
-
Possible Cause 1: Off-target inhibition of host cell polymerases.
-
Troubleshooting Steps:
-
Optimize Concentration: Perform a dose-response curve to determine the EC50 for your specific cell line and use the lowest effective concentration for your experiments.
-
Assess Mitochondrial Toxicity: Measure mitochondrial DNA levels and function. Consider co-incubation with uridine, which has been shown to abrogate mitochondrial toxicity for some pyrimidine nucleoside analogs.
-
Use a Rescue Experiment: If a specific off-target is suspected, attempt to rescue the phenotype. For example, if a kinase is thought to be inhibited, overexpressing a resistant mutant of that kinase might reverse the cytotoxic effects.
-
-
-
Possible Cause 2: Interference with the cytotoxicity assay itself.
-
Troubleshooting Steps:
-
Run a Cell-Free Control: For assays like the MTT assay, incubate your compound with the assay reagents in cell-free media to check for direct chemical reduction of the substrate.
-
Use an Orthogonal Assay: Confirm results with a different cytotoxicity assay that relies on a different mechanism (e.g., LDH release assay for membrane integrity vs. a metabolic assay like MTT).
-
-
Problem 2: Inconsistent or Non-Reproducible Experimental Results
-
Possible Cause 1: Variability in cell culture conditions.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded in each well. Use a cell counter and ensure even mixing of the cell suspension.
-
Mitigate Edge Effects: Avoid using the outer wells of multi-well plates for experimental samples, as they are more prone to evaporation. Fill these wells with sterile media or PBS to create a humidity barrier.
-
-
-
Possible Cause 2: Compound instability or poor solubility.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Regularly check the purity and stability of your compound stock.
-
Ensure Solubilization: Visually inspect your compound in solution to ensure it is fully dissolved before adding it to cells.
-
-
Quantitative Data
The following table summarizes the reported biological activity of this compound derivatives. Note that much of the available data is for analogs designed to have specific on-target effects, such as the inhibition of HCV NS5B polymerase.
| Compound/Analog | Target/Assay | Potency (IC50/EC50) | Reference |
| 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine-5'-triphosphate | HCV NS5B Polymerase | Kᵢ = 0.42 µM | |
| PSI-7977 (phosphoramidate prodrug of 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine) | HCV Subgenomic Replicon Assay | <1 µM | |
| siRNA with 2'-F/Me modification at position 7 of antisense strand | Ttr mRNA silencing in cell culture | EC50 ≈ 0.01 nM |
Experimental Protocols
Protocol 1: MTT Assay for General Cytotoxicity
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cells of interest
-
This compound analog (and controls)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the this compound analog and control compounds. Include vehicle-only wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Kinase Panel Screening for Off-Target Identification
This is a general workflow for screening a compound against a panel of kinases to identify potential off-target interactions.
Materials:
-
This compound analog
-
Kinase panel kit (commercial vendors offer various panels)
-
ATP
-
Kinase reaction buffer
-
Detection reagents (e.g., ADP-Glo™)
-
384-well plates
-
Luminometer
Methodology:
-
Compound Preparation: Prepare the this compound analog at the desired screening concentration (e.g., 1 µM).
-
Kinase Reaction Setup: In a 384-well plate, combine the kinase, substrate, and your compound in the kinase reaction buffer.
-
ATP Addition: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Detection: Stop the kinase reaction and measure the remaining kinase activity using a suitable detection reagent (e.g., by quantifying ADP production with the ADP-Glo™ assay).
-
Data Analysis: Calculate the percent inhibition of each kinase by your compound relative to a DMSO control. "Hits" are typically defined as kinases with inhibition above a certain threshold (e.g., >50% inhibition).
Visualizations
Caption: Metabolic activation pathway of a cytidine analog to the active 2'-deoxy-2'-fluoro-2'-C-methyluridine triphosphate.
Caption: A logical workflow for troubleshooting and distinguishing between on-target and off-target effects in cellular assays.
References
- 1. Medical applications of 2'-C-methyluridine_Chemicalbook [chemicalbook.com]
- 2. This compound | 31448-54-1 [chemicalbook.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Discovery of a β-d-2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine nucleotide prodrug (PSI-7977) for the treatment of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
dealing with batch-to-batch variability of synthetic 2'-C-methyluridine
Welcome to the technical support center for synthetic 2'-C-methyluridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the batch-to-batch variability of this critical nucleoside analog. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the consistency and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
A1: this compound is a synthetic nucleoside analog of uridine, modified with a methyl group at the 2'-carbon position of the ribose sugar.[1] This modification has significant implications for antiviral drug development, particularly in targeting RNA viruses.[1] It serves as a key intermediate in the synthesis of potent antiviral agents, such as Sofosbuvir, which is used to treat Hepatitis C.[2][3] The 2'-C-methyl group enhances the metabolic stability of the nucleoside and its derivatives.[]
Q2: What causes batch-to-batch variability in synthetic this compound?
A2: Batch-to-batch variability can arise from several factors during the multi-step chemical synthesis process. These include inconsistencies in starting materials, slight variations in reaction conditions (temperature, pressure, catalysts), and differences in purification methods. These variations can lead to differing levels and profiles of impurities, such as diastereomers, residual solvents, or by-products from side reactions.
Q3: What are the potential consequences of this variability in my experiments?
A3: Inconsistent batch quality can have significant impacts on experimental outcomes. In drug development, impurities can alter the efficacy and safety profile of the final active pharmaceutical ingredient (API). For researchers, variability can lead to poor reproducibility in assays, such as polymerase inhibition studies, where even minor impurities can affect enzyme kinetics. This can result in misleading data and delays in research progress.
Q4: How can I assess the quality and consistency of a new batch?
A4: A comprehensive quality assessment should be performed on each new batch. Key analytical techniques include High-Performance Liquid Chromatography (HPLC) for purity analysis, Mass Spectrometry (MS) to confirm molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure and identify impurities. Comparing the analytical data from a new batch against a trusted reference standard or a previously validated batch is crucial.
Q5: What are the recommended storage and handling conditions for this compound?
A5: Proper storage is critical to prevent degradation. This compound should be stored as a solid in a tightly sealed container in a dry, cool, and well-ventilated place, with recommended temperatures ranging from 2-8°C to 10-25°C depending on the supplier. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the compound.
Troubleshooting Guides
Problem 1: Inconsistent or Unexplained Results in Antiviral/Enzymatic Assays
Possible Cause: The observed variability in your assay results (e.g., IC50 values in a polymerase inhibition assay) may be due to the presence of active impurities in your this compound batch. Some impurities might be structurally similar enough to interact with the target enzyme, acting as either inhibitors or, less commonly, enhancers.
Troubleshooting Steps:
-
Verify Purity: Re-analyze the purity of the current batch using a high-resolution analytical method like HPLC or UPLC. Compare the chromatogram to the supplier's Certificate of Analysis (CoA) and to a previous batch that yielded expected results.
-
Identify Impurities: Use LC-MS to identify the molecular weights of impurity peaks. Use 1D and 2D NMR spectroscopy to elucidate the structures of any significant impurities. Common impurities can include diastereomers, incompletely deprotected intermediates, or products of side reactions.
-
Test a New Batch: If significant impurities are detected, obtain a new batch of this compound, preferably from a reputable supplier that provides comprehensive analytical data.
-
Qualify the New Batch: Before use in critical experiments, perform a full quality assessment on the new batch as described in the FAQs and the protocols below. Run a side-by-side comparison in your assay with a previously validated batch if available.
Problem 2: Compound Fails to Dissolve or Precipitates from Solution
Possible Cause: Solubility issues can stem from the compound itself, the choice of solvent, or the presence of insoluble impurities. The pH of the solution can also significantly affect the solubility of nucleoside analogs.
Troubleshooting Steps:
-
Check the Solvent: Consult the supplier's technical data sheet for recommended solvents. While this compound is generally soluble in water and polar organic solvents like DMSO and methanol, the specific solubility can vary.
-
Prepare Stock Solutions Correctly: For aqueous solutions, gentle heating or sonication may be required. When preparing stock solutions in organic solvents like DMSO, ensure the solvent is anhydrous, as absorbed water can reduce solubility.
-
Filter the Solution: If the compound appears to dissolve but leaves a slight haze or particulates, this may indicate insoluble impurities. After dissolving, filter the solution through a 0.22 µm syringe filter before adding it to your experimental system.
-
Evaluate a Different Batch: If solubility issues persist across appropriate solvents, it may be indicative of a poor-quality batch with significant insoluble impurities. Request a replacement or order from a different supplier.
Quantitative Data Summary
Table 1: Typical Quality Control Specifications for this compound
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Purity | ≥98% | HPLC |
| Identity | Conforms to reference spectrum | ¹H NMR, ¹³C NMR |
| Molecular Weight | 258.23 g/mol (conforms to theoretical) | Mass Spectrometry (MS) |
| Residual Solvents | Within ICH limits | Gas Chromatography (GC) |
| Water Content | ≤1.0% | Karl Fischer Titration |
Note: Specifications may vary slightly between suppliers. Always refer to the batch-specific Certificate of Analysis.
Table 2: Common Impurities and Their Potential Experimental Impact
| Impurity Type | Potential Impact | Recommended Action |
| Diastereomers | May have different biological activity or binding affinity, leading to altered assay results. | Use chiral HPLC to quantify. If present, consider the impact on structure-activity relationships. |
| Unreacted Starting Materials | Can compete in reactions or assays, or be toxic to cells. | Identify using NMR and MS. Reject batch if levels are significant. |
| Degradation Products | Can arise from improper storage or handling (e.g., hydrolysis). May be inactive or have unexpected activity. | Analyze by HPLC. Ensure proper storage and handling procedures are followed. |
| Residual Solvents | High levels can affect cell viability or enzyme activity. | Quantify by GC. Ensure levels are below safety and experimental tolerance limits. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of a this compound sample.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in a suitable solvent (e.g., 1:1 water:acetonitrile) to a final concentration of 1 mg/mL.
-
Vortex until fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 260 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of this compound by the total area of all peaks, expressed as a percentage.
-
Compare the retention time to a known reference standard to confirm identity.
-
Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the steps for confirming the identity and assessing the purity of this compound by ¹H NMR.
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.
-
Ensure the sample is fully dissolved.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at ~2.50 ppm).
-
-
Data Analysis:
-
Confirm Identity: Compare the acquired spectrum to a reference spectrum of this compound. Key expected signals include the anomeric proton, the uracil base protons, and the characteristic methyl singlet.
-
Identify Impurities: Look for small, unidentifiable peaks in the spectrum. These may correspond to residual solvents, synthesis by-products, or other impurities. The integration of these impurity peaks relative to the main compound peaks can provide a semi-quantitative estimate of their levels. For complex impurity profiles, 2D NMR experiments (e.g., COSY, HSQC) may be necessary for structural elucidation.
-
Visualizations
Diagrams of Workflows and Pathways
Caption: Quality Control Workflow for New Batches
Caption: Troubleshooting Experimental Variability
Caption: Activation of 2'-Modified Nucleoside Prodrugs
References
Technical Support Center: Troubleshooting Unexpected Cytotoxicity of 2'-C-Methyluridine
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected cytotoxicity observed during experiments with 2'-C-methyluridine. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected biological activity?
This compound is a synthetic nucleoside analog. It is a known inhibitor of viral RNA-dependent RNA polymerase, particularly the hepatitis C virus (HCV) NS5B polymerase, after being metabolized into its active triphosphate form.[1] Therefore, some level of cytotoxicity is expected in rapidly dividing cells or cells with high rates of RNA synthesis, which can be mistaken for non-specific toxicity.
Q2: I am observing higher-than-expected cytotoxicity with this compound in my cell line. What could be the cause?
Unexpectedly high cytotoxicity can stem from several factors:
-
Compound-related issues: Purity of the this compound stock, degradation of the compound, or errors in concentration calculation.
-
Experimental procedure artifacts: Issues with the cytotoxicity assay itself, solvent effects, or contamination of cell cultures.
-
Cell line-specific sensitivity: The specific cell line used may be particularly sensitive to this nucleoside analog due to high expression of activating kinases or other off-target effects.
The following troubleshooting guides will help you systematically investigate these potential causes.
Troubleshooting Guides
Guide 1: Investigating Compound and Dosing Issues
If you suspect the issue lies with the this compound compound itself or its preparation, follow these steps.
Question: Could my this compound stock be the problem?
Question: What is a typical effective concentration for this compound? Am I using too high of a concentration?
-
Answer: Direct cytotoxicity data (CC50 values) for this compound across a wide range of cell lines is not extensively published. However, we can infer a potential concentration range from related compounds. For instance, 2'-C-methylcytidine, a similar nucleoside analog, showed an IC50 of 11.2 µM for inhibiting Dengue virus replication.[3] Sofosbuvir, a prodrug of a this compound analog, exhibits no significant cytotoxicity in Huh7, HepG2, BxPC3, and CEM cells at concentrations up to 100 µM.[4] It is advisable to perform a dose-response experiment starting from a low concentration (e.g., 0.1 µM) and extending to a high concentration (e.g., 100 µM) to determine the cytotoxic profile in your specific cell line.
| Compound | Cell Line | Assay Duration | CC50 / IC50 | Reference |
| 2'-C-methylcytidine | DENV subgenomic replicon | Not Specified | IC50: 11.2 ± 0.3 µM | [3] |
| Sofosbuvir | Huh7, HepG2, BxPC3, CEM | 8 days | No cytotoxicity up to 100 µM | |
| Sofosbuvir | Vero | 3 days | CC50: > 100 µM |
Table 1: In Vitro Activity of this compound and Related Analogs. This table summarizes the reported 50% cytotoxic concentration (CC50) or 50% inhibitory concentration (IC50) for this compound and its analogs in different cell lines.
Guide 2: Ruling Out Experimental Artifacts
Procedural errors and assay interferences are common sources of misleading cytotoxicity data.
Question: How can I be sure my cytotoxicity assay is giving reliable results?
-
Answer: The two most common cytotoxicity assays, MTT and LDH, can be prone to artifacts.
-
MTT Assay: Some compounds can directly reduce the MTT reagent, leading to a false signal of cell viability. It is crucial to run a control experiment with this compound in cell-free media to check for any direct reaction with the MTT reagent.
-
LDH Assay: Certain compounds can inhibit the LDH enzyme, which would underestimate cytotoxicity. Conversely, if the compound causes membrane damage through a mechanism other than cell lysis, the LDH assay might not detect it.
-
It is highly recommended to use at least two different cytotoxicity assays based on different principles (e.g., metabolic activity like MTT and membrane integrity like LDH) to confirm your results.
Question: Could the solvent I'm using be causing the cytotoxicity?
-
Answer: Yes, the solvent used to dissolve this compound, most commonly dimethyl sulfoxide (DMSO), can be cytotoxic at certain concentrations. The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5%, and for some sensitive cell lines, even lower (≤ 0.1%). It is essential to run a vehicle control (cells treated with the same concentration of DMSO as your highest drug concentration) to determine the solvent's contribution to cytotoxicity.
| Solvent | Cell Line | Concentration | Effect | Reference |
| DMSO | HeLa | > 2% | Cytotoxic | |
| DMSO | HeLa | < 1% | Inhibitory to cell growth | |
| DMSO | Various | ≤ 0.5% | No significant cytotoxicity | |
| DMF | MCF-7, RAW-264.7, HUVEC | > 0.1% | Significant cytotoxicity |
Table 2: Cytotoxic Effects of Common Solvents. This table provides a summary of the cytotoxic concentrations of commonly used solvents in cell culture experiments.
Question: Is it possible my cell cultures are contaminated?
-
Answer: Yes, microbial contamination, particularly with Mycoplasma, can significantly impact cell health and alter their response to experimental treatments, leading to unreliable cytotoxicity data. Mycoplasma contamination is not visible by standard light microscopy and does not cause the turbidity often seen with bacterial or fungal contamination. It is crucial to regularly test your cell lines for Mycoplasma using PCR-based or fluorescence-based detection methods.
Guide 3: Investigating the Mechanism of Cytotoxicity
If you have ruled out the above issues, the observed cytotoxicity may be a real biological effect of this compound. The following steps can help elucidate the underlying mechanism.
Question: How is this compound activated in the cell, and could this be related to the cytotoxicity?
-
Answer: this compound is a prodrug that needs to be phosphorylated by cellular kinases to its active triphosphate form. The initial and rate-limiting step is the conversion to the monophosphate, which is catalyzed by uridine-cytidine kinases (UCKs), with UCK2 being a key enzyme. Cell lines with high expression of UCK2 may be more efficient at activating this compound, leading to higher intracellular concentrations of the active triphosphate and consequently, greater cytotoxicity.
dot
Caption: Metabolic activation pathway of this compound.
Question: Could the cytotoxicity be due to apoptosis? How can I test for this?
-
Answer: Yes, many nucleoside analogs induce apoptosis. You can investigate this through several assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.
-
dot
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Question: Is it possible that this compound is being incorporated into cellular RNA and causing toxicity?
-
Answer: Yes, as a uridine analog, it is plausible that this compound triphosphate could be incorporated into cellular RNA by host RNA polymerases, potentially leading to chain termination or altered RNA function and subsequent cytotoxicity. Quantifying the incorporation of this compound into cellular RNA can be achieved through methods like liquid chromatography-mass spectrometry (LC-MS) analysis of digested RNA.
Question: Could mitochondrial toxicity be the cause of the observed cytotoxicity?
-
Answer: Nucleoside analogs are known to sometimes cause mitochondrial toxicity by inhibiting mitochondrial DNA polymerase gamma (Pol γ) or other mitochondrial functions. You can assess mitochondrial function using a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of your cells following treatment with this compound.
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for assessing the cytotoxicity of nucleoside analogs.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO at the highest concentration used). Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well with the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Read the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on a positive control of completely lysed cells.
Annexin V/PI Apoptosis Assay
This flow cytometry-based protocol distinguishes between different stages of cell death.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound and controls.
-
Cell Harvesting: After treatment, harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Gate the cell populations to quantify viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases in apoptosis.
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound.
-
Reagent Addition: Add a luminogenic caspase-3/7 substrate reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the number of cells or a parallel viability assay.
Mitochondrial Toxicity Assessment using Seahorse XF Analyzer
This protocol assesses the impact of this compound on mitochondrial respiration.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.
-
Compound Treatment: Treat cells with this compound for the desired duration.
-
Assay Preparation: Wash and incubate the cells in Seahorse XF assay medium.
-
Seahorse XF Analysis: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.
-
Data Acquisition: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) in real-time.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
References
Technical Support Center: Enhancing Cellular Phosphorylation of 2'-C-Methyluridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the phosphorylation of 2'-C-methyluridine in cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its analogs?
This compound and its analogs, such as 2'-deoxy-2'-fluoro-2'-C-methyluridine, act as antiviral agents, particularly against the Hepatitis C Virus (HCV).[1][2] Their mechanism of action relies on their conversion within the cell to the active 5'-triphosphate form.[1][3][4] This triphosphate analog then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.
Q2: What is the metabolic pathway for the phosphorylation of this compound in cells?
The conversion of this compound to its active triphosphate form is a stepwise phosphorylation process catalyzed by host cell kinases. The general pathway is as follows:
-
Monophosphorylation: this compound is first phosphorylated to its 5'-monophosphate. This initial step is often the rate-limiting step in the activation pathway.
-
Diphosphorylation: The monophosphate is then converted to the 5'-diphosphate by enzymes such as UMP-CMP kinase.
-
Triphosphorylation: Finally, the diphosphate is phosphorylated to the active 5'-triphosphate by nucleoside diphosphate kinases (NDPKs).
In some cases, this compound metabolites are formed through the deamination of corresponding cytidine analogs. For instance, the 5'-triphosphate of β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine can be formed from the deamination of the monophosphate form of β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine.
Q3: Which cellular enzymes are responsible for the phosphorylation of this compound and its analogs?
Several cellular kinases are involved in the phosphorylation cascade of this compound and related nucleosides. Key enzymes include:
-
Deoxycytidine kinase (dCK): This enzyme can phosphorylate 2'-deoxy-2'-fluoro-2'-C-methylcytidine, a precursor that can be converted to a uridine analog. dCK is known to have broad substrate specificity.
-
Uridine-Cytidine Kinase 1 (UCK1) and Uridine-Cytidine Kinase 2 (UCK2): These kinases are crucial for the phosphorylation of uridine and cytidine and their analogs. UCK2, in particular, has been shown to be responsible for the phosphorylation and activation of some antitumor nucleoside analogs.
-
UMP-CMP Kinase (YMPK): This enzyme is responsible for the conversion of the monophosphate to the diphosphate form.
-
Nucleoside Diphosphate Kinase (NDPK): This kinase catalyzes the final phosphorylation step from the diphosphate to the triphosphate.
The expression levels and substrate specificity of these kinases can vary significantly between different cell types, which can impact the efficiency of this compound phosphorylation.
Q4: What are ProTide prodrugs and how can they enhance the activity of this compound?
ProTide (prodrug of a nucleotide) technology is a strategy used to deliver a pre-phosphorylated nucleoside (a monophosphate) into cells, bypassing the initial and often inefficient first phosphorylation step. This approach can convert an inactive parent nucleoside into a potent inhibitor. For nucleosides that are poorly phosphorylated by cellular kinases, a ProTide approach can significantly increase the intracellular concentration of the active triphosphate form.
Troubleshooting Guide
Problem: Low or undetectable levels of phosphorylated this compound in cell-based assays.
| Possible Cause | Suggested Solution |
| Low expression of required kinases in the chosen cell line. | 1. Cell Line Screening: Test a panel of different cell lines to identify one with higher expression of relevant kinases (e.g., dCK, UCK2).2. Overexpression of Kinases: Transfect the cells with a vector expressing the key kinase(s) to boost their activity. |
| Poor uptake of this compound by the cells. | 1. Transporter Analysis: Investigate the expression of nucleoside transporters (e.g., hENT1) in your cell line.2. Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation period for maximal uptake and phosphorylation. |
| Inefficient first phosphorylation step. | 1. Use a Prodrug Approach: Synthesize or obtain a phosphoramidate (ProTide) prodrug of this compound to bypass the initial phosphorylation.2. Co-administration with other agents: Explore co-treatment with compounds that may enhance kinase activity, though this is highly exploratory. |
| Rapid efflux of the compound or its metabolites. | 1. Efflux Inhibitors: Use inhibitors of nucleoside/nucleotide efflux pumps to increase intracellular retention. Note that this can have off-target effects.2. Analyze Efflux Products: Measure the concentration of this compound and its metabolites in the culture medium to quantify efflux. |
| Degradation of this compound. | 1. Metabolic Stability Assay: Assess the stability of this compound in cell lysates or culture medium over time.2. Identify Degrading Enzymes: If degradation is observed, further studies may be needed to identify the responsible enzymes. |
Quantitative Data Summary
The following table summarizes kinetic data for the phosphorylation of related nucleoside analogs by human kinases. This data can provide a baseline for understanding the potential efficiency of this compound phosphorylation.
| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |
| Human dCK | 2'-deoxycytidine | 0.3 | 11.2 | 3.7 x 107 | |
| Human dCK | PSI-6130 (2'-deoxy-2'-fluoro-2'-C-methylcytidine) | 81 | 0.1 | 1.2 x 103 | |
| Human dCK | 2'-C-Me-cytidine | 914 | 0.07 | 7.7 x 101 | |
| Human UCKL-1 | Uridine | - | - | 1.2 x 104 | |
| Human UCKL-1 | Cytidine | - | - | 0.7 x 104 |
Experimental Protocols
Protocol 1: In Vitro Phosphorylation Assay
This protocol provides a general method for assessing the phosphorylation of this compound by a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., dCK, UCK2)
-
This compound
-
ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Quenching solution (e.g., perchloric acid)
-
HPLC system for analysis
Procedure:
-
Prepare the kinase reaction mixture in the reaction buffer, containing the purified kinase and ATP.
-
Pre-incubate the mixture at the optimal temperature for the kinase (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding this compound to the desired final concentration.
-
Incubate the reaction for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to quantify the formation of the monophosphate product.
Protocol 2: Cell-Based Phosphorylation Assay
This protocol outlines a method to measure the intracellular levels of phosphorylated this compound.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., methanol/water extraction solution)
-
LC-MS/MS system for analysis
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Treat the cells with this compound at various concentrations and for different time points.
-
After incubation, wash the cells with cold PBS to remove extracellular compound.
-
Lyse the cells with the extraction buffer to release intracellular metabolites.
-
Collect the cell lysates and centrifuge to remove cell debris.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the intracellular concentrations of this compound and its mono-, di-, and triphosphate forms.
Visualizations
Caption: Metabolic activation pathway of this compound.
Caption: Troubleshooting workflow for low this compound phosphorylation.
References
- 1. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medical applications of 2'-C-methyluridine_Chemicalbook [chemicalbook.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 2'-C-Methyluridine's Antiviral Efficacy Against Dengue Virus
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral activity of 2'-C-methyluridine and its analogs against the Dengue virus (DENV). The following sections present quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to support further research and development in this critical area.
The emergence of Dengue virus as a significant global health threat, with millions of infections annually, underscores the urgent need for effective antiviral therapeutics. Currently, no specific antiviral treatment for Dengue is available, and patient care is primarily supportive. Nucleoside analogs that target the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the virus's replication machinery, represent a promising class of antiviral candidates. Among these, 2'-C-methyl substituted nucleosides have garnered considerable attention for their potent inhibitory effects on various RNA viruses.
This guide focuses on the validation of this compound's antiviral activity against DENV, presenting a comparative analysis with other relevant compounds. Due to the limited availability of direct experimental data on this compound in the public domain, this comparison heavily leverages data from its close and structurally similar analog, 2'-C-methylcytidine (2CMC), and a well-studied prodrug of a this compound derivative, Sofosbuvir.
Quantitative Comparison of Antiviral Activity
The antiviral potency of a compound is primarily assessed by its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which represent the concentration of the drug required to inhibit viral replication by 50%. A lower value indicates higher potency. The 50% cytotoxic concentration (CC₅₀) is also a critical parameter, as it measures the concentration at which the compound becomes toxic to the host cells. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀/IC₅₀, provides a measure of the compound's therapeutic window.
The following tables summarize the in vitro antiviral activities of 2'-C-methylcytidine, Sofosbuvir, and other notable DENV inhibitors.
| Compound | Target | DENV Serotype(s) | Assay Type | Cell Line | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 2'-C-Methylcytidine (2CMC) | NS5 Polymerase | DENV-2 | Replicon Assay | Huh-7 | 11.2 ± 0.3[1] | >100 | >8.9 |
| Sofosbuvir | NS5 Polymerase | DENV-2 | CPE Protection | Huh-7 | 4.9[2][3] | >50 | >10.2 |
| DENV-2 | Virus Yield Reduction | Huh-7 | 1.4[2][3] | >50 | >35.7 | ||
| DENV-2 | qRT-PCR | Huh-7 | 9.9 | >50 | >5.0 | ||
| NITD008 | NS5 Polymerase | DENV-2 | Virus Titer Reduction | Vero | 0.64 | >50 | >78 |
| Balapiravir (R1479) | NS5 Polymerase | DENV-1, 2, 3, 4 | Virus Yield Reduction | Vero | 1.9 - 28.2 | >100 | >3.5 - 52.6 |
Note: Data for 2'-C-methylcytidine is presented as a close analog of this compound.
Mechanism of Action: Targeting the DENV NS5 Polymerase
2'-C-methyl substituted nucleosides, including this compound and its analogs, act as chain terminators of viral RNA synthesis. The viral NS5 protein, which possesses RNA-dependent RNA polymerase (RdRp) activity, is the primary target of these compounds.
Here is a simplified signaling pathway illustrating the mechanism of action:
Caption: Mechanism of action of this compound analogs.
The nucleoside analog enters the host cell and is phosphorylated by host kinases to its active triphosphate form. This active form is then incorporated by the DENV NS5 polymerase into the growing viral RNA chain. The 2'-C-methyl group sterically hinders the formation of the next phosphodiester bond, leading to premature termination of RNA synthesis and thus inhibiting viral replication.
Experimental Protocols
The validation of antiviral activity relies on robust and reproducible experimental protocols. Below are detailed methodologies for key in vitro assays used to evaluate the efficacy of DENV inhibitors.
Cell-Based DENV Replicon Assay
This assay measures the ability of a compound to inhibit the replication of a DENV subgenomic replicon, which contains the viral non-structural proteins necessary for RNA replication but lacks the structural proteins, making it non-infectious.
Methodology:
-
Cell Culture: Huh-7 cells harboring a DENV replicon that expresses a reporter gene (e.g., luciferase) are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound. A vehicle control (e.g., DMSO) and a positive control (a known DENV inhibitor) are included.
-
Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) to allow for replicon replication.
-
Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the level of replicon replication. The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.
-
Cytotoxicity Assay: A parallel assay (e.g., MTT or CellTiter-Glo) is performed on non-replicon-containing cells to determine the CC₅₀ of the compound.
Virus Yield Reduction Assay
This assay quantifies the reduction in the production of infectious virus particles from infected cells in the presence of the test compound.
Methodology:
-
Cell Infection: A monolayer of susceptible cells (e.g., Vero or Huh-7) in a multi-well plate is infected with DENV at a specific multiplicity of infection (MOI).
-
Compound Treatment: After a brief adsorption period, the virus inoculum is removed, and the cells are washed and overlaid with culture medium containing serial dilutions of the test compound.
-
Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
Supernatant Collection: The cell culture supernatant, containing progeny virions, is collected.
-
Virus Titeration: The amount of infectious virus in the supernatant is quantified using a plaque assay or a TCID₅₀ (50% tissue culture infectious dose) assay on a fresh monolayer of cells.
-
Data Analysis: The EC₅₀ value is determined by calculating the concentration of the compound that causes a 50% reduction in the virus titer compared to the untreated control.
Quantitative RT-PCR (qRT-PCR) for Viral RNA Quantification
This molecular assay measures the amount of viral RNA in infected cells or in the supernatant, providing a direct measure of the impact of the compound on viral genome replication.
Methodology:
-
Cell Infection and Treatment: Similar to the virus yield reduction assay, cells are infected with DENV and treated with the test compound.
-
RNA Extraction: At a specific time point post-infection, total RNA is extracted from the cells or the supernatant.
-
Reverse Transcription: The viral RNA is reverse transcribed into complementary DNA (cDNA) using a specific primer.
-
Quantitative PCR: The cDNA is then amplified in a real-time PCR machine using primers and a probe specific for a conserved region of the DENV genome. A housekeeping gene is also amplified for normalization.
-
Data Analysis: The amount of viral RNA is quantified relative to the housekeeping gene and compared between treated and untreated samples. The EC₅₀ is the concentration of the compound that reduces the viral RNA level by 50%.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the in vitro validation of an antiviral compound against DENV.
Caption: In vitro antiviral drug discovery workflow for DENV.
References
- 1. Characterization of the activity of 2'-C-methylcytidine against dengue virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleoside Analogs with Selective Antiviral Activity against Dengue Fever and Japanese Encephalitis Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of the Antiviral Efficacy of 2'-C-Methyluridine and Molnupiravir
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral efficacy of 2'-C-methyluridine and molnupiravir, supported by available experimental data. This document summarizes their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.
Introduction
The ongoing search for effective antiviral therapeutics has led to the investigation of numerous nucleoside analogs that can interfere with viral replication. Among these, this compound and molnupiravir have emerged as compounds of interest due to their activity against a range of RNA viruses. This guide offers a comparative overview of their performance based on preclinical data.
Mechanism of Action
The antiviral activity of this compound and molnupiravir stems from fundamentally different mechanisms of action, both targeting the viral RNA-dependent RNA polymerase (RdRp).
This compound: As a nucleoside analog, this compound is intracellularly phosphorylated to its active triphosphate form. This triphosphate analog is then incorporated into the growing viral RNA chain by the RdRp. The presence of the methyl group at the 2'-position of the ribose sugar sterically hinders the formation of the next phosphodiester bond, leading to premature termination of RNA synthesis. This mechanism is known as "chain termination."
Molnupiravir: Molnupiravir is a prodrug of β-D-N4-hydroxycytidine (NHC). Inside the cell, it is converted to its active triphosphate form (NHC-TP). NHC-TP is incorporated into the viral RNA by the RdRp. However, unlike chain terminators, NHC can exist in two tautomeric forms, one that mimics cytidine and another that mimics uridine. This dual-coding potential leads to the introduction of random mutations throughout the viral genome during subsequent rounds of replication, a process termed "lethal mutagenesis" or "error catastrophe."[1] This accumulation of errors ultimately results in non-viable viral progeny.
In Vitro Efficacy
Direct head-to-head comparative studies of this compound and molnupiravir against the same viral strains in the same experimental setup are limited. However, data from separate studies provide insights into their relative potency. It is important to note that the data for this compound's coronavirus activity is based on its close analog, 2'-C-methylcytidine.
| Compound | Virus | Cell Line | Efficacy Metric | Value (µM) | Selectivity Index (SI) |
| 2'-C-Methylcytidine | HCoV-OC43 | Vero | EC50 | 9.2 | >10 |
| 2'-C-Methylcytidine | SARS-CoV-2 | Vero | EC50 | 8.2 | 2 |
| Molnupiravir | SARS-CoV-2 | Vero | IC50 | 0.3 | Not Reported |
Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) are measures of a drug's potency. A lower value indicates higher potency. The Selectivity Index (SI = CC50/EC50) is a measure of the therapeutic window of a compound, with a higher SI being more favorable. The low SI for 2'-C-methylcytidine against SARS-CoV-2 suggests potential cytotoxicity at concentrations close to its effective dose.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to evaluate the antiviral efficacy of compounds like this compound and molnupiravir.
Cytopathic Effect (CPE) Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death.
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 96-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.
-
Infection and Treatment: Infect the cell monolayers with the virus at a predetermined multiplicity of infection (MOI). Immediately after infection, add the diluted test compounds to the respective wells. Include virus-only (positive control) and cell-only (negative control) wells.
-
Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus-only control wells (typically 3-5 days).
-
Quantification of CPE: Assess cell viability using a suitable method, such as staining with crystal violet or using a colorimetric assay (e.g., MTS or MTT).
-
Data Analysis: Calculate the concentration of the compound that inhibits CPE by 50% (EC50) by plotting the percentage of cell viability against the compound concentration.
Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques in the presence of a test compound.
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound and a viral suspension of a known titer (plaque-forming units/mL).
-
Infection: Infect the cell monolayers with the virus suspension for 1-2 hours to allow for viral adsorption.
-
Treatment and Overlay: After the adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the different concentrations of the test compound.
-
Incubation: Incubate the plates until distinct plaques are visible in the virus-only control wells.
-
Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the concentration of the compound that reduces the plaque number by 50% (IC50).
Conclusion
Based on the available in vitro data, molnupiravir demonstrates significantly higher potency against SARS-CoV-2 compared to the activity of 2'-C-methylcytidine against both HCoV-OC43 and SARS-CoV-2. The distinct mechanisms of action, lethal mutagenesis for molnupiravir versus chain termination for 2'-C-methylated nucleosides, represent different strategies for inhibiting viral replication. The low selectivity index observed for 2'-C-methylcytidine against SARS-CoV-2 in one study warrants further investigation into its therapeutic potential. Direct comparative studies are necessary to definitively establish the relative efficacy and safety profiles of this compound and molnupiravir.
References
Head-to-Head Comparison: 2'-C-Methyluridine and Favipiravir in Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiviral therapeutics, the development of broad-spectrum agents against RNA viruses remains a critical area of research. This guide provides a detailed head-to-head comparison of two such molecules: 2'-C-methyluridine, a nucleoside analog, and favipiravir (T-705), a pyrazinecarboxamide derivative. Both compounds target the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses, albeit through different mechanisms. This document aims to provide an objective comparison of their in vitro efficacy, mechanisms of action, pharmacokinetic profiles, and safety data to inform further research and development efforts.
Executive Summary
This compound, particularly through its prodrug formulations, has demonstrated potent in vitro activity against Hepatitis C virus (HCV). Its mechanism of action involves the intracellular conversion to its triphosphate form, which acts as a competitive inhibitor of the viral RdRp. Data on the parent compound against a wider range of RNA viruses is limited.
Favipiravir is a commercially available antiviral drug in some countries for the treatment of influenza. It acts as a prodrug, and its active form, favipiravir-RTP, functions as a substrate for viral RdRp, leading to lethal mutagenesis of the viral genome. Favipiravir has shown a broad spectrum of in vitro activity against various RNA viruses, including influenza viruses and coronaviruses.
This guide presents a compilation of available experimental data to facilitate a direct comparison of these two antiviral agents.
Data Presentation: In Vitro Antiviral Activity
The following tables summarize the in vitro antiviral activity of this compound (primarily as its prodrugs) and favipiravir against various RNA viruses. It is important to note that EC50 values can vary depending on the cell line, viral strain, and assay method used.
Table 1: In Vitro Antiviral Activity of this compound and its Prodrugs
| Virus Family | Virus | Compound | Cell Line | EC50 | Cytotoxicity (CC50) | Selectivity Index (SI) |
| Flaviviridae | Hepatitis C Virus (HCV) | Aryloxyphosphoramidate prodrug of 2'-C-Me-uridine | Huh-7 | In the range of Sofosbuvir | Not reported | Not reported |
| Flaviviridae | Hepatitis C Virus (HCV) | β-d-2′-deoxy-2′-α-fluoro-2′-β-C-methyluridine nucleotide prodrug | HCV subgenomic replicon | <1 µM | Not reported | Not reported |
| Flaviviridae | Dengue Virus (DENV) | 2'-C-methylcytidine* | Not specified | 11.2 ± 0.3 μM | Not reported | Not reported |
* 2'-C-methylcytidine can be intracellularly converted to this compound triphosphate.
Table 2: In Vitro Antiviral Activity of Favipiravir
| Virus Family | Virus | Cell Line | EC50 | Cytotoxicity (CC50) | Selectivity Index (SI) |
| Orthomyxoviridae | Influenza A, B, C | MDCK | 0.014–0.55 μg/mL | >2000 µg/mL | >3636 |
| Orthomyxoviridae | Oseltamivir-resistant Influenza A | MDCK | 0.03–3.53 µg/mL | Not reported | Not reported |
| Coronaviridae | SARS-CoV-2 | Vero E6 | 61.88 µM | >400 µM | >6.46[1] |
| Caliciviridae | Norovirus | Not specified | Not specified | Not specified | Not specified |
Mechanism of Action
Both this compound and favipiravir target the viral RNA-dependent RNA polymerase (RdRp), but their inhibitory mechanisms differ.
This compound: As a nucleoside analog, this compound requires intracellular phosphorylation to its active triphosphate form. This active metabolite then competes with the natural uridine triphosphate for incorporation into the nascent viral RNA chain by the RdRp. The presence of the 2'-C-methyl group is thought to sterically hinder the translocation of the polymerase, leading to chain termination and inhibition of viral replication.
Mechanism of Action of this compound.
Favipiravir: Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[1][2][3] Favipiravir-RTP is recognized as a purine nucleotide analog by the viral RdRp and is incorporated into the growing viral RNA strand.[4] This incorporation is not an absolute chain terminator; instead, it leads to a high rate of mutations in the viral genome, a process known as lethal mutagenesis. The accumulation of these errors results in the production of non-viable viral particles.
Mechanism of Action of Favipiravir.
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This assay is commonly used to screen for antiviral activity.
-
Cell Seeding: Plate a monolayer of susceptible host cells (e.g., MDCK for influenza, Vero E6 for coronaviruses) in a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of the test compound.
-
Infection and Treatment: Infect the cells with a specific multiplicity of infection (MOI) of the virus. Immediately after infection, add the diluted compounds to the respective wells.
-
Incubation: Incubate the plates at the optimal temperature and CO2 concentration for viral replication and CPE development.
-
CPE Observation: Monitor the cells daily for the appearance of cytopathic effects (e.g., cell rounding, detachment).
-
Quantification: After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay (e.g., MTT, MTS) or by staining with crystal violet.
-
Data Analysis: The EC50 value is calculated as the compound concentration that inhibits the viral CPE by 50% compared to the virus control. The CC50 value is determined in parallel on uninfected cells to assess cytotoxicity.
Workflow for a Cytopathic Effect (CPE) Inhibition Assay.
Pharmacokinetics
Table 3: Pharmacokinetic Parameters
| Parameter | This compound (as β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine in Rhesus Monkeys) | Favipiravir (in Humans) |
| Bioavailability (Oral) | 24.0% ± 14.3% (as parent drug); 64% ± 26% (parent + deaminated metabolite) | Generally well-absorbed |
| Tmax (Oral) | 4.6 h (Mean Absorption Time) | 1.5 hours |
| Half-life (t1/2) | 5.64 ± 1.13 h | 2 - 5.5 hours |
| Metabolism | Deamination to 2'-deoxy-2'-fluoro-2'-C-methyluridine | Hydroxylation by aldehyde oxidase and xanthine oxidase |
| Excretion | Renal | Primarily renal as metabolites |
*Data for this compound is derived from studies of its cytidine analog, which is a metabolic precursor.
Safety Profile
Table 4: Adverse Events
| Adverse Event | This compound | Favipiravir |
| Common | Data not available for the parent compound. | Hyperuricemia, diarrhea, nausea, increased liver enzymes. |
| Serious | Data not available for the parent compound. | Teratogenicity (observed in animal studies), QTc prolongation (concern raised). |
A review of 29 studies on favipiravir involving 4,299 participants found that the proportion of grade 1-4 adverse events was 28.2% in the favipiravir group versus 28.4% in comparator arms. The rate of discontinuation due to adverse events was low (1.1% vs 1.2%). Notably, favipiravir was associated with a significantly higher incidence of uric acid elevations but fewer gastrointestinal side effects compared to comparators.
Conclusion
Both this compound and favipiravir represent promising backbones for the development of broad-spectrum antiviral agents targeting the viral RdRp. Favipiravir has the advantage of being a clinically approved drug for influenza in some regions, with a well-documented broad-spectrum activity and a generally manageable safety profile in short-term use. However, concerns regarding teratogenicity and the need for high concentrations to inhibit some viruses in vitro warrant further investigation.
This compound, particularly in its prodrug forms, has shown potent activity against HCV. However, a significant data gap exists for its antiviral activity against other important RNA viruses, as well as its pharmacokinetic and safety profile as a standalone agent. Further preclinical studies are necessary to fully elucidate the potential of this compound as a broad-spectrum antiviral. The development of effective prodrug strategies will be crucial to optimize its clinical utility.
For drug development professionals, the potent, targeted mechanism of this compound derivatives makes them an attractive area for further exploration, while the established profile of favipiravir provides a valuable benchmark and a potential option for repurposing against emerging viral threats.
References
- 1. Favipiravir and COVID-19: A Simplified Summary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the clinical utility of favipiravir (T-705) in coronavirus disease of 2019: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Benchmarking 2'-C-Methyluridine: A Comparative Guide to Nucleoside Analogs in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiviral drug discovery, nucleoside analogs remain a cornerstone of therapeutic strategies against a multitude of viral pathogens. Their ability to mimic natural nucleosides allows them to be incorporated into nascent viral RNA or DNA chains, ultimately disrupting viral replication. Among these, 2'-C-methyluridine has emerged as a significant scaffold in the development of potent antiviral agents, particularly against RNA viruses. This guide provides an objective comparison of this compound and its derivatives against other key nucleoside analogs, supported by experimental data and detailed methodologies to aid researchers in their pursuit of novel antiviral therapies.
Mechanism of Action: A Common Pathway to Viral Inhibition
The primary mechanism by which this compound and other compared nucleoside analogs exert their antiviral effect is through the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[1][2][3] These compounds are administered as prodrugs and must be metabolized intracellularly to their active triphosphate form.[2][4] Once activated, they act as competitive inhibitors of the natural nucleoside triphosphates, leading to chain termination after being incorporated into the growing viral RNA strand. The 2'-C-methyl modification sterically hinders the addition of the next nucleotide, effectively halting viral replication.
Below is a diagram illustrating the intracellular activation pathway of nucleoside analogs.
Caption: Intracellular activation pathway of nucleoside analog prodrugs.
Comparative Antiviral Activity
The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound and its derivatives in comparison to other well-established nucleoside analogs, Sofosbuvir and Remdesivir. It is important to note that the data presented is a compilation from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Anti-Hepatitis C Virus (HCV) Activity
| Compound | Cell Line | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 2'-C-Methylcytidine | Huh-7 | Replicon | >100 | >100 | - | |
| Sofosbuvir (PSI-7977) | Huh-7 | Replicon | <1 | >100 | >100 | |
| PSI-6130 (2'-deoxy-2'-fluoro-2'-C-methylcytidine) | Huh-7 | Replicon | 0.8 | >100 | >125 | |
| RO2433 (2'-deoxy-2'-fluoro-2'-C-methyluridine) | - | Enzymatic (HCV RdRp) | Kᵢ = 0.42 | - | - |
Table 2: Anti-Coronavirus (SARS-CoV-2) Activity
| Compound | Cell Line | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Remdesivir | Vero E6 | Antiviral | 0.77 | >100 | >129.8 | |
| Gemcitabine | Vero CCL-81 | Antiviral | 1.2 | >300 | >250 | |
| 2'-Fluoro-2'-deoxycytidine (2FdC) | Vero CCL-81 | Antiviral | 175.2 | >300 | >1.7 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of nucleoside analogs.
MTT Cytotoxicity Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability and provides the 50% cytotoxic concentration (CC₅₀).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ value from the dose-response curve.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RdRp enzymatic activity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Structure-Activity Relationship of 2'-C-Methyluridine Derivatives: A Comparative Guide for Researchers
A detailed examination of 2'-C-methyluridine derivatives reveals a compelling structure-activity relationship (SAR), primarily in the context of antiviral therapy, with emerging insights into their potential as anticancer agents. These nucleoside analogs, characterized by a methyl group at the 2'-position of the ribose sugar, have been the subject of extensive research, leading to the development of potent inhibitors of viral replication, most notably against the Hepatitis C virus (HCV). This guide provides a comparative analysis of their biological activity, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this field.
Antiviral Activity: Targeting the HCV NS5B Polymerase
The primary antiviral target of this compound derivatives is the RNA-dependent RNA polymerase (RdRp) of HCV, an enzyme essential for viral replication. The introduction of the 2'-C-methyl group is a critical modification that sterically hinders the incorporation of the subsequent nucleotide after the analog has been integrated into the growing RNA chain, thereby acting as a chain terminator.
Key Structural Modifications and Their Impact on Anti-HCV Activity
The antiviral potency of this compound derivatives is significantly influenced by modifications at various positions of the nucleoside scaffold.
-
2'-Position Modifications: The stereochemistry of the 2'-substituents is crucial. The combination of a 2'-α-fluoro and a 2'-β-methyl group has been shown to be particularly effective, as exemplified by the active metabolite of Sofosbuvir. This configuration appears to optimize the inhibitory activity against the HCV NS5B polymerase.
-
Prodrug Strategies: A major hurdle for nucleoside analogs is their inefficient conversion to the active triphosphate form within the cell. The development of phosphoramidate prodrugs, such as Sofosbuvir (a ProTide), has been a breakthrough. This approach masks the initial phosphate group, enhancing cell permeability and leading to more efficient intracellular delivery and subsequent conversion to the active triphosphate metabolite.
-
Base Modifications: Alterations to the uracil base can also modulate activity. While extensive SAR data on base-modified this compound is less common than sugar modifications, it remains an area of interest for developing analogs with improved potency or resistance profiles.
Comparative Antiviral Potency
The following table summarizes the in vitro anti-HCV activity of key this compound derivatives and related compounds.
| Compound | Modification | Assay | EC50 (µM) | IC50 (µM) | Ki (µM) | Reference |
| This compound | 2'-C-methyl | HCV Replicon | >50 | - | - | [1] |
| 2'-Deoxy-2'-α-fluoro-2'-β-C-methyluridine | 2'-F, 2'-C-methyl | HCV Replicon | Inactive | - | - | [1] |
| PSI-7977 (Sofosbuvir) | 2'-F, 2'-C-methyl, Phosphoramidate Prodrug | HCV Replicon | <1 | - | - | [1] |
| 2'-C-Methylcytidine | 2'-C-methyl (Cytidine base) | HCV Replicon | - | Potent Inhibitor | - | [2] |
| 2'-Deoxy-2'-α-fluoro-2'-β-C-methylcytidine (PSI-6130) | 2'-F, 2'-C-methyl (Cytidine base) | HCV Replicon | - | Potent Inhibitor | - |
Anticancer Activity: An Emerging Area of Investigation
While the antiviral properties of this compound derivatives are well-established, their potential as anticancer agents is an area of growing interest. Nucleoside analogs have long been a cornerstone of cancer chemotherapy, primarily by interfering with DNA and RNA synthesis and inducing apoptosis.
Mechanism of Anticancer Action
The proposed anticancer mechanism for nucleoside analogs, including 2'-C-methyl derivatives, involves several key steps:
-
Cellular Uptake: The derivative is transported into the cancer cell.
-
Phosphorylation: Intracellular kinases convert the nucleoside into its active triphosphate form.
-
Incorporation into Nucleic Acids: The triphosphate analog is incorporated into growing DNA or RNA chains by cellular polymerases.
-
Chain Termination and/or Dysfunction: The presence of the analog in the nucleic acid chain leads to the termination of elongation or functional disruption of the nucleic acid.
-
Induction of Apoptosis: The disruption of nucleic acid synthesis and integrity triggers programmed cell death (apoptosis).
Cytotoxicity of 2'-C-Methyl Nucleoside Derivatives
Limited but promising data is available on the cytotoxic effects of 2'-C-methyl nucleoside derivatives against various cancer cell lines. The cytidine analog, (2'S)-2'-deoxy-2'-C-methylcytidine (SMDC), has demonstrated notable in vitro cytotoxicity and in vivo antitumor activity.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (2'S)-2'-deoxy-2'-C-methylcytidine (SMDC) | L1210 (Leukemia) | 0.045 | |
| (2'S)-2'-deoxy-2'-C-methylcytidine (SMDC) | P388 (Leukemia) | 0.038 |
Further research is required to establish a comprehensive SAR for the anticancer activity of a broader range of this compound derivatives against a diverse panel of cancer cell lines.
Experimental Protocols
Synthesis of this compound Derivatives
A general synthetic route to this compound derivatives often starts from a protected uridine. Key steps can include the oxidation of the 2'-hydroxyl group to a ketone, followed by the addition of a methyl group using a Grignard reagent or other organometallic species. Subsequent modifications, such as fluorination at the 2'-position or the introduction of a phosphoramidate moiety at the 5'-position, can then be carried out.
General Workflow for Synthesis:
Caption: Generalized synthetic workflow for this compound derivatives.
Antiviral Assays
HCV Replicon Assay: This cell-based assay is a cornerstone for evaluating anti-HCV compounds.
-
Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon are used. These replicons contain the HCV non-structural proteins necessary for replication and a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance).
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for HCV replication and the effect of the compound to manifest.
-
Quantification of Replication: HCV replication is quantified by measuring the reporter gene activity (e.g., luminescence) or by determining the amount of HCV RNA using quantitative RT-PCR.
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits HCV replication by 50%, is calculated.
HCV NS5B Polymerase Inhibition Assay: This is a biochemical assay to directly measure the inhibitory effect of a compound on the HCV RdRp.
-
Reaction Mixture: A reaction mixture is prepared containing purified recombinant HCV NS5B polymerase, a template RNA, ribonucleotides (including a labeled nucleotide, e.g., [α-³²P]GTP), and the test compound at various concentrations.
-
Incubation: The reaction is incubated at the optimal temperature for the polymerase (e.g., 30°C) for a specific time.
-
Termination and Precipitation: The reaction is stopped, and the newly synthesized radiolabeled RNA is precipitated.
-
Quantification: The amount of incorporated radiolabel is measured using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits polymerase activity by 50%, is determined.
Anticancer Assay
MTT Cell Viability Assay: This colorimetric assay is widely used to assess the cytotoxicity of compounds against cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound.
-
Incubation: The plates are incubated for a specified duration (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After a further incubation period, the resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The IC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.
Signaling Pathways and Logical Relationships
Antiviral Mechanism of Action:
Caption: Antiviral mechanism of this compound prodrugs.
Proposed Anticancer Mechanism:
Caption: Proposed mechanism of anticancer activity for this compound derivatives.
Conclusion
The structure-activity relationship of this compound derivatives is a well-explored and fruitful area of research, particularly in the development of antiviral agents against HCV. The key to their success lies in the combination of the 2'-C-methyl group for chain termination and the use of prodrug strategies to ensure efficient intracellular delivery of the active compound. While their potential as anticancer agents is less defined, the existing data for related nucleoside analogs suggest that this is a promising avenue for future investigation. This guide provides a foundational comparison of their activities and the experimental methodologies required for their evaluation, serving as a valuable resource for researchers aiming to build upon this important class of therapeutic agents.
References
Cross-Reactivity of 2'-C-Methyluridine in Different Polymerase Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of nucleoside analogs as antiviral agents hinges on their selective inhibition of viral polymerases over host cellular polymerases. 2'-C-methyluridine, a modified ribonucleoside, has emerged as a key pharmacophore in potent inhibitors of viral RNA-dependent RNA polymerases (RdRp). Its triphosphate form, this compound 5'-triphosphate (2'-C-Me-UTP), acts as a chain terminator after incorporation into the nascent RNA strand, effectively halting viral replication. However, understanding its cross-reactivity with human polymerases is critical for predicting potential off-target effects and toxicity. This guide provides a comparative overview of the activity of this compound and its analogs across various polymerase assays, supported by experimental data and detailed methodologies.
Comparative Inhibitory Activity of 2'-C-Methylated Nucleoside Triphosphates
The following table summarizes the inhibitory activity (IC50 values) of 2'-C-methylated pyrimidine nucleoside triphosphates against a panel of viral and human polymerases. Data for the closely related 2'-C-methylcytidine triphosphate (2'-C-Me-CTP) is included to provide a broader context for the cross-reactivity profile of this class of compounds.
| Polymerase Target | Nucleoside Analog | IC50 (µM) | Comments |
| Viral Polymerases | |||
| Hepatitis C Virus (HCV) NS5B RdRp | 2'-C-methyladenosine triphosphate | 1.9 | Potent inhibition of viral RNA replication. |
| Hepatitis C Virus (HCV) NS5B RdRp | 2'-O-methylcytidine triphosphate | 3.8 | Demonstrates strong antiviral activity. |
| Human Polymerases | |||
| Mitochondrial RNA Polymerase (POLRMT) | 2'-C-methylcytidine triphosphate (2'CMeC) | 230 ± 90 | Shows inhibition at higher concentrations, indicating potential for mitochondrial toxicity.[1] |
| DNA Polymerase α | 2'-C-methyladenosine triphosphate | > 50 | Less than 20% inhibition observed at 50 µM, suggesting high selectivity. |
| DNA Polymerase β | 2'-C-methyladenosine triphosphate | > 50 | Minimal inhibition detected, indicating a favorable safety profile regarding DNA repair. |
| DNA Polymerase γ | 2'-C-methyladenosine triphosphate | > 50 | Low inhibition suggests reduced risk of mitochondrial DNA synthesis disruption. |
Mechanism of Action and Cross-Reactivity
The primary mechanism of action for 2'-C-methylated nucleoside analogs is chain termination of RNA synthesis. After intracellular phosphorylation to the active triphosphate form, the viral RNA-dependent RNA polymerase incorporates the analog into the growing RNA chain. The presence of the 2'-C-methyl group sterically hinders the formation of the subsequent phosphodiester bond, leading to premature termination of RNA elongation.
The selectivity of these analogs is attributed to the structural differences between the active sites of viral RdRps and human polymerases. Viral RdRps often have a more open active site that can accommodate the 2'-C-methyl modification more readily than the more constrained active sites of human DNA and RNA polymerases. However, the active site of human mitochondrial RNA polymerase (POLRMT) appears to have a higher tolerance for these modifications, leading to the observed cross-reactivity.
Experimental Protocols
The following section details a generalized methodology for assessing the inhibitory activity of nucleoside analogs like this compound triphosphate in in vitro polymerase assays.
In Vitro Polymerase Inhibition Assay (Primer Extension)
This assay is widely used to determine the inhibitory concentration (IC50) of a compound against a specific polymerase.
1. Reagents and Materials:
-
Purified recombinant polymerase (e.g., HCV NS5B, human DNA polymerase α, β, γ, or human mitochondrial RNA polymerase)
-
Template-primer duplex (RNA or DNA, depending on the polymerase)
-
Natural nucleoside triphosphates (NTPs or dNTPs)
-
Test compound (e.g., this compound triphosphate)
-
Reaction buffer specific to the polymerase being assayed
-
Radiolabeled nucleotide (e.g., [α-³²P]CTP or [γ-³²P]ATP) or fluorescently labeled primer
-
Quenching solution (e.g., formamide with EDTA)
-
Denaturing polyacrylamide gel
-
Phosphorimager or fluorescence scanner
2. Assay Procedure:
-
Prepare a reaction mixture containing the reaction buffer, template-primer duplex, and the test compound at various concentrations.
-
Add the purified polymerase to the reaction mixture and pre-incubate for a specified time at the optimal temperature for the enzyme.
-
Initiate the polymerization reaction by adding a mixture of the natural NTPs/dNTPs, including the radiolabeled or fluorescently labeled nucleotide.
-
Allow the reaction to proceed for a defined period.
-
Terminate the reaction by adding the quenching solution.
-
Denature the samples by heating.
-
Separate the reaction products by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the results using a phosphorimager or fluorescence scanner.
3. Data Analysis:
-
Quantify the intensity of the bands corresponding to the full-length product and any terminated products.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
dot
Caption: Workflow for in vitro polymerase inhibition assay.
References
Validating the Chain Termination Mechanism of 2'-C-Methyluridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery and development of nucleoside analogs as antiviral agents have revolutionized the treatment of viral diseases. A key mechanism of action for many of these potent drugs is the termination of viral RNA or DNA chain elongation. Among these, 2'-C-methyluridine and its derivatives have emerged as highly effective inhibitors of viral replication, most notably in the fight against the hepatitis C virus (HCV). This guide provides an objective comparison of the chain termination mechanism of this compound with other nucleoside analogs, supported by experimental data and detailed protocols.
Mechanism of Action: The "Non-Obligate" Chain Terminator
Unlike obligate chain terminators that lack the 3'-hydroxyl group necessary for phosphodiester bond formation, this compound is a "non-obligate" chain terminator.[1][2] It possesses the required 3'-hydroxyl group but still halts the elongation of the nascent RNA chain. The key to its mechanism lies in the steric hindrance introduced by the methyl group at the 2'-position of the ribose sugar.[1][3][4]
Once the triphosphorylated form of a 2'-C-methylated nucleoside is incorporated into the growing RNA chain by the viral RNA-dependent RNA polymerase (RdRp), the bulky 2'-C-methyl group clashes with the incoming nucleoside triphosphate (NTP). This steric clash prevents the proper alignment of the next NTP in the active site of the polymerase, thereby blocking the formation of the subsequent phosphodiester bond and effectively terminating chain elongation.
A prominent example of a drug utilizing this mechanism is Sofosbuvir, a highly successful anti-HCV agent. Sofosbuvir is a prodrug that is metabolized in the liver to its active form, 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-triphosphate (2'F-2'C-Me-UTP). This active metabolite is a potent inhibitor of the HCV NS5B polymerase.
Comparative Performance of 2'-Modified Nucleoside Analogs
The efficacy of a nucleoside analog as a chain terminator is determined by two key factors: its efficiency of incorporation into the viral RNA and its ability to terminate chain elongation post-incorporation. A study using pre-steady-state kinetics has provided valuable insights into how modifications at the 2'-position of the uridine scaffold affect these parameters.
The following table summarizes the inhibition potency and kinetic parameters for the incorporation of various 2'-modified UTP analogs by HCV NS5B polymerase.
| Nucleoside Analog | Inhibition Potency (IC50, µM) | Dissociation Constant (Kd, µM) | Rate of Incorporation (kpol, s⁻¹) | Substrate Efficiency (kpol/Kd, µM⁻¹s⁻¹) | Chain Termination |
| 2'F-2'C-Me-UTP | 0.21 ± 0.05 | 113 ± 28 | 0.67 ± 0.05 | 0.0059 ± 0.0015 | Complete & Immediate |
| 2'C-Me-UTP | 0.25 ± 0.04 | Not Reported | Not Reported | Less efficient than 2'F-2'C-Me-UTP | Complete & Immediate |
| 2'ara-UTP | 2.8 ± 0.6 | Not Reported | Not Reported | Less efficient than 2'C-Me-UTP | Complete & Immediate |
| 2'F-UTP | >1000 | Not Reported | Not Reported | More efficient than 2'F-2'C-Me-UTP | Inefficient |
| 2'NH2-UTP | >1000 | Not Reported | Not Reported | More efficient than 2'F-UTP | Inefficient |
| 3'dUTP (Obligate Terminator) | 0.35 ± 0.03 | Not Reported | Not Reported | Not Applicable | Complete & Immediate |
Data sourced from a pre-steady-state kinetic analysis of HCV polymerase.
This data reveals that while some analogs like 2'F-UTP and 2'NH2-UTP are more efficiently incorporated than 2'F-2'C-Me-UTP, they are poor inhibitors because they do not effectively terminate chain elongation. In contrast, 2'F-2'C-Me-UTP, 2'C-Me-UTP, and 2'ara-UTP, despite being less efficiently incorporated, are potent inhibitors due to their ability to cause complete and immediate chain termination. This underscores the critical role of the 2'-substituent in inducing termination.
Experimental Protocols
To validate the chain termination mechanism and evaluate the inhibitory potential of nucleoside analogs, the following experimental protocols are commonly employed:
Radiometric Assay for IC50 Determination
This assay measures the inhibitory effect of a compound on the overall activity of the viral polymerase under steady-state conditions.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing the purified viral polymerase (e.g., HCV NS5B), a long RNA template, all four natural NTPs (one of which is radiolabeled, e.g., [³H]CTP), and varying concentrations of the inhibitor (the triphosphate form of the nucleoside analog).
-
Initiation and Incubation: Initiate the reaction by adding the polymerase and incubate at an optimal temperature (e.g., 30°C) for a defined period to allow for multiple incorporation events.
-
Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Precipitation and Scintillation Counting: Precipitate the newly synthesized radiolabeled RNA, wash to remove unincorporated radiolabeled NTPs, and quantify the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Pre-Steady-State Kinetic Analysis of Single Nucleotide Incorporation
This method provides a detailed mechanistic understanding of how the polymerase incorporates a single nucleotide analog and whether it can extend the chain further.
Methodology:
-
Formation of the Elongation Complex (EC): Isolate a stalled polymerase elongation complex by incubating the polymerase with a specific RNA template-primer duplex and a subset of NTPs, stopping the reaction at a defined length.
-
Single Incorporation Turnover: Add a single NTP analog (the inhibitor) to the stalled EC and monitor the formation of the elongated product over a short time course under single-turnover conditions (polymerase concentration is higher than the RNA concentration).
-
Chain Termination Assay: After the incorporation of the analog, add the next correct natural NTP and monitor for further chain elongation. The absence of further elongation indicates chain termination.
-
Kinetic Parameter Determination: By varying the concentration of the NTP analog, the rate of incorporation can be measured at each concentration. These rates are then plotted against the analog concentration and fitted to a hyperbolic equation to determine the maximal rate of incorporation (kpol) and the dissociation constant (Kd).
-
Product Analysis: Analyze the reaction products at different time points using denaturing polyacrylamide gel electrophoresis (PAGE) and phosphorimaging to visualize the length of the RNA products.
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the chain termination mechanism, the metabolic activation of Sofosbuvir, and the experimental workflow for its validation.
References
- 1. Antiviral agents acting as DNA or RNA chain terminators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2'-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2'-C-Methyluridine Prodrug Efficacy in Hepatitis C Virus Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various 2'-C-methyluridine prodrugs, supported by experimental data. The information is presented to facilitate informed decisions in the pursuit of novel antiviral therapies.
The development of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic Hepatitis C Virus (HCV) infection. Among the most successful classes of DAAs are nucleoside/nucleotide inhibitors of the HCV NS5B RNA-dependent RNA polymerase. This compound, a uridine nucleoside analog, is a potent inhibitor of this enzyme, but its clinical utility is limited by poor phosphorylation to the active triphosphate form. To overcome this limitation, various prodrug strategies have been employed to enhance the intracellular delivery of the monophosphate metabolite. This guide offers a comparative study of the efficacy of prominent this compound prodrugs.
Comparative Efficacy of this compound Prodrugs
The following tables summarize the in vitro anti-HCV activity and cytotoxicity of several key this compound prodrugs. The data is primarily derived from studies using the HCV subgenomic replicon assay, a standard tool for evaluating HCV inhibitors.
| Prodrug Name/Code | Parent Nucleoside | Prodrug Moiety | HCV Genotype | EC50 (µM) | CC50 (µM) | Selectivity Index (CC50/EC50) |
| Sofosbuvir (PSI-7977) | 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine | Phosphoramidate | 1b | <1[1][2] | >100[3] | >100 |
| 1a, 2a (JFH-1), 2b, 3a | Active[4] | |||||
| Valopicitabine (NM283) | 2'-C-methylcytidine* | 3'-O-valyl ester | 1b | 0.27 ± 0.04[5] | Not specified | Not specified |
| AL-335 | This compound derivative | McGuigan Prodrug | 1b | 0.075 | >100 | >1333 |
| ACH-3422 | This compound derivative | McGuigan Prodrug | 1b | 0.050 | >25 | >500 |
| MIV-802 | This compound derivative | McGuigan Prodrug | 1b | 0.045 | >100 | >2222 |
| 17q | 2′-α-C-Methyl-2′-β-C-fluorouridine | Phosphoramidate | Not specified | 0.88 ± 0.12 | >100 | >113 |
| 17m | 2′-α-C-Methyl-2′-β-C-fluorouridine | Phosphoramidate | Not specified | 1.82 ± 0.19 | >100 | >55 |
| 17r | 2′-α-C-Methyl-2′-β-C-fluorouridine | Phosphoramidate | Not specified | 2.24 ± 0.22 | >100 | >44 |
*Note: Valopicitabine is a prodrug of 2'-C-methylcytidine, which is subsequently metabolized to the active this compound triphosphate.
Metabolic Activation Pathway of Phosphoramidate Prodrugs
The efficacy of phosphoramidate prodrugs like Sofosbuvir hinges on their efficient intracellular conversion to the active triphosphate form. This multi-step process bypasses the often inefficient initial phosphorylation step that limits the activity of the parent nucleoside.
Caption: Intracellular activation of Sofosbuvir.
Experimental Protocols
A detailed understanding of the methodologies used to evaluate these prodrugs is critical for interpreting the comparative data.
In Vitro Efficacy and Cytotoxicity Assay (HCV Replicon System)
Objective: To determine the concentration of the prodrug that effectively inhibits HCV RNA replication by 50% (EC50) and the concentration that causes a 50% reduction in cell viability (CC50).
Methodology:
-
Cell Culture: Huh-7 cells or other suitable human hepatoma cell lines harboring an HCV subgenomic replicon are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and a selection agent (e.g., G418).
-
Compound Treatment: Cells are seeded into 96-well plates. After cell attachment, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A positive control (e.g., a known HCV inhibitor) and a negative control (vehicle) are included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for HCV replication and for the compounds to exert their antiviral effect.
-
Quantification of HCV RNA: Total cellular RNA is extracted from the cells. The level of HCV replicon RNA is quantified using a real-time quantitative reverse transcription polymerase chain reaction (qRT-PCR) assay. The EC50 value is calculated from the dose-response curve of HCV RNA levels versus compound concentration.
-
Cytotoxicity Assessment: In parallel plates, cell viability is assessed using a standard method such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or CellTiter-Glo® luminescent cell viability assay. The CC50 value is determined from the dose-response curve of cell viability versus compound concentration.
-
Selectivity Index (SI): The SI is calculated as the ratio of CC50 to EC50. A higher SI value indicates a more favorable safety profile, with potent antiviral activity at non-toxic concentrations.
Caption: In vitro efficacy and cytotoxicity workflow.
Comparison of Prodrug Strategies
Different prodrug moieties are designed to optimize various pharmacokinetic and pharmacodynamic properties. The choice of prodrug strategy significantly impacts the efficacy and safety profile of the parent nucleoside.
Caption: Comparison of prodrug strategies.
Conclusion
The development of this compound prodrugs represents a significant advancement in the treatment of HCV. The phosphoramidate prodrug approach, exemplified by the clinical success of Sofosbuvir, has proven to be highly effective in delivering the active triphosphate to hepatocytes, leading to potent pan-genotypic anti-HCV activity. Newer generation McGuigan prodrugs such as AL-335, ACH-3422, and MIV-802 show promising in vitro potency, in some cases exceeding that of Sofosbuvir. The continued exploration of novel prodrug strategies remains a critical area of research to further improve upon the efficacy, safety, and accessibility of HCV therapies. This comparative guide serves as a valuable resource for researchers in the field, providing a foundation for future drug discovery and development efforts.
References
- 1. Discovery of a β-d-2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine nucleotide prodrug (PSI-7977) for the treatment of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Current and future use of nucleo(s)tide prodrugs in the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ribavirin Antagonizes the In Vitro Anti-Hepatitis C Virus Activity of 2′-C-Methylcytidine, the Active Component of Valopicitabine - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Viral Defenses: A Comparative Guide to 2'-C-Methyluridine Resistance
For researchers, scientists, and drug development professionals, understanding the mechanisms of viral resistance to antiviral compounds is paramount. This guide provides a comprehensive comparison of the resistance profile of various viruses to 2'-C-methyluridine, a nucleoside analog with broad-spectrum antiviral potential. By examining experimental data and detailing the methodologies used, this document serves as a critical resource for the development of next-generation antiviral therapies.
This compound and its derivatives are potent inhibitors of the RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. These compounds act as non-obligate chain terminators, meaning that after their incorporation into the growing viral RNA chain, they hinder the addition of subsequent nucleotides, effectively halting replication.[1][2][3] However, the emergence of drug-resistant viral variants poses a significant challenge to their therapeutic efficacy.
Comparative Antiviral Activity and Resistance
The antiviral activity of this compound and its analogs, such as 2'-C-methylcytidine, has been evaluated against a range of viruses, primarily within the Flaviviridae family. The tables below summarize the quantitative data on their efficacy and the impact of resistance-conferring mutations.
| Virus | Compound | Assay Type | Cell Line | EC50 / IC50 (µM) | Citation(s) |
| Hepatitis C Virus (HCV) | 2'-C-methylcytidine | Replicon Assay | Huh-7 | ~1-5 | [4] |
| 2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) | Replicon Assay | Huh-7 | Potent inhibitor | [5] | |
| Dengue Virus (DENV) | 2'-C-methylcytidine (2CMC) | Replicon & Infectious System | Huh-7 | 11.2 ± 0.3 | |
| West Nile Virus (WNV) | This compound | Plaque Reduction Assay | PS cells | Low activity | |
| 2'-C-methylcytidine | Plaque Reduction Assay | PS cells | 0.66 - 1.67 | ||
| Zika Virus (ZIKV) | This compound | Antiviral Screen | Vero | 45.45 ± 0.64 | |
| Sofosbuvir | Plaque Assay | Huh-7, Jar | 1 - 5 (EC50) | ||
| Alternative Antivirals | |||||
| HCV | Sofosbuvir | Replicon Assay | Huh-7 | Potent inhibitor | |
| Flaviviruses | Favipiravir (T-705) | Various Assays | Various | Broad-spectrum activity |
Table 1: Comparative Antiviral Efficacy of this compound Derivatives and Alternatives. This table summarizes the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of this compound and related compounds against various viruses.
| Virus | Mutant | Compound | Fold Resistance (over Wild-Type) | Citation(s) |
| Hepatitis C Virus (HCV) | NS5B S282T | 2'-C-methyl-CTP | 21-fold (during elongation) | |
| NS5B S282T | Mericitabine | ~2-fold | ||
| West Nile Virus (WNV) | NS5 S604T | Sofosbuvir | Detected upon selection |
Table 2: Fold Resistance of Viral Mutants to this compound Derivatives. This table highlights the decreased susceptibility of viral variants harboring specific mutations in their RNA-dependent RNA polymerase.
Mechanism of Action and Resistance Pathway
The antiviral action of this compound begins with its intracellular phosphorylation to its active triphosphate form. This triphosphate analog is then recognized by the viral RdRp and incorporated into the nascent viral RNA strand. The presence of the 2'-C-methyl group sterically hinders the correct positioning of the incoming nucleoside triphosphate, thereby preventing the formation of the next phosphodiester bond and terminating chain elongation.
Resistance to 2'-C-methyl nucleosides predominantly arises from specific mutations in the viral RdRp. The most well-characterized mutation is the S282T substitution in the NS5B polymerase of HCV. This mutation confers resistance by increasing the polymerase's ability to discriminate against the modified nucleotide, reducing its incorporation into the viral RNA. A corresponding mutation, S604T, has been identified in the West Nile Virus RdRp of sofosbuvir-resistant strains.
Figure 1. Mechanism of action of this compound and the development of viral resistance.
Experimental Protocols
The assessment of viral resistance to this compound involves a combination of cell-based and enzymatic assays.
HCV Replicon Assay for Antiviral Activity
This cell-based assay is crucial for determining the efficacy of antiviral compounds in a cellular context that mimics viral replication.
Methodology:
-
Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compound (e.g., this compound).
-
Incubation: The plates are incubated for 48-72 hours to allow for viral replication and the effect of the compound to manifest.
-
Luciferase Assay: The level of HCV replication is quantified by measuring the luciferase activity in the cell lysates using a commercial luciferase assay system and a luminometer.
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits 50% of viral replication, is calculated from the dose-response curve.
NS5B Polymerase Enzymatic Assay
This in vitro assay directly measures the inhibitory effect of a compound on the enzymatic activity of the viral RdRp.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing purified recombinant HCV NS5B polymerase, a synthetic RNA template, ribonucleoside triphosphates (rNTPs, including a radiolabeled or fluorescently labeled rNTP), and the test compound at various concentrations.
-
Initiation and Elongation: The reaction is initiated by the addition of the enzyme and incubated at 30-37°C to allow for RNA synthesis.
-
Termination: The reaction is stopped by the addition of EDTA.
-
Quantification: The amount of newly synthesized RNA is quantified by measuring the incorporation of the labeled rNTP, typically through scintillation counting or fluorescence detection.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the polymerase activity, is determined from the dose-response curve.
In Vitro Selection of Resistant Viruses
This method is used to generate and identify viral mutations that confer resistance to an antiviral compound.
Methodology:
-
Virus Propagation: A wild-type virus is propagated in a suitable cell line in the presence of a sub-optimal concentration of the antiviral compound.
-
Serial Passage: The virus-containing supernatant from the initial culture is used to infect fresh cells, and the concentration of the antiviral compound is gradually increased with each passage.
-
Monitoring for Breakthrough: The viral replication is monitored at each passage. A "breakthrough" of viral replication at a higher drug concentration indicates the selection of resistant variants.
-
Isolation and Sequencing: The resistant virus population is isolated, and the gene encoding the target protein (e.g., NS5B polymerase) is sequenced to identify mutations.
-
Phenotypic Characterization: The identified mutations are introduced into a wild-type viral background using reverse genetics to confirm their role in conferring resistance and to quantify the fold-resistance.
Figure 2. Experimental workflow for assessing antiviral resistance.
Conclusion and Future Directions
The data presented in this guide highlight the potent antiviral activity of this compound and its derivatives against a range of RNA viruses, particularly HCV. However, the emergence of resistance, primarily through mutations in the viral RdRp, underscores the need for continued research and development of novel antiviral strategies.
Future efforts should focus on:
-
Broadening the scope of testing: Evaluating the efficacy of this compound against a wider array of emerging and re-emerging RNA viruses.
-
Combination therapies: Investigating the synergistic effects of this compound with other antiviral agents that have different mechanisms of action to overcome resistance.
-
Structural biology: Elucidating the precise molecular interactions between mutant RdRps and this compound triphosphate to guide the design of next-generation inhibitors that are less susceptible to resistance.
By leveraging the insights provided in this guide, the scientific community can continue to advance the fight against viral diseases and develop more robust and effective antiviral therapies.
References
- 1. 2′-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholarly Article or Book Chapter | 2-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase | ID: cj82kd96t | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Identification of the NS5B S282T Resistant Variant and Two Novel Amino Acid Substitutions That Affect Replication Capacity in Hepatitis C Virus-Infected Patients Treated with Mericitabine and Danoprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 2'-C-methyluridine: A Comprehensive Safety and Operational Guide
For researchers and professionals in the dynamic fields of scientific research and drug development, the meticulous management of chemical reagents is paramount. This document provides a detailed, step-by-step guide for the proper disposal of 2'-C-methyluridine, a modified nucleoside. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this guide is founded on a conservative approach, drawing from the handling and disposal protocols of structurally similar nucleoside analogs and general principles of chemical waste management.
Compound Analysis and Hazard Profile
Quantitative Data and Waste Classification
While specific quantitative disposal limits for this compound are not published, the following table outlines a conservative classification and recommended disposal route based on general chemical waste guidelines.
| Form of Waste | Recommended Container | Waste Code (Example) | Disposal Route | Regulatory Considerations |
| Pure Compound (Solid) | Sealed, labeled chemical waste container | Non-Hazardous for Transport | Incineration or Chemical Treatment | Dispose of in accordance with local and national regulations.[2] |
| Contaminated Labware (e.g., tips, tubes) | Designated solid chemical waste container | Non-Hazardous for Transport | Incineration | Entrust disposal to a licensed waste disposal company.[2] |
| Solutions in Organic Solvents | Labeled, sealed solvent waste container | Flammable Liquid (if applicable) | Solvent Incineration or Fuel Blending | Follow institutional guidelines for flammable waste. |
| Aqueous Solutions | Labeled, sealed aqueous waste container | Non-Hazardous Waste | Chemical Waste Treatment | Do not dispose of down the drain.[1] |
Note: Waste codes are examples and may vary based on institutional and regional regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Protocol for Disposal
The following protocol outlines the step-by-step procedure for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always handle this compound and its waste in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
2. Waste Segregation:
-
Solid Waste: Collect pure, unused this compound and contaminated disposable labware (e.g., weighing boats, pipette tips, contaminated gloves) in a designated, sealed, and clearly labeled solid chemical waste container.
-
Liquid Waste:
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
Collect solutions of this compound in appropriately labeled, sealed waste containers. Segregate based on the solvent (e.g., "Halogenated Solvent Waste," "Non-Halogenated Solvent Waste," "Aqueous Waste").
-
3. Container Management:
-
Ensure all waste containers are in good condition and have tightly fitting caps.
-
Label all waste containers clearly with the full chemical name ("this compound") and approximate concentration. Do not use abbreviations or chemical formulas.
-
When reusing an empty reagent bottle as a waste container, completely deface the original label.
4. Storage and Collection:
-
Store waste containers in a designated, well-ventilated satellite accumulation area.
-
Arrange for pickup by your institution's licensed waste disposal service.
5. Accidental Spills:
-
In the event of a spill, prevent further leakage if it is safe to do so.
-
For solid spills, carefully sweep up the material to avoid dust formation and place it in a sealed container for disposal.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a suitable container for disposal.
-
Clean the spill area thoroughly.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 2'-C-methyluridine
Essential Safety and Handling Guide for 2'-C-methyluridine
This guide provides crucial safety protocols, personal protective equipment (PPE) requirements, and operational plans for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The information is compiled to ensure a safe laboratory environment and compliance with standard safety procedures.
Hazard Identification and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) for similar compounds indicate no classification for hazards, this compound and its analogs should be handled with care as potentially hazardous substances. Nucleoside analogs are designed to interfere with cellular processes and may have biological activity[1]. The recommended PPE provides a necessary barrier to minimize exposure during routine handling and in case of accidental release.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Recommended Use |
|---|---|---|
| Eye/Face Protection | Safety goggles with side-shields (conforming to EN 166 or NIOSH standards)[2]. | Required for all handling procedures. |
| Face shield[3]. | Recommended when handling large quantities or when there is a significant risk of splashes[3]. | |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile)[4]. Gloves must be inspected before use. | Required for all handling. Change gloves immediately if contaminated. |
| Laboratory coat. | Required for all handling procedures. | |
| Impervious or fire/flame-resistant clothing. | Recommended for handling large quantities or during spill cleanup. |
| Respiratory Protection | Not required under normal use with adequate ventilation. | Use a full-face respirator if exposure limits are exceeded, irritation occurs, or when cleaning up large spills in a poorly ventilated area. |
Operational Plans: Handling, Spills, and Disposal
Adherence to structured operational plans is critical for safety and logistical efficiency. The following sections provide step-by-step procedural guidance.
Standard Operating Procedure for Safe Handling
-
Preparation : Work in a well-ventilated area, preferably within a chemical fume hood. Ensure all necessary PPE is worn correctly.
-
Handling : Avoid the formation of dust and aerosols. Prevent contact with skin, eyes, and clothing.
-
Storage : Store the compound in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperatures are between 2-8°C or 10-25°C, depending on the supplier's recommendation.
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.
Emergency Plan for Accidental Spills
A prompt and correct response to a chemical spill is vital to prevent exposure and contamination. The procedure varies based on the spill's severity.
Table 2: Spill Classification and Initial Response
| Spill Type | Characteristics | Immediate Action |
|---|---|---|
| Minor Spill | Small quantity (<4 L), not highly toxic, no immediate fire risk, contained within the lab, and personnel are trained and equipped for cleanup. | Alert personnel in the immediate area. Clean up the spill following the procedure below. |
| Major Spill | Large quantity, highly toxic, risk of fire or explosion, or release to the environment. | Evacuate the area immediately. Alert all nearby persons and call for emergency help. |
Experimental Protocol: Minor Spill Cleanup
-
Alert and Secure : Notify personnel in the immediate vicinity. Restrict access to the spill area.
-
Ventilate : Ensure the area is well-ventilated. Use a fume hood to exhaust vapors if the substance is volatile.
-
Wear PPE : Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills or powders, respiratory protection may be necessary.
-
Containment : For powders, carefully cover the spill to avoid dust generation. For liquids, create a dike around the spill's edge using an inert absorbent material like vermiculite or sand.
-
Cleanup :
-
Solid Spills : Gently sweep or scoop the material into a suitable, labeled container for disposal. Avoid creating dust.
-
Liquid Spills : Add an inert absorbent material, working from the outside in. Scoop the absorbed material into a designated waste container.
-
-
Decontamination : Clean the spill area and any affected equipment with a suitable cleaning agent and water.
-
Disposal : Collect all contaminated materials (including PPE) in a sealed, clearly labeled waste bag or container for proper disposal.
-
Report : Report the incident to the laboratory supervisor or Environmental Health & Safety (EHS) office.
Waste Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Segregation : Do not mix this compound waste with other waste streams unless permitted by your institution.
-
Containment : Collect the pure compound and any contaminated disposable materials in a clearly labeled, sealed container designated for chemical waste.
-
Licensed Disposal : Arrange for disposal through a licensed professional waste disposal service. Do not dispose of the material down the drain or in regular trash.
-
Container Decontamination : Before disposing of the empty container, ensure it is thoroughly cleaned.
Workflow Visualization
The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.
Caption: Workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
